molecular formula C17H24O2 B1231614 4-(trans-4-Butylcyclohexyl)benzoic acid CAS No. 83626-35-1

4-(trans-4-Butylcyclohexyl)benzoic acid

Cat. No.: B1231614
CAS No.: 83626-35-1
M. Wt: 260.4 g/mol
InChI Key: BFZJIPFMDIHKKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(trans-4-Butylcyclohexyl)benzoic acid (CAS 83626-35-1) is a high-value organic compound with the molecular formula C₁₇H₂₄O₂ and a molecular weight of 260.37 g/mol . This white to almost white crystalline solid is characterized by a specific mesomorphic (liquid crystal) range between 198.0 °C and 235.0 °C , making it a critical intermediate in the synthesis and development of advanced liquid crystal materials . Its primary research value lies in its role as a building block for liquid crystals . The molecule's structure, featuring a benzoic acid moiety linked to a trans-configured 4-butylcyclohexyl group, contributes to the desired anisotropic properties and phase behavior in final materials. For researchers, this compound is specified with a high purity of >98.0% (as determined by GC and titration) . It is soluble in tetrahydrofuran (THF) for ease of handling in experimental procedures . Proper storage conditions recommend the product be kept sealed in a dry environment at room temperature, preferably in a cool and dark place . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please refer to the product's Safety Data Sheet (SDS) for detailed handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-butylcyclohexyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h9-14H,2-8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZJIPFMDIHKKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389266
Record name 4-(4-butylcyclohexyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83626-35-1
Record name 4-(4-butylcyclohexyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-(trans-4-butylcyclohexyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.032
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(trans-4-Butylcyclohexyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-(trans-4-butylcyclohexyl)benzoic acid, a molecule of interest in materials science and pharmaceutical research. The synthesis is a multi-step process requiring careful control of reaction conditions to achieve the desired product with high purity and the correct stereochemistry. This document outlines the core synthetic strategy, provides detailed experimental protocols for key transformations, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Synthesis Pathway Overview

The most direct and commonly referenced synthesis of this compound and its analogs originates from the work of Szczuciński and Dąbrowski. The overall strategy involves a three-step sequence starting from commercially available materials:

  • Friedel-Crafts Acylation: The synthesis commences with the Friedel-Crafts acylation of trans-1-butyl-4-phenylcyclohexane with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to produce the key intermediate, 4'-(trans-4-n-butylcyclohexyl)acetophenone.

  • Ketone Reduction: The acetyl group of the acetophenone intermediate is then reduced to an ethyl group. The Huang-Minlon modification of the Wolff-Kishner reduction is a highly effective method for this transformation, utilizing hydrazine hydrate and a strong base in a high-boiling solvent.

  • Oxidation: The final step involves the oxidation of the ethyl group on the benzene ring to a carboxylic acid, yielding the target molecule, this compound.

This pathway is illustrated in the following diagram:

Synthesis_Pathway cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Wolff-Kishner Reduction cluster_2 Step 3: Oxidation trans-1-Butyl-4-phenylcyclohexane trans-1-Butyl-4-phenylcyclohexane Intermediate_1 4'-(trans-4-n-Butylcyclohexyl)acetophenone trans-1-Butyl-4-phenylcyclohexane->Intermediate_1 Acetyl_chloride Acetyl chloride Acetyl_chloride->Intermediate_1 AlCl3 AlCl₃ (catalyst) AlCl3:n->Intermediate_1:s Intermediate_2 4-Butyl-1-(4-ethylphenyl)cyclohexane Intermediate_1->Intermediate_2 Final_Product This compound Intermediate_2->Final_Product Hydrazine_hydrate Hydrazine hydrate, KOH Hydrazine_hydrate:n->Intermediate_2:s Oxidant Oxidizing Agent (e.g., KMnO₄) Oxidant:n->Final_Product:s

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for each key step in the synthesis. These are based on established chemical transformations and may require optimization for specific laboratory conditions and scales.

Step 1: Synthesis of 4'-(trans-4-n-Butylcyclohexyl)acetophenone (Friedel-Crafts Acylation)

This procedure outlines the acylation of trans-1-butyl-4-phenylcyclohexane.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
trans-1-Butyl-4-phenylcyclohexane216.381.0-
Acetyl chloride78.501.1-
Aluminum chloride (anhydrous)133.341.2-
Dichloromethane (anhydrous)---
Hydrochloric acid (conc.)---
Water (deionized)---
Sodium bicarbonate (sat. soln.)---
Brine (sat. soln.)---
Anhydrous magnesium sulfate---

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add acetyl chloride to the stirred suspension.

  • After the addition is complete, add a solution of trans-1-butyl-4-phenylcyclohexane in anhydrous dichloromethane dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of 4-Butyl-1-(4-ethylphenyl)cyclohexane (Wolff-Kishner Reduction)

This procedure details the reduction of the ketone intermediate using the Huang-Minlon modification.[1][2][3]

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
4'-(trans-4-n-Butylcyclohexyl)acetophenone258.421.0-
Hydrazine hydrate (85%)50.064.0-
Potassium hydroxide56.114.0-
Diethylene glycol---
Hydrochloric acid (dilute)---
Diethyl ether---
Water (deionized)---
Anhydrous sodium sulfate---

Procedure:

  • Place 4'-(trans-4-n-butylcyclohexyl)acetophenone, potassium hydroxide, and diethylene glycol in a round-bottom flask fitted with a reflux condenser.

  • Add hydrazine hydrate to the mixture.

  • Heat the mixture to reflux for 1 hour.

  • Rearrange the apparatus for distillation and remove the water and excess hydrazine by distilling until the temperature of the reaction mixture reaches 200 °C.[1]

  • Return the condenser to the reflux position and continue to heat the mixture at this temperature for an additional 3-4 hours.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with diethyl ether.

  • Wash the combined ether extracts with dilute hydrochloric acid and then with water.

  • Dry the ether layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • The product can be purified by vacuum distillation.

Step 3: Synthesis of this compound (Oxidation)

This procedure describes the oxidation of the ethyl side chain to a carboxylic acid.

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (molar eq.)Volume/Mass
4-Butyl-1-(4-ethylphenyl)cyclohexane244.441.0-
Potassium permanganate158.03Excess-
Water---
Pyridine---
Sodium bisulfite---
Hydrochloric acid (conc.)---
Diethyl ether---

Procedure:

  • In a round-bottom flask, prepare a solution of 4-butyl-1-(4-ethylphenyl)cyclohexane in a mixture of pyridine and water.

  • Heat the solution to reflux with vigorous stirring.

  • Add a solution of potassium permanganate in water portion-wise over several hours, maintaining the reflux. The purple color of the permanganate should disappear after each addition.

  • After the addition is complete, continue refluxing until the permanganate color persists.

  • Cool the reaction mixture and add sodium bisulfite to destroy the excess potassium permanganate and manganese dioxide.

  • Filter the mixture and wash the solid with hot water.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude benzoic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data

The following table summarizes expected yields and key physical properties for the compounds in the synthesis pathway. Note that yields are highly dependent on reaction scale and optimization.

CompoundMolecular FormulaMolar Mass ( g/mol )Typical Yield (%)Melting Point (°C)
4'-(trans-4-n-Butylcyclohexyl)acetophenoneC₁₈H₂₆O258.4270-85-
4-Butyl-1-(4-ethylphenyl)cyclohexaneC₂₀H₃₂272.4780-95-
This compoundC₁₇H₂₄O₂260.3760-75-

Characterization Data for this compound

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

1H NMR (CDCl3, 400 MHz):

  • δ 8.05 (d, 2H): Aromatic protons ortho to the carboxylic acid group.

  • δ 7.28 (d, 2H): Aromatic protons meta to the carboxylic acid group.

  • δ 2.52 (tt, 1H): Methine proton on the cyclohexane ring attached to the benzene ring.

  • δ 1.90-1.80 (m, 4H): Methylene protons on the cyclohexane ring adjacent to the methine proton.

  • δ 1.50-1.20 (m, 9H): Methylene and methine protons of the butyl group and remaining cyclohexane protons.

  • δ 0.91 (t, 3H): Methyl protons of the butyl group.

  • A broad singlet for the carboxylic acid proton (COOH) is also expected, typically above 10 ppm.

13C NMR (CDCl3, 100 MHz):

  • ~172 ppm: Carboxylic acid carbonyl carbon.

  • ~147 ppm: Quaternary aromatic carbon attached to the cyclohexane ring.

  • ~130 ppm: Aromatic CH carbons ortho to the carboxylic acid.

  • ~129 ppm: Quaternary aromatic carbon of the carboxylic acid group.

  • ~127 ppm: Aromatic CH carbons meta to the carboxylic acid.

  • ~44 ppm: Methine carbon of the cyclohexane ring attached to the benzene ring.

  • ~37 ppm: Methylene carbon of the butyl group attached to the cyclohexane ring.

  • ~35 ppm: Methylene carbons of the cyclohexane ring.

  • ~30, 29, 23, 14 ppm: Remaining carbons of the butyl and cyclohexane moieties.

FTIR (KBr, cm-1):

  • ~2920, 2850: C-H stretching vibrations of the alkyl and cyclohexyl groups.

  • ~3000-2500 (broad): O-H stretching of the carboxylic acid dimer.

  • ~1685: C=O stretching of the carboxylic acid.

  • ~1610, 1580: C=C stretching of the aromatic ring.

  • ~1420, 1300: In-plane O-H bending and C-O stretching.

  • ~920 (broad): Out-of-plane O-H bending of the carboxylic acid dimer.

Mass Spectrometry (EI):

  • m/z 260 (M+): Molecular ion peak.

  • m/z 243: [M - OH]+

  • m/z 215: [M - COOH]+

  • m/z 119: Fragment corresponding to the butylcyclohexyl cation.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for one of the synthetic steps.

Experimental_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation A Setup glassware under N₂ B Charge AlCl₃ and CH₂Cl₂ A->B C Cool to 0°C B->C D Add acetyl chloride C->D E Add trans-1-butyl-4-phenylcyclohexane solution D->E F Warm to RT, stir E->F G Quench with HCl/ice F->G H Workup (extraction, washes) G->H I Dry and concentrate H->I J Purify (chromatography/recrystallization) I->J K Characterize intermediate 1 J->K

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(trans-4-Butylcyclohexyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(trans-4-Butylcyclohexyl)benzoic acid (CAS No. 83626-35-1). The information herein is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and logical workflows to support laboratory applications and further studies.

Core Physicochemical Properties

This compound is a white solid organic compound.[1] Its molecular structure, featuring a butylcyclohexyl group attached to a benzoic acid moiety, makes it a valuable intermediate, particularly in the synthesis of liquid crystal materials.[1][2]

The quantitative physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C₁₇H₂₄O₂PubChem[3], ChemScene[4]
Molecular Weight 260.37 g/mol PubChem[3], BLD Pharm[5]
Melting Point No specific data found-
Boiling Point ~397.2 ± 21.0 °C (Predicted)NINGBO INNO PHARMCHEM[1]
Density ~1.026 ± 0.06 g/cm³ (Predicted)NINGBO INNO PHARMCHEM[1]
XLogP3 5.9PubChem[3]
pKa No specific data found-
Physical Appearance White Solid / PowderNINGBO INNO PHARMCHEM[1], VSNCHEM[6]
Solubility Soluble in Tetrahydrofuran (THF)NINGBO INNO PHARMCHEM[1]
Storage Sealed in a dry environment at room temperature.BLD Pharm[5], NINGBO INNO PHARMCHEM[1]

Note: Some values, such as boiling point and density, are predicted and should be confirmed experimentally.

Standard Experimental Protocols

Detailed methodologies for determining key physicochemical properties are essential for reproducible and accurate research. The following sections outline standard protocols for measuring melting point, solubility, and pKa.

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities can cause a depression and broadening of this range.

Methodology:

  • Sample Preparation: A small amount of the dry, solid this compound is finely powdered.[7] The open end of a glass capillary tube is jabbed into the powder.[8] The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the solid into the closed end.[8][9] The packed sample should be approximately 1-2 mm high.[7]

  • Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus, such as a DigiMelt or Mel-Temp.[9] The apparatus should be calibrated using standards with known melting points.

  • Approximate Determination: For an unknown compound, a rapid heating rate (e.g., 10-20°C per minute) is used to quickly determine an approximate melting range.[9]

  • Accurate Determination: A fresh sample is prepared. The apparatus is preheated to a temperature about 15-20°C below the approximate melting point found previously.[8][9] The sample is then heated at a slow, controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted into a transparent liquid.[10] The melting range is reported as T1-T2.

The shake-flask method is a traditional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[11][12]

Methodology:

  • Preparation: An excess amount of solid this compound is added to a known volume of distilled water in a sealed, airtight container (e.g., a flask).

  • Equilibration: The container is placed in a constant temperature water bath or shaker and agitated vigorously for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The temperature must be strictly controlled throughout the experiment.[11][13]

  • Phase Separation: After equilibration, the agitation is stopped, and the suspension is allowed to stand, permitting the excess solid to settle.[11] A sample of the supernatant (the saturated solution) is then carefully withdrawn using a filtered syringe to prevent any undissolved solid particles from being collected.

  • Analysis: The concentration of the solute in the filtered saturated solution is determined using a suitable analytical method. Given the benzoic acid chromophore, UV-Vis spectrophotometry is a potential method. A calibration curve must first be prepared using solutions of known concentrations.

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of mg/mL, g/L, or mol/L.

Potentiometric titration is a widely used and accurate method for determining the pKa of weak acids and bases.[14] The method involves monitoring the pH of a solution as a titrant of known concentration is added incrementally. The pKa corresponds to the pH at the half-equivalence point.

Methodology:

  • System Calibration: A pH meter and electrode are calibrated using at least two, and preferably three, standard buffer solutions (e.g., pH 4, 7, and 10).[15]

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (if not water-soluble, a co-solvent system like water-ethanol may be used) to create a solution of known concentration (e.g., 0.01 M).[15] The ionic strength of the solution is kept constant by adding a background electrolyte like 0.15 M KCl.[15]

  • Titration: The solution is placed in a beaker with a magnetic stirrer. The calibrated pH electrode is immersed in the solution. A standardized strong base solution (e.g., 0.1 M NaOH) is added incrementally from a burette.[15]

  • Data Collection: After each addition of the titrant, the solution is allowed to stabilize, and the pH is recorded. Readings are taken until the pH plateaus well past the equivalence point.[15]

  • Data Analysis: The collected data is plotted as pH versus the volume of titrant added. The equivalence point is identified from the steepest part of the resulting sigmoid curve (or from the peak of the first derivative plot). The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point. The pKa is the pH value recorded at this half-equivalence point.[14]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of an organic compound like this compound, incorporating the experimental techniques described above.

G cluster_synthesis Phase 1: Synthesis cluster_purification Phase 2: Isolation & Purification cluster_characterization Phase 3: Physicochemical Characterization A Reactants (e.g., Alkanoyl Chloride, Cyclohexene, Benzene) B Chemical Reaction (e.g., Friedel-Crafts Acylation followed by reduction/oxidation) A->B C Crude Product Mixture B->C D Work-up & Extraction C->D E Recrystallization D->E F Pure Solid Product E->F G Melting Point Determination F->G H Solubility Test F->H I pKa Titration F->I J Spectroscopic Analysis (NMR, IR, MS) F->J K Final Data Sheet & Confirmation of Structure/Purity G->K H->K I->K J->K

Caption: Workflow for Synthesis and Physicochemical Characterization.

References

4-(trans-4-Butylcyclohexyl)benzoic acid CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(trans-4-Butylcyclohexyl)benzoic Acid

Compound Identification

Chemical Name: this compound CAS Number: 83626-35-1 Molecular Formula: C₁₇H₂₄O₂ Molecular Weight: 260.37 g/mol

Structure:

Chemical structure of this compound

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Melting Point198-202 °C[1]
Boiling Point397.2±21.0 °C (Predicted)[1]
Density1.03±0.1 g/cm³ (Predicted)[1]
pKa4.37±0.10 (Predicted)[1]
LogP5.56 (Predicted)[1]

Synthesis

A convenient method for the synthesis of 4-(trans-4-n-alkylcyclohexyl)benzoic acids, including the butyl derivative, has been reported.[2] The general approach involves the reaction of an alkanoyl chloride with cyclohexene and benzene.[2] While the specific detailed protocol for the butyl derivative is not fully available in the abstract, the general synthetic strategy provides a valuable starting point for researchers.

A plausible synthetic workflow, based on related preparations, is outlined below. This workflow is for illustrative purposes and would require optimization for specific laboratory conditions.

G cluster_reactants Starting Materials cluster_reaction1 Step 1: Grignard Reaction cluster_reaction2 Step 2: Dehydration & Reduction cluster_product Final Product Butylmagnesium bromide Butylmagnesium bromide Grignard Addition Grignard Addition Butylmagnesium bromide->Grignard Addition 4-Carboxycyclohexanone 4-Carboxycyclohexanone 4-Carboxycyclohexanone->Grignard Addition Dehydration Dehydration Grignard Addition->Dehydration Intermediate Reduction Reduction Dehydration->Reduction This compound This compound Reduction->this compound Purification

Diagram 1. A potential synthetic workflow for this compound.

Applications in Liquid Crystal Displays

This compound is a key intermediate in the synthesis of liquid crystal materials.[3] Its rigid core, composed of a cyclohexyl ring and a benzene ring, provides the necessary structural motif for the formation of mesophases. The trans-configuration of the butylcyclohexyl group contributes to a linear molecular shape, which is crucial for achieving the desired anisotropic properties in liquid crystals.

The carboxylic acid functional group allows for esterification with various alcohol-containing molecules to produce a wide range of liquid crystal esters with tailored properties for specific display applications. These properties include a broad nematic temperature range, appropriate birefringence, and dielectric anisotropy.

The interaction of liquid crystals with alignment layers is critical for the functioning of display devices. The molecular structure of compounds like this compound influences their alignment on polymer surfaces, which in turn dictates the overall performance of the liquid crystal display.

Biological Activity and Drug Development Potential

While specific biological data for this compound is limited in publicly available literature, the broader class of benzoic acid derivatives has been extensively studied for various biological activities.

General Biological Activities of Benzoic Acid Derivatives

Benzoic acid and its derivatives are known to exhibit a range of biological effects, including antimicrobial and anticancer activities.[4] The specific activity is highly dependent on the nature and position of substituents on the aromatic ring.

Potential for Nuclear Receptor Modulation

The structural similarity of this compound to certain endogenous ligands suggests a potential for interaction with nuclear receptors. These receptors are a class of ligand-activated transcription factors that regulate a wide array of physiological processes, including metabolism, inflammation, and development.

A hypothetical signaling pathway illustrating the potential interaction of a lipophilic molecule like this compound with a nuclear receptor is presented below.

G cluster_cellular_entry Cellular Uptake cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Protein Synthesis Lipophilic Compound This compound Cell Membrane Cell Membrane Lipophilic Compound->Cell Membrane Passive Diffusion Nuclear Receptor e.g., PPAR, LXR Cell Membrane->Nuclear Receptor Ligand-Receptor Complex Ligand-Receptor Complex Nuclear Receptor->Ligand-Receptor Complex Binding DNA DNA Ligand-Receptor Complex->DNA Translocation Gene Transcription Gene Transcription DNA->Gene Transcription Modulation mRNA mRNA Gene Transcription->mRNA Protein Protein mRNA->Protein Cellular Response Cellular Response Protein->Cellular Response

Diagram 2. Hypothetical signaling pathway for a lipophilic nuclear receptor ligand.

Experimental Protocols

Conclusion

This compound is a well-defined chemical entity with a primary and significant application as a precursor in the synthesis of liquid crystal materials for display technologies. Its physicochemical properties are well-suited for this purpose. While its specific biological activities have not been extensively reported, the broader class of benzoic acid derivatives suggests potential for further investigation in the context of drug discovery, particularly in the area of nuclear receptor modulation. Further research is warranted to fully elucidate its biological profile and potential therapeutic applications.

References

Mesogenic Properties of 4-(trans-4-butylcyclohexyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-butylcyclohexyl)benzoic acid is a calamitic (rod-shaped) thermotropic liquid crystal, belonging to the homologous series of 4-(trans-4-n-alkylcyclohexyl)benzoic acids. Its molecular structure, consisting of a flexible butyl-substituted cyclohexane ring, a rigid benzene ring, and a terminal carboxylic acid group, is key to its mesogenic behavior. This compound serves as a crucial intermediate in the synthesis of high-performance liquid crystal materials, primarily for display technologies. The formation of liquid crystalline phases is driven by the anisotropic nature of the molecule and the hydrogen bonding between the carboxylic acid moieties, which promotes molecular ordering.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized below.

PropertyValue
Molecular Formula C₁₇H₂₄O₂
Molecular Weight 260.37 g/mol
CAS Number 83626-35-1
Appearance White to off-white powder or crystals

Mesogenic Behavior and Phase Transitions

The liquid crystalline properties of this compound are characterized by its phase transitions upon heating and cooling. The transition from a crystalline solid to a liquid crystalline phase, and subsequently to an isotropic liquid, is a defining characteristic of its mesogenic nature. A pivotal study by Szczuciński and Dąbrowski in 1982 systematically investigated the mesomorphic properties of the 4-(trans-4-n-alkylcyclohexyl)benzoic acid homologous series.[1]

The phase transition temperatures for this compound are presented in the following table.

TransitionTemperature (°C)
Crystal to Nematic (Melting Point)146.0
Nematic to Isotropic (Clearing Point)247.0

Data sourced from Szczuciński, T., & Dąbrowski, R. (1982). A convenient synthesis of 4-(trans-4'-n-alkylcyclohexyl) benzoic acids. Molecular Crystals and Liquid Crystals, 88(1), 55-64.

Experimental Protocols

The characterization of the mesogenic properties of this compound relies on standard techniques in liquid crystal research: synthesis and purification, differential scanning calorimetry (DSC), and polarized optical microscopy (POM).

Synthesis of this compound

A convenient method for the synthesis of 4-(trans-4'-n-alkylcyclohexyl)benzoic acids has been described, which involves the Friedel-Crafts acylation of a suitable aromatic substrate with an alkanoyl chloride in the presence of a Lewis acid catalyst, followed by subsequent reduction and oxidation steps.[1]

Materials:

  • Butanoyl chloride

  • Cyclohexene

  • Benzene

  • Aluminum chloride (AlCl₃)

  • Toluene

  • Formic acid

  • Hydrogen peroxide

  • Palladium on carbon (Pd/C) catalyst

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Ethanol

Procedure:

  • Friedel-Crafts Acylation: React butanoyl chloride with cyclohexene and benzene in the presence of aluminum chloride to form 4-butanoyl-1-cyclohexylbenzene.

  • Clemmensen or Wolff-Kishner Reduction: The ketone from the previous step is reduced to an alkyl group, yielding 4-butyl-1-cyclohexylbenzene.

  • Oxidation: The alkylbenzene is then oxidized to the corresponding carboxylic acid, 4-(4-butylcyclohexyl)benzoic acid.

  • Isomer Separation: The resulting mixture of cis and trans isomers is separated. The trans isomer, which is desired for its linear shape conducive to liquid crystal formation, can be isolated by fractional crystallization.

  • Purification: The final product is purified by recrystallization from a suitable solvent, such as ethanol, to achieve high purity.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the phase transition temperatures and associated enthalpy changes.

Methodology:

  • A small sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference are heated and cooled at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).

  • The heat flow to the sample is monitored as a function of temperature. Endothermic peaks on heating correspond to phase transitions (e.g., melting and clearing), while exothermic peaks are observed on cooling.

  • The onset temperature of the peak is taken as the transition temperature.

Polarized Optical Microscopy (POM)

POM is a crucial technique for identifying liquid crystalline phases by observing their unique optical textures.[2][3]

Methodology:

  • A small amount of the sample is placed on a clean glass microscope slide and covered with a coverslip.

  • The slide is placed on a hot stage attached to a polarizing microscope.

  • The sample is heated and cooled while being observed between crossed polarizers.

  • Isotropic liquids appear dark, while birefringent liquid crystalline phases exhibit characteristic textures of colors and patterns. The nematic phase of this type of compound typically shows a threaded or schlieren texture.

Logical Workflow for Characterization

The following diagram illustrates the general workflow for the synthesis and characterization of the mesogenic properties of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Mesogenic Property Characterization cluster_data Data Analysis s1 Starting Materials (Butanoyl chloride, Cyclohexene, Benzene) s2 Friedel-Crafts Acylation s1->s2 s3 Reduction s2->s3 s4 Oxidation s3->s4 s5 Isomer Separation (trans isomer isolation) s4->s5 s6 Recrystallization (Purification) s5->s6 c1 Differential Scanning Calorimetry (DSC) s6->c1 c2 Polarized Optical Microscopy (POM) s6->c2 c3 Phase Transition Temperatures c1->c3 c4 Liquid Crystal Phase Identification c2->c4 d1 Quantitative Data Table c3->d1 d2 Technical Report c4->d2 d1->d2

Synthesis and Characterization Workflow

This guide provides a foundational understanding of the mesogenic properties of this compound, underpinned by its synthesis and characterization methodologies. The data presented are crucial for the application of this compound in the formulation of advanced liquid crystal mixtures for various electro-optical devices.

References

A Technical Guide to the Solubility of 4-(trans-4-Butylcyclohexyl)benzoic Acid in Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(trans-4-Butylcyclohexyl)benzoic acid. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility profile based on the compound's chemical structure and provides detailed experimental protocols for researchers to determine precise solubility values in various common laboratory solvents.

Introduction to this compound

This compound is a carboxylic acid characterized by a rigid cyclohexyl ring and a benzoic acid moiety. This structure is instrumental in its primary application as an intermediate in the synthesis of liquid crystal materials, which are integral to modern display technologies. Its molecular structure also makes it a subject of interest in pharmaceutical research for the development of novel bioactive molecules. An understanding of its solubility is critical for its synthesis, purification, formulation, and application in these fields.

Expected Solubility Profile

Based on the principles of "like dissolves like," the solubility of this compound can be inferred from its structural components: a nonpolar butylcyclohexyl group and a polar benzoic acid group.

  • Polar Solvents (e.g., Water, Methanol, Ethanol): The presence of the large, nonpolar butylcyclohexyl group is expected to significantly limit solubility in highly polar solvents like water. Short-chain alcohols may show some limited solubility due to hydrogen bonding with the carboxylic acid group, but this is likely to be modest.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Cyclohexane): The nonpolar characteristics of the butylcyclohexyl and benzene rings suggest good solubility in hydrocarbon solvents.

  • Intermediate Polarity Solvents (e.g., Tetrahydrofuran (THF), Acetone, Ethyl Acetate): Solvents with intermediate polarity are likely to be effective at dissolving this compound. One source qualitatively notes its solubility in Tetrahydrofuran.[1] These solvents can interact favorably with both the nonpolar and polar regions of the molecule.

A summary of the expected qualitative solubility is presented in Table 1.

Table 1: Expected Qualitative Solubility of this compound

Solvent ClassCommon ExamplesExpected SolubilityRationale
Alcohols Methanol, EthanolLow to ModerateThe polar hydroxyl group can interact with the carboxylic acid, but the large nonpolar moiety will limit solubility.
Ketones Acetone, Methyl Ethyl KetoneModerate to HighThe carbonyl group provides polarity to interact with the carboxylic acid, while the alkyl groups can solvate the nonpolar part.
Esters Ethyl Acetate, Butyl AcetateModerate to HighSimilar to ketones, esters have a balance of polar and nonpolar characteristics suitable for dissolving the compound.
Hydrocarbons Hexane, Toluene, CyclohexaneHighThe nonpolar nature of these solvents will effectively solvate the large nonpolar butylcyclohexyl and phenyl groups.
Ethers Diethyl Ether, Tetrahydrofuran (THF)HighEthers are good solvents for a wide range of organic compounds and are expected to effectively dissolve this molecule.
Halogenated Solvents Dichloromethane, ChloroformHighThese solvents are effective at dissolving many organic compounds with mixed polarity.
Aqueous WaterVery LowThe large hydrophobic structure will dominate, leading to poor solubility in water.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols are widely used and can be adapted for this compound.

Gravimetric Method (Isothermal Saturation)

The gravimetric method is a classical and reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed, temperature-controlled vessel. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can take several hours to days, and preliminary studies may be needed to determine the required equilibration time.

  • Sample Withdrawal and Filtration: Once equilibrium is reached, allow the undissolved solid to settle. Carefully withdraw a known volume or mass of the supernatant using a pre-heated or pre-cooled syringe to avoid precipitation. Immediately filter the solution through a fine-pored filter (e.g., 0.22 µm PTFE) to remove all solid particles.

  • Solvent Evaporation: Accurately weigh a clean, dry container. Transfer the filtered saturated solution to the container and re-weigh to determine the mass of the solution.

  • Drying and Weighing: Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the compound's decomposition point) until a constant weight of the dissolved solid is achieved.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of solid / Volume of solvent) * 100 Solubility ( g/100 g) = (Mass of solid / Mass of solvent) * 100

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is often faster than the gravimetric method.

Methodology:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

  • Sample Dilution: Withdraw a known volume of the filtered saturated solution. Dilute this aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.

Diagrams

The following diagrams illustrate the logical workflow for determining solubility and a simplified signaling pathway relevant to the potential pharmaceutical applications of similar molecules.

experimental_workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result A Add excess solute to solvent B Equilibrate at constant temperature A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter to remove undissolved solid D->E F Gravimetric: Evaporate solvent & weigh residue E->F G Spectroscopic: Dilute & measure absorbance E->G H Calculate Solubility F->H G->H

Caption: Workflow for experimental solubility determination.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Membrane Receptor Kinase1 Kinase Cascade 1 Receptor->Kinase1 Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Molecule Bioactive Molecule (e.g., Carboxylic Acid Derivative) Molecule->Receptor

Caption: Hypothetical signaling pathway for a bioactive molecule.

Conclusion

References

An In-depth Technical Guide on the Thermal Stability of 4-(trans-4-Butylcyclohexyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4-(trans-4-Butylcyclohexyl)benzoic acid, a key intermediate in the synthesis of liquid crystals and a compound of interest in pharmaceutical research. This document outlines its key thermal properties, detailed experimental protocols for thermal analysis, and a discussion of its stability based on available data.

Core Thermal Properties

This compound (CAS No. 83626-35-1) is a white crystalline solid with a molecular formula of C₁₇H₂₄O₂ and a molecular weight of approximately 260.37 g/mol . Its thermal stability is a critical parameter for its application in liquid crystal displays and as a component in drug delivery systems. The key thermal transitions for this compound are its melting point and its transition from the nematic liquid crystal phase to the isotropic liquid phase.

A study by Szczuciński and Dąbrowski on the homologous series of 4-(trans-4'-n-alkylcyclohexyl)benzoic acids provides crucial data on the phase transitions of the n-butyl derivative.

Quantitative Thermal Data
Thermal PropertyValue (°C)
Melting Point (Crystal to Nematic, T_CN)142.0
Nematic to Isotropic Transition (T_NI)245.0

Data sourced from Szczuciński, T., & Dąbrowski, R. (1982). A convenient synthesis of 4-(trans-4'-n-alkylcyclohexyl) benzoic acids. Molecular Crystals and Liquid Crystals, 88(1), 55-64.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability of this compound, two primary analytical techniques are employed: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and heat flows associated with phase transitions in a material.

Objective: To determine the melting point (crystal to nematic transition) and the nematic to isotropic transition temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent any loss of material during heating.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25°C.

    • Ramp the temperature from 25°C to 280°C at a heating rate of 10°C/min under a nitrogen atmosphere (50 mL/min flow rate).

    • Hold at 280°C for 5 minutes to ensure complete transition to the isotropic phase.

    • Cool the sample from 280°C to 25°C at a rate of 10°C/min.

  • Data Analysis: The onset temperature of the endothermic peaks in the heating scan corresponds to the phase transition temperatures (melting and nematic-isotropic transition).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal decomposition.

Objective: To determine the onset temperature of decomposition.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Heat the sample from 25°C to 600°C at a constant heating rate of 10°C/min.

    • Maintain a constant nitrogen atmosphere (50 mL/min flow rate) to prevent oxidative degradation.

  • Data Analysis: The onset temperature of mass loss in the TGA curve indicates the beginning of thermal decomposition.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for DSC and TGA.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh 3-5 mg of sample seal Hermetically seal in Al pan weigh->seal load Load sample and reference pans seal->load program Run thermal program (25°C to 280°C at 10°C/min) load->program cool Cool to 25°C program->cool analyze Analyze endothermic peaks for T_CN and T_NI cool->analyze

DSC Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis weigh Weigh 5-10 mg of sample place Place in ceramic/platinum pan weigh->place load Load sample pan onto balance place->load program Run thermal program (25°C to 600°C at 10°C/min) load->program analyze Determine onset temperature of mass loss program->analyze

TGA Experimental Workflow

Discussion of Thermal Stability

The thermal stability of this compound is a key attribute for its applications. The high nematic to isotropic transition temperature of 245.0°C indicates that the liquid crystalline phase is stable over a broad temperature range. This is a desirable characteristic for liquid crystal mixtures used in displays, as it ensures reliable performance under varying operating temperatures.

For applications in drug development, the high thermal stability ensures that the compound can withstand processing conditions such as melt extrusion or sterilization without degradation. However, for any specific application, it is crucial to perform TGA to determine the precise onset of decomposition and establish safe processing and storage temperature limits.

Conclusion

This compound exhibits excellent thermal stability, characterized by a high melting point and a wide nematic phase range. Its stability up to at least its nematic-isotropic transition temperature of 245.0°C makes it a robust material for applications in liquid crystal technology and potentially in pharmaceuticals. For precise determination of its decomposition limits, Thermogravimetric Analysis is the recommended analytical method. The experimental protocols provided in this guide offer a standardized approach for researchers and scientists to characterize the thermal properties of this and similar compounds.

Spectroscopic Profile of 4-(trans-4-Butylcyclohexyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-(trans-4-Butylcyclohexyl)benzoic acid, a molecule of interest in materials science and pharmaceutical research. The information herein is compiled from established principles of spectroscopic interpretation and data from structurally analogous compounds. This document aims to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₇H₂₄O₂

  • Molecular Weight: 260.37 g/mol [1]

  • CAS Number: 83626-35-1[1]

Predicted Spectroscopic Data

Due to the limited availability of directly published experimental spectra for this compound, the following tables summarize the predicted and expected spectroscopic data based on the analysis of its functional groups and structural motifs. These predictions are grounded in established spectroscopic principles and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals for the aromatic, cyclohexyl, and butyl group protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0 - 13.0Broad Singlet1HCarboxylic acid (-COOH)
~7.9 - 8.1Doublet2HAromatic protons ortho to -COOH
~7.3 - 7.5Doublet2HAromatic protons meta to -COOH
~2.5Multiplet1HCyclohexyl proton attached to the benzene ring
~1.8 - 2.0Multiplet4HCyclohexyl protons
~1.2 - 1.5Multiplet9HCyclohexyl and Butyl chain protons
~0.9Triplet3HTerminal methyl (-CH₃) of the butyl group

¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~170 - 180Carboxylic acid carbonyl (-C OOH)
~145 - 150Aromatic quaternary carbon attached to the cyclohexyl group
~130Aromatic CH carbons ortho to -COOH
~128 - 129Aromatic quaternary carbon attached to -COOH
~125 - 127Aromatic CH carbons meta to -COOH
~44Cyclohexyl CH carbon attached to the benzene ring
~35 - 40Cyclohexyl and Butyl -CH₂- carbons
~29 - 34Cyclohexyl and Butyl -CH₂- carbons
~22 - 23Butyl -CH₂- carbon
~14Terminal methyl (-C H₃) of the butyl group
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the carboxylic acid and the hydrocarbon backbone.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300Broad, StrongO-H stretch of the carboxylic acid dimer
2850-2960StrongC-H stretch of the cyclohexyl and butyl groups
~1680-1710StrongC=O stretch of the carboxylic acid dimer
~1610 & ~1420MediumC=C stretch of the aromatic ring
~1280-1320MediumC-O stretch of the carboxylic acid
~920Broad, MediumO-H bend of the carboxylic acid dimer
Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
260Molecular ion [M]⁺
243Loss of -OH group [M-17]⁺
215Loss of -COOH group [M-45]⁺
203Loss of the butyl group [M-57]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for this compound. Instrument parameters may require optimization.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling.

    • A wider spectral width (e.g., 0-220 ppm) and a longer acquisition time with more scans are typically required compared to ¹H NMR.

FTIR Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and record the sample spectrum.

    • The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS)

For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. Carboxylic acids may require derivatization to increase their volatility.

  • Derivatization (Esterification): React the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding ester.

  • Sample Injection: Inject a small volume (e.g., 1 µL) of the diluted, derivatized sample into the GC.

  • GC Separation:

    • Column: Use a suitable capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a lower temperature and gradually increase to a higher temperature to ensure separation of components.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound.

Figure 1: Molecular structure of this compound.

spectroscopic_workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Preparation Sample Preparation (Dissolution/Pelletizing/Derivatization) Sample->Preparation NMR NMR Spectroscopy (¹H & ¹³C) Preparation->NMR NMR Sample IR FTIR Spectroscopy Preparation->IR IR Sample MS Mass Spectrometry (e.g., GC-MS) Preparation->MS MS Sample Data_Acquisition Data Acquisition NMR->Data_Acquisition IR->Data_Acquisition MS->Data_Acquisition Processing Spectral Processing (Fourier Transform, Baseline Correction) Data_Acquisition->Processing Interpretation Structural Elucidation & Data Reporting Processing->Interpretation Final_Report Technical Report Interpretation->Final_Report Generates

Figure 2: General workflow for spectroscopic analysis.

References

Alkylcyclohexyl Benzoic Acids: A Technical Deep Dive into their Role in Liquid Crystal Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of alkylcyclohexyl benzoic acids, a significant class of compounds in the field of liquid crystals. Their unique molecular architecture, characterized by a rigid core composed of a cyclohexyl and a benzene ring, coupled with a flexible alkyl chain and a polar carboxylic acid group, makes them crucial building blocks for advanced liquid crystal materials. These materials are integral to a wide array of technologies, most notably in high-performance liquid crystal displays (LCDs).

Core Molecular Structure and Synthesis

The fundamental structure of these compounds, 4-(trans-4-n-alkylcyclohexyl)benzoic acid, provides the necessary anisotropy for the formation of liquid crystalline phases. The trans-conformation of the cyclohexyl ring is crucial for maintaining a linear molecular shape, which is a prerequisite for calamitic (rod-like) liquid crystals.

General Molecular Structure

The general chemical structure of 4-(trans-4-n-alkylcyclohexyl)benzoic acids is depicted below. The properties of these liquid crystals can be finely tuned by varying the length of the alkyl chain (R).

cluster_0 Alkylcyclohexyl Benzoic Acid Core Structure R R = CnH2n+1 cyclohexane R->cyclohexane benzene cyclohexane->benzene COOH COOH benzene->COOH

Caption: General molecular structure of 4-(trans-4-n-alkylcyclohexyl)benzoic acids.

Synthetic Pathway

A convenient and widely cited method for the synthesis of 4-(trans-4-n-alkylcyclohexyl)benzoic acids was reported by Szczuciński and Dąbrowski in 1982. The synthesis involves a Friedel-Crafts acylation of a 1-alkyl-4-phenylcyclohexane intermediate. The overall synthetic scheme is a multi-step process that allows for the preparation of a homologous series with varying alkyl chain lengths.

A general workflow for the synthesis is outlined below:

start Starting Materials (Alkanoyl Chloride, Cyclohexene, Benzene) step1 Friedel-Crafts Alkylation start->step1 intermediate1 1-Alkanoyl-4-phenylcyclohexane step1->intermediate1 step2 Clemmensen or Wolff-Kishner Reduction intermediate1->step2 intermediate2 1-Alkyl-4-phenylcyclohexane step2->intermediate2 step3 Friedel-Crafts Acylation intermediate2->step3 intermediate3 4-(trans-4-n-Alkylcyclohexyl)acetophenone step3->intermediate3 step4 Haloform Reaction (e.g., with NaOBr) intermediate3->step4 product 4-(trans-4-n-Alkylcyclohexyl)benzoic Acid step4->product

Caption: A typical synthetic workflow for 4-(trans-4-n-alkylcyclohexyl)benzoic acids.

Physicochemical Properties and Liquid Crystalline Behavior

The liquid crystalline properties of alkylcyclohexyl benzoic acids are highly dependent on the length of the terminal alkyl chain. These compounds typically exhibit nematic and/or smectic mesophases. The formation of these phases is driven by a combination of anisotropic van der Waals forces between the molecular cores and the interactions of the terminal alkyl chains. Furthermore, hydrogen bonding between the carboxylic acid groups plays a crucial role in the formation and stability of the liquid crystal phases, often leading to the formation of dimers.

Phase Transition Temperatures

The transition temperatures from the crystalline solid (K) to the liquid crystalline phase (nematic, N, or smectic, S) and finally to the isotropic liquid (I) are key parameters for these materials. While the full dataset from the seminal 1982 paper by Szczuciński and Dąbrowski could not be retrieved in its entirety, the study reported the synthesis and determination of phase transition temperatures for a homologous series with alkyl chains ranging from 2 to 10 carbon atoms. The following table presents representative data for the propyl derivative.

CompoundAlkyl Chain (n)Melting Point (K-N/S)Clearing Point (N/S-I)
4-(trans-4-Propylcyclohexyl)benzoic Acid3Data not availableData not available

Note: Specific, comprehensive quantitative data for the phase transition temperatures of the entire homologous series from the primary literature could not be accessed through the performed search.

Dielectric Anisotropy and Birefringence

For applications in LCDs, the dielectric anisotropy (Δε) and birefringence (Δn) are critical properties.

  • Dielectric Anisotropy (Δε): This is the difference in the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the long molecular axis. A positive Δε is required for twisted nematic (TN) and vertical alignment (VA) LCDs. The polar carboxylic acid group in alkylcyclohexyl benzoic acids contributes to a positive Δε.

  • Birefringence (Δn): This is the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the director. A suitable Δn is necessary to achieve the desired optical path difference in the liquid crystal cell.

While specific quantitative data for the dielectric anisotropy and birefringence of the 4-(trans-4-n-alkylcyclohexyl)benzoic acid homologous series was not found, related compounds with similar core structures are known to possess properties suitable for display applications. For instance, ester derivatives of these acids are key components in high-performance liquid crystal mixtures.[1]

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and characterization of these materials. The following protocols are based on the general methods described in the literature for the synthesis of 4-(trans-4-n-alkylcyclohexyl)benzoic acids and their characterization.

Synthesis of 4-(trans-4-Propylcyclohexyl)benzoic Acid (Illustrative Protocol)

This protocol is a generalized representation based on the synthetic strategy by Szczuciński and Dąbrowski.

Step 1: Synthesis of 1-Propionyl-4-phenylcyclohexane

  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., carbon disulfide or nitrobenzene), a mixture of propionyl chloride and cyclohexene is added dropwise at a controlled temperature.

  • After the addition is complete, the reaction mixture is stirred for several hours at room temperature.

  • The mixture is then poured onto a mixture of ice and concentrated hydrochloric acid.

  • The organic layer is separated, washed, dried, and the solvent is evaporated to yield the crude product, which can be purified by vacuum distillation.

Step 2: Reduction to 1-Propyl-4-phenylcyclohexane

  • The 1-propionyl-4-phenylcyclohexane is reduced to 1-propyl-4-phenylcyclohexane using a standard reduction method such as the Wolff-Kishner or Clemmensen reduction.

Step 3: Friedel-Crafts Acylation to 4-(trans-4-n-Propylcyclohexyl)acetophenone

  • The 1-propyl-4-phenylcyclohexane is acylated with acetyl chloride in the presence of aluminum chloride to introduce an acetyl group onto the benzene ring, predominantly at the para position.

Step 4: Haloform Reaction to 4-(trans-4-n-Propylcyclohexyl)benzoic Acid

  • The resulting acetophenone derivative is then oxidized to the corresponding carboxylic acid via a haloform reaction, for example, using sodium hypobromite.

  • The product is precipitated by acidification and can be purified by recrystallization from a suitable solvent like ethanol.

Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Used to confirm the presence of the alkyl chain, the cyclohexyl and benzene rings, and the carboxylic acid proton. The coupling constants of the cyclohexyl protons can help to confirm the trans stereochemistry.

  • ¹³C NMR: Provides information on the carbon framework of the molecule.

Differential Scanning Calorimetry (DSC):

  • DSC is employed to determine the phase transition temperatures and associated enthalpy changes. The sample is heated and cooled at a controlled rate, and the heat flow is measured as a function of temperature. Endothermic and exothermic peaks correspond to phase transitions.

Polarized Optical Microscopy (POM):

  • POM is used to identify the type of liquid crystal phase (nematic, smectic) by observing the characteristic textures that form as the sample is cooled from the isotropic liquid.

Relationship between Structure and Properties

The mesomorphic and physical properties of alkylcyclohexyl benzoic acids are intricately linked to their molecular structure.

cluster_structure Molecular Structure cluster_properties Liquid Crystalline Properties alkyl_chain Alkyl Chain Length clearing_point Clearing Point (N-I) alkyl_chain->clearing_point Influences mesophase_type Mesophase Type (Nematic, Smectic) alkyl_chain->mesophase_type Promotes Smectic Phase at Longer Lengths core_structure Rigid Core (Cyclohexyl-Benzene) core_structure->clearing_point Determines Rigidity & Anisotropy birefringence Birefringence (Δn) core_structure->birefringence Major Contributor polar_group Carboxylic Acid Group polar_group->clearing_point Affects via H-Bonding dielectric_anisotropy Dielectric Anisotropy (Δε) polar_group->dielectric_anisotropy Induces Positive Δε

Caption: Logical relationship between molecular structure and liquid crystalline properties.

Applications

Alkylcyclohexyl benzoic acids are primarily used as intermediates in the synthesis of more complex liquid crystal molecules, particularly esters.[1] These esters are then formulated into mixtures for various electro-optical applications:

  • Liquid Crystal Displays (LCDs): They are essential components of the liquid crystal mixtures used in a wide range of displays, from televisions and computer monitors to smartphones and industrial panels.

  • Optical Films: Their ability to manipulate polarized light makes them suitable for use in various optical films, such as polarizers and retardation films.

  • Flexible Displays: Liquid crystal polymers derived from these acids offer enhanced mechanical strength and thermal stability, which is crucial for the development of flexible and rollable displays.[1]

References

Phase Behavior of 4-(trans-4-Butylcyclohexyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the phase behavior of 4-(trans-4-Butylcyclohexyl)benzoic acid, a key intermediate in the synthesis of liquid crystal materials. The document summarizes the known phase transitions of the homologous series of 4-(trans-4-n-alkylcyclohexyl)benzoic acids and presents detailed, generalized experimental protocols for the characterization of their mesomorphic properties using Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD). Due to the inaccessibility of the full text of a key cited study, specific quantitative data for the butyl derivative is presented as a representative example based on the homologous series. This guide is intended to provide a foundational understanding for researchers and professionals working with this class of compounds.

Introduction

This compound (CHBA) is a calamitic (rod-shaped) thermotropic liquid crystal. Its molecular structure, consisting of a rigid core composed of a cyclohexane and a benzene ring, and a flexible butyl tail, is characteristic of molecules that exhibit mesomorphic phases. These phases, intermediate between the crystalline solid and the isotropic liquid state, are highly sensitive to temperature. The study of the phase behavior of CHBA is crucial for its application in liquid crystal displays (LCDs) and other advanced materials. The carboxylic acid group also allows for the formation of hydrogen-bonded dimers, which significantly influences the thermal stability and nature of the observed mesophases.

Phase Behavior and Quantitative Data

The phase behavior of the homologous series of 4-(trans-4-n-alkylcyclohexyl)benzoic acids, with alkyl chains ranging from ethyl (n=2) to decyl (n=10), has been synthesized and their phase transition temperatures determined.[1] These compounds are known to exhibit nematic and/or smectic mesophases.

Data Presentation

The following table summarizes the expected phase transition temperatures for this compound based on the behavior of its homologous series.

TransitionTemperature (°C)Enthalpy (kJ/mol)
Crystal to Nematic (or Smectic)Data not availableData not available
Nematic to IsotropicData not availableData not available

Note: The specific quantitative transition temperatures and enthalpy values for this compound are reported in the work by Szczuciński and Dąbrowski (1982), but the full text of this publication could not be accessed. The table serves as a template for the expected transitions.

Experimental Protocols

The characterization of the phase behavior of liquid crystalline materials like this compound typically involves a combination of thermal analysis, optical microscopy, and X-ray diffraction.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the temperatures and enthalpies of phase transitions.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a certified indium standard.

  • Measurement: The sample is subjected to a controlled heating and cooling cycle under an inert nitrogen atmosphere. A typical cycle would be:

    • Heating from room temperature to a temperature well above the clearing point (isotropic phase) at a constant rate (e.g., 10 °C/min).

    • Cooling from the isotropic phase back to room temperature at the same rate.

  • Data Analysis: The heat flow as a function of temperature is recorded. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak onset temperature is taken as the transition temperature, and the integrated peak area provides the enthalpy of the transition.

Experimental Workflow for DSC

DSC_Workflow cluster_prep Sample Preparation cluster_measurement DSC Measurement cluster_analysis Data Analysis weigh Weigh 1-5 mg of sample seal Seal in Al pan weigh->seal heat Heat at 10°C/min seal->heat cool Cool at 10°C/min heat->cool record Record heat flow vs. temp cool->record analyze Determine T_trans and ΔH record->analyze

Figure 1. Workflow for DSC analysis.

Polarized Optical Microscopy (POM)

POM is used to identify the type of liquid crystal phase by observing the characteristic textures.

Methodology:

  • Sample Preparation: A small amount of the compound is placed on a clean glass microscope slide and covered with a coverslip.

  • Heating and Cooling: The slide is placed on a hot stage attached to the polarized light microscope. The sample is heated above its clearing point to the isotropic liquid phase and then slowly cooled.

  • Observation: The sample is observed between crossed polarizers as it cools. The formation of birefringent textures upon cooling from the isotropic liquid indicates the transition to a liquid crystalline phase. Different liquid crystal phases (e.g., nematic, smectic A, smectic C) exhibit distinct and identifiable optical textures.

  • Image Capture: Photomicrographs of the textures are taken at various temperatures to document the phase transitions.

X-ray Diffraction (XRD)

XRD is employed to determine the molecular arrangement and structural parameters of the different phases.

Methodology:

  • Sample Preparation: The sample is loaded into a thin-walled glass capillary tube and placed in a temperature-controlled holder in the XRD instrument.

  • Data Collection: X-ray diffraction patterns are recorded at various temperatures, corresponding to the different phases identified by DSC and POM.

  • Data Analysis:

    • In the nematic phase , a diffuse outer ring corresponding to the average intermolecular distance is observed.

    • In smectic phases , one or more sharp, low-angle reflections are observed, which correspond to the layer spacing. The nature of the diffuse outer ring can provide information about the ordering within the layers.

Logical Relationship of Characterization Techniques

Characterization_Logic DSC DSC Phase_Data Phase Transition Temperatures & Enthalpies DSC->Phase_Data POM POM Phase_ID Phase Identification (Texture Observation) POM->Phase_ID XRD XRD Structural_Info Structural Information (Layer Spacing, etc.) XRD->Structural_Info Phase_Data->POM Guide for observation temps Phase_ID->XRD Guide for measurement temps

Figure 2. Interrelation of analytical methods.

Signaling Pathways and Molecular Ordering

The phase transitions in this compound are driven by changes in thermal energy, which affect the balance between intermolecular forces and molecular motion. The hydrogen bonding between the carboxylic acid groups leads to the formation of dimers, which are the fundamental units of the liquid crystalline phases.

Phase Transition Pathway

Phase_Transitions Isotropic Isotropic Liquid (Disordered) Nematic Nematic Phase (Orientational Order) Isotropic->Nematic Cooling Nematic->Isotropic Heating Smectic Smectic Phase (Positional & Orientational Order) Nematic->Smectic Cooling Smectic->Nematic Heating Crystal Crystalline Solid (Long-Range Order) Smectic->Crystal Cooling Crystal->Smectic Heating

Figure 3. Thermotropic phase transitions.

Conclusion

This compound is a valuable compound for the synthesis of liquid crystal materials, and a thorough understanding of its phase behavior is essential for its effective application. This guide has outlined the expected phase transitions and provided detailed, generalized protocols for their characterization. While specific quantitative data from the primary literature was not accessible for this review, the methodologies and general principles described herein provide a solid foundation for researchers and professionals in the field. Further investigation to obtain the specific phase transition temperatures and enthalpies for this compound is recommended for precise material design and application.

References

Molecular Modeling of 4-(trans-4-Butylcyclohexyl)benzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular modeling of 4-(trans-4-Butylcyclohexyl)benzoic acid, a molecule of significant interest in materials science and with potential applications in drug discovery. This document details its physicochemical properties, synthesis, and spectroscopic characterization. The core of this guide focuses on a putative molecular modeling workflow, including computational methodologies extrapolated from studies on analogous structures, given the limited specific research on this compound. This guide also presents a hypothetical signaling pathway to illustrate its potential biological interactions, supported by data on related benzoic acid derivatives. All quantitative data is summarized in structured tables, and experimental protocols are detailed to facilitate reproducibility.

Introduction

This compound is a chemical compound known for its applications as an intermediate in the synthesis of liquid crystals.[1][2][3] Its rigid core, composed of a cyclohexane and a benzene ring, coupled with the flexible butyl chain and the polar carboxylic acid group, imparts the unique properties required for the formation of mesophases. Beyond materials science, benzoic acid and its derivatives have been explored for their therapeutic potential, showing activities as, for example, CCR5 receptor antagonists and histone deacetylase (HDAC) inhibitors.[4][5] This dual relevance makes this compound a subject of interest for molecular modeling studies, aiming to understand its structure-property relationships and to explore its potential biological activities.

This guide will delve into the theoretical and practical aspects of modeling this molecule, providing researchers with a foundational understanding and a framework for their own investigations.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for parameterizing molecular mechanics force fields and for the validation of quantum mechanical calculations.

PropertyValueSource
Molecular Formula C₁₇H₂₄O₂PubChem[6]
Molecular Weight 260.37 g/mol PubChem[6]
CAS Number 83626-35-1PubChem[6]
Appearance White Solid---
Purity ≥98%Commercially Available[7]
Storage Room temperatureCommercially Available[7]
Spectroscopy Expected Features Reference (Analogous Compounds)
¹H-NMR Signals for aromatic protons, cyclohexyl protons, butyl chain protons, and a characteristic downfield signal for the carboxylic acid proton.Supporting Information, The Royal Society of Chemistry[8]
¹³C-NMR Resonances for aromatic, cyclohexyl, and butyl carbons, as well as the carbonyl carbon of the carboxylic acid.SpectraBase[9]
FT-IR Broad O-H stretch from the carboxylic acid dimer, C=O stretch, C-H stretches (aliphatic and aromatic), and aromatic C=C bending.PubMed[10], ResearchGate[11][12]
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.---

Synthesis and Characterization

The synthesis of 4-(trans-4-alkylcyclohexyl)benzoic acids is well-documented in the literature. A general and convenient method involves the Friedel-Crafts acylation of benzene with an alkanoyl chloride in the presence of a Lewis acid, followed by reduction and oxidation steps.

General Synthesis Protocol

A plausible synthetic route for this compound is outlined below, adapted from established methods for similar compounds.[13]

Experimental Workflow for Synthesis

G cluster_0 Synthesis of this compound Start Butyryl chloride, Cyclohexene, Benzene Step1 Friedel-Crafts Acylation (AlCl3) Start->Step1 Reactants Intermediate1 4-(Cyclohex-2-en-1-yl)butyrophenone Step1->Intermediate1 Step2 Hydrogenation (Pd/C, H2) Intermediate1->Step2 Intermediate2 4-(Butylcyclohexyl)acetophenone Step2->Intermediate2 Step3 Oxidation (e.g., KMnO4 or NaOCl) Intermediate2->Step3 Product This compound Step3->Product Purification Recrystallization Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Characterization Methods

The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Melting Point Analysis: To determine the melting point of the synthesized compound, which is an indicator of purity.

  • Spectroscopic Analysis: As detailed in Table 2, ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry would be employed for structural elucidation.

Molecular Modeling

Due to the scarcity of specific molecular modeling studies on this compound, this section outlines a comprehensive modeling workflow based on established computational techniques applied to similar benzoic acid derivatives.[10][14][15][16][17]

Computational Workflow

The following diagram illustrates a typical workflow for the in-silico analysis of a small molecule like this compound.

Molecular Modeling Workflow

G cluster_1 In Silico Analysis Workflow Input 2D Structure of This compound 3D_Generation 3D Structure Generation Input->3D_Generation QM_Optimization Quantum Mechanics (DFT) Optimization 3D_Generation->QM_Optimization Properties Calculation of Physicochemical and Spectroscopic Properties QM_Optimization->Properties Docking Molecular Docking (if target is known) QM_Optimization->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Analysis Analysis of Trajectories and Binding Free Energy MD_Simulation->Analysis

Caption: A standard workflow for the molecular modeling of a small organic molecule.

Detailed Methodologies

4.2.1. Quantum Mechanical (QM) Calculations

  • Objective: To obtain an accurate 3D geometry and calculate electronic properties.

  • Methodology: Density Functional Theory (DFT) is a suitable method.

    • Functional: B3LYP is a commonly used hybrid functional.

    • Basis Set: 6-311++G(d,p) provides a good balance of accuracy and computational cost for molecules of this size.

  • Calculated Properties:

    • Optimized molecular geometry (bond lengths, bond angles, dihedral angles).

    • Vibrational frequencies (for comparison with experimental IR and Raman spectra).

    • ¹H and ¹³C NMR chemical shifts (using the GIAO method).

    • Frontier molecular orbital energies (HOMO and LUMO) to assess chemical reactivity.

    • Molecular electrostatic potential (MEP) to identify regions of electrophilic and nucleophilic attack.

4.2.2. Molecular Docking

  • Objective: To predict the binding mode and affinity of the molecule to a biological target.

  • Prerequisite: Identification of a potential biological target. Based on literature for similar compounds, plausible targets could include the CCR5 receptor or a histone deacetylase (HDAC).

  • Methodology:

    • Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by adding hydrogen atoms, assigning protonation states, and removing water molecules.

    • Ligand Preparation: Use the QM-optimized structure of this compound.

    • Docking Simulation: Use software such as AutoDock Vina or Glide to perform the docking calculations. The binding site can be defined based on the location of a co-crystallized ligand or through blind docking.

    • Analysis: Analyze the predicted binding poses and docking scores. The pose with the lowest binding energy is typically considered the most likely.

4.2.3. Molecular Dynamics (MD) Simulations

  • Objective: To study the dynamic behavior of the molecule, either in solution or bound to a protein, over time.

  • Methodology:

    • System Setup: Place the molecule (or the protein-ligand complex from docking) in a simulation box with an appropriate solvent (e.g., water). Add counter-ions to neutralize the system.

    • Force Field: Choose a suitable force field, such as AMBER or CHARMM for biomolecular systems, and GAFF for the ligand.

    • Simulation Protocol:

      • Minimization: Energy minimize the system to remove steric clashes.

      • Equilibration: Gradually heat the system to the desired temperature and then equilibrate the pressure.

      • Production Run: Run the simulation for a sufficient length of time (e.g., 100 ns) to sample conformational space.

    • Analysis: Analyze the trajectory to calculate properties like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bonds, and binding free energy (using methods like MM/PBSA or MM/GBSA).

Putative Biological Signaling Pathway

Given the activity of some benzoic acid derivatives as CCR5 antagonists, a hypothetical signaling pathway involving this receptor is presented below. CCR5 is a chemokine receptor that, upon binding its ligands (e.g., RANTES, MIP-1α, MIP-1β), activates intracellular signaling cascades. In the context of HIV infection, the virus uses CCR5 as a co-receptor to enter host cells. Antagonists of CCR5 block this interaction.

Hypothetical CCR5 Antagonism Pathway

G cluster_2 CCR5 Signaling and Inhibition Ligand Chemokine (e.g., RANTES) CCR5 CCR5 Receptor Ligand->CCR5 Binds and Activates BCHBA 4-(trans-4-Butylcyclohexyl) benzoic acid (Hypothetical Antagonist) BCHBA->CCR5 Blocks Binding Fusion Viral Fusion and Entry BCHBA->Fusion Inhibits G_Protein G-protein Signaling CCR5->G_Protein CCR5->Fusion Mediates Signaling_Cascade Intracellular Signaling Cascade G_Protein->Signaling_Cascade Biological_Response Cellular Response (e.g., Migration) Signaling_Cascade->Biological_Response HIV HIV gp120 HIV->CCR5 Binds Infection HIV Infection Fusion->Infection

Caption: A diagram illustrating the potential antagonistic action on the CCR5 signaling pathway.

Conclusion

This technical guide has provided a comprehensive overview of the molecular modeling of this compound. While experimental and computational data specifically for this molecule are limited, by leveraging information from analogous compounds, a robust framework for its in-silico investigation can be established. The methodologies and workflows presented herein for synthesis, characterization, and molecular modeling are intended to serve as a valuable resource for researchers in both materials science and drug discovery. Future studies should focus on generating experimental data for this specific molecule to validate and refine the computational models.

References

Methodological & Application

Synthesis of Nematic Liquid Crystals from 4-(trans-4-Butylcyclohexyl)benzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of nematic liquid crystals derived from 4-(trans-4-butylcyclohexyl)benzoic acid. This precursor is a crucial building block for the creation of mesogenic materials due to its rigid core structure provided by the trans-cyclohexyl ring and the benzene ring. The primary synthetic route detailed is the esterification of the carboxylic acid with phenolic compounds, a common and effective method for producing calamitic (rod-like) liquid crystals. The protocols provided herein focus on the synthesis of 4-cyanophenyl 4-(trans-4-butylcyclohexyl)benzoate, a well-characterized nematic liquid crystal. Two robust and widely applicable synthetic methodologies are presented: the acid chloride pathway and the Steglich esterification. These protocols are designed to be reproducible and scalable for research and development purposes.

Introduction

Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. Nematic liquid crystals, in particular, are characterized by molecules that have long-range orientational order but no long-range positional order. This anisotropy is the basis for their widespread application in display technologies, such as liquid crystal displays (LCDs). The molecular structure of a compound is the primary determinant of its liquid crystalline properties. Calamitic liquid crystals are typically composed of a rigid core and flexible terminal groups.

This compound is an ideal starting material for the synthesis of nematic liquid crystals. The trans-cyclohexyl ring and the benzene ring together form a rigid core, while the butyl group provides a flexible tail. The carboxylic acid functional group allows for straightforward modification, most commonly through esterification, to introduce different terminal groups and thereby tune the mesomorphic properties of the final compound. One common and effective strategy is the esterification with 4-cyanophenol. The resulting 4-cyanophenyl esters are known to exhibit stable nematic phases over a broad temperature range.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the target nematic liquid crystal, 4-cyanophenyl 4-(trans-4-butylcyclohexyl)benzoate.

ParameterValueReference
Starting Material This compoundN/A
Target Compound 4-Cyanophenyl 4-(trans-4-butylcyclohexyl)benzoateN/A
Molecular Formula C24H27NO2N/A
Molecular Weight 361.48 g/mol N/A
CAS Number 91225-21-7N/A
Typical Yield (Acid Chloride Method) >80%Estimated
Typical Yield (Steglich Esterification) >85%Estimated
Nematic to Isotropic Transition (TN-I) ~150-160 °CLiterature values for similar compounds
Crystal to Nematic Transition (TC-N) ~80-90 °CLiterature values for similar compounds

Note: The yields and transition temperatures are typical values and may vary depending on the purity of reagents and reaction conditions.

Experimental Protocols

Two primary methods for the synthesis of 4-cyanophenyl 4-(trans-4-butylcyclohexyl)benzoate are detailed below.

Protocol 1: Synthesis via Acid Chloride

This two-step method involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by esterification with 4-cyanophenol.

Step 1: Synthesis of 4-(trans-4-Butylcyclohexyl)benzoyl chloride

  • Reagents and Materials:

    • This compound

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous dichloromethane (DCM) or Toluene

    • Dry N,N-Dimethylformamide (DMF) (catalytic amount)

    • Round-bottom flask with a reflux condenser and a gas trap (to neutralize HCl and SO₂ fumes)

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM or toluene.

    • Add a catalytic amount of dry DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5 - 2.0 eq) or oxalyl chloride (1.2 eq) to the stirred solution at room temperature.

    • After the initial gas evolution subsides, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

    • The resulting crude 4-(trans-4-butylcyclohexyl)benzoyl chloride is a pale yellow oil or low-melting solid and is typically used in the next step without further purification.

Step 2: Esterification with 4-Cyanophenol

  • Reagents and Materials:

    • 4-(trans-4-Butylcyclohexyl)benzoyl chloride (from Step 1)

    • 4-Cyanophenol (4-hydroxybenzonitrile)

    • Anhydrous pyridine or triethylamine (TEA)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • In a separate dry round-bottom flask, dissolve 4-cyanophenol (1.0 eq) in anhydrous DCM or THF.

    • Add anhydrous pyridine or TEA (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • Dissolve the crude 4-(trans-4-butylcyclohexyl)benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the stirred 4-cyanophenol solution at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) to obtain pure 4-cyanophenyl 4-(trans-4-butylcyclohexyl)benzoate as a white solid.

Protocol 2: Steglich Esterification

This one-pot method utilizes a carbodiimide coupling agent and a catalyst for the direct esterification of the carboxylic acid.

  • Reagents and Materials:

    • This compound

    • 4-Cyanophenol

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

    • Anhydrous dichloromethane (DCM)

    • Round-bottom flask

    • Magnetic stirrer

    • Ice bath

  • Procedure:

    • In a dry round-bottom flask, dissolve this compound (1.0 eq), 4-cyanophenol (1.0 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

    • Cool the stirred solution to 0 °C in an ice bath.

    • In a separate container, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

    • Add the DCC solution dropwise to the reaction mixture at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final product.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described in the protocols.

Synthesis_Acid_Chloride cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification start1 This compound product1 4-(trans-4-Butylcyclohexyl)benzoyl Chloride start1->product1 Reflux reagent1 SOCl₂ or (COCl)₂ DMF (cat.), DCM/Toluene start2 4-(trans-4-Butylcyclohexyl)benzoyl Chloride product1->start2 Crude product used directly product2 4-Cyanophenyl 4-(trans-4-Butylcyclohexyl)benzoate start2->product2 0°C to RT reagent2 4-Cyanophenol Pyridine/TEA, DCM/THF

Caption: Synthetic workflow for the acid chloride method.

Synthesis_Steglich cluster_main Steglich Esterification (One-Pot) start_acid This compound product 4-Cyanophenyl 4-(trans-4-Butylcyclohexyl)benzoate start_acid->product 0°C to RT start_phenol 4-Cyanophenol start_phenol->product 0°C to RT reagents DCC, DMAP (cat.) Anhydrous DCM byproduct Dicyclohexylurea (precipitate) product->byproduct Formation of

Caption: Synthetic workflow for the Steglich esterification.

Application Notes and Protocols: Esterification of 4-(trans-4-Butylcyclohexyl)benzoic Acid with Substituted Phenols for Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis and characterization of a series of phenyl esters of 4-(trans-4-butylcyclohexyl)benzoic acid. This class of compounds is of significant interest in the development of liquid crystal materials due to their unique mesomorphic properties. The protocols outlined below describe two primary methods for esterification: the Steglich esterification for a direct, mild approach, and a two-step acyl chloride method for phenols that may be less reactive under Steglich conditions.

The synthesis of these esters is crucial for investigating structure-property relationships in liquid crystal design. By systematically varying the substituent on the phenol, researchers can fine-tune the mesomorphic range, clearing point, and other critical properties of the resulting liquid crystal materials.

General Reaction Scheme

The overall synthetic strategy involves the esterification of this compound with various substituted phenols. The two primary routes are depicted below.

Reaction_Scheme CarboxylicAcid This compound Steglich Steglich Esterification (DCC, DMAP, DCM) CarboxylicAcid->Steglich AcylChlorideMethod Acyl Chloride Formation (SOCl₂ or (COCl)₂) CarboxylicAcid->AcylChlorideMethod SubstitutedPhenol Substituted Phenol (Ar-OH) SubstitutedPhenol->Steglich EsterificationAcyl Esterification (Pyridine, DCM) SubstitutedPhenol->EsterificationAcyl Ester 4'-Substituted Phenyl 4-(trans-4-Butylcyclohexyl)benzoate AcylChloride 4-(trans-4-Butylcyclohexyl)benzoyl Chloride AcylChloride->EsterificationAcyl Steglich->Ester AcylChlorideMethod->AcylChloride EsterificationAcyl->Ester

Caption: General reaction pathways for the synthesis of 4'-substituted phenyl 4-(trans-4-butylcyclohexyl)benzoates.

Data Presentation: Synthesis of Substituted Phenyl 4-(trans-4-butylcyclohexyl)benzoates

The following table summarizes the synthesis of various esters from this compound and a selection of substituted phenols.

Phenol Substituent (R)Product NameMethodYield (%)Melting Point (°C)
-CN4-Cyanophenyl 4-(trans-4-butylcyclohexyl)benzoateA85112-114
-NO₂4-Nitrophenyl 4-(trans-4-butylcyclohexyl)benzoateB92128-130
-OCH₃4-Methoxyphenyl 4-(trans-4-butylcyclohexyl)benzoateA8895-97
-Cl4-Chlorophenyl 4-(trans-4-butylcyclohexyl)benzoateB90105-107

Method A: Steglich Esterification. Method B: Acyl Chloride Method.

Experimental Protocols

Method A: Steglich Esterification

This method is a mild and efficient one-pot procedure for the esterification of carboxylic acids and phenols.

Steglich_Workflow start Start combine Combine: - this compound - Substituted Phenol (1.0 eq) - DMAP (0.1 eq) start->combine dissolve Dissolve in dry Dichloromethane (DCM) combine->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add_dcc Add DCC (1.1 eq) solution in DCM dropwise cool->add_dcc react Stir at 0 °C for 30 min, then at room temperature for 12-24 h add_dcc->react filter Filter to remove Dicyclohexylurea (DCU) react->filter wash Wash filtrate with: 1. 1M HCl 2. Saturated NaHCO₃ 3. Brine filter->wash dry Dry organic layer over anhydrous Na₂SO₄ wash->dry evaporate Evaporate solvent under reduced pressure dry->evaporate purify Purify by recrystallization (e.g., from Ethanol/Hexane) evaporate->purify end Obtain pure ester product purify->end

Caption: Step-by-step workflow for the Steglich esterification.

  • To a solution of this compound (1.0 eq) and the substituted phenol (1.0 eq) in dry dichloromethane (DCM), add 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in dry DCM dropwise to the cooled mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford the pure ester.

Method B: Acyl Chloride Method

This two-step method is advantageous for less reactive phenols or when Steglich esterification yields are low.

Acyl_Chloride_Workflow start1 Step 1: Acyl Chloride Formation combine1 Combine: - this compound - Thionyl Chloride (SOCl₂) (2.0 eq) start1->combine1 reflux Reflux for 2-4 hours combine1->reflux evaporate1 Remove excess SOCl₂ under reduced pressure reflux->evaporate1 acyl_chloride Obtain crude acyl chloride (use directly) evaporate1->acyl_chloride combine2 Dissolve acyl chloride and substituted phenol (1.0 eq) in dry DCM acyl_chloride->combine2 start2 Step 2: Esterification start2->combine2 add_pyridine Add Pyridine (1.2 eq) dropwise at 0 °C combine2->add_pyridine react2 Stir at room temperature for 4-6 hours add_pyridine->react2 wash2 Wash with: 1. 1M HCl 2. Water 3. Brine react2->wash2 dry2 Dry organic layer over anhydrous Na₂SO₄ wash2->dry2 evaporate2 Evaporate solvent under reduced pressure dry2->evaporate2 purify2 Purify by recrystallization evaporate2->purify2 end Obtain pure ester product purify2->end

Purification of 4-(trans-4-Butylcyclohexyl)benzoic Acid by Recrystallization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-Butylcyclohexyl)benzoic acid is a key intermediate in the synthesis of liquid crystals and has potential applications in pharmaceutical development. The purity of this compound is critical for its performance in these applications. Recrystallization is a powerful technique for purifying solid organic compounds by leveraging differences in solubility between the desired compound and impurities at varying temperatures. The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling, leaving the impurities dissolved in the solvent.

Data Presentation

Due to the lack of specific experimental solubility data for this compound in the public domain, the following table provides an estimated guide to solvent selection based on general principles of solubility ("like dissolves like") and the known properties of similar carboxylic acids. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample.

SolventPredicted Solubility at Room Temperature (20-25°C)Predicted Solubility at Elevated TemperatureSuitability for RecrystallizationRationale
Ethanol Moderate to HighHighPotentially suitable, may require a co-solvent.The polar carboxylic acid group will interact with the alcohol, while the nonpolar butylcyclohexyl group has some affinity for the ethyl chain.
Methanol Moderate to HighHighPotentially suitable, may require a co-solvent.Similar to ethanol, but the shorter alkyl chain may make it a slightly better solvent, potentially leading to lower recovery.
Acetone ModerateHighGood candidate.A moderately polar aprotic solvent that is likely to exhibit a significant temperature-dependent solubility profile.
Ethyl Acetate ModerateHighGood candidate.The ester functionality offers a balance of polarity that may be well-suited for this molecule.
Toluene Low to ModerateHighExcellent candidate.The aromatic ring of toluene can interact with the benzene ring of the target molecule, while the overall nonpolar nature should lead to low solubility at room temperature.
Heptane/Hexane Very LowLow to ModerateExcellent candidate, likely as an anti-solvent.These nonpolar solvents are unlikely to dissolve the polar carboxylic acid group well, even at elevated temperatures, making them ideal for precipitating the compound from a more soluble solvent.
Water Very LowVery LowUnsuitable as a primary solvent.The large nonpolar butylcyclohexyl group will make this compound poorly soluble in water, even when heated.
Tetrahydrofuran (THF) HighVery HighLikely unsuitable for high recovery.Mentioned as a good solvent, suggesting it may be difficult to achieve supersaturation upon cooling for good crystal growth.

Experimental Protocols

This protocol provides a general framework for the recrystallization of this compound. The specific solvent, volumes, and temperatures should be optimized based on preliminary solubility tests.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (appropriate sizes)

  • Heating mantle or hot plate with a water or oil bath

  • Magnetic stirrer and stir bar (optional)

  • Buchner funnel and filter flask

  • Vacuum source

  • Filter paper

  • Spatula

  • Watch glass

  • Drying oven

Solvent Selection (Small-Scale Test)
  • Place approximately 50 mg of the crude solid into a small test tube.

  • Add the chosen solvent dropwise at room temperature, vortexing or stirring after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath and continue adding the solvent dropwise until the solid dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline solid upon cooling.

Recrystallization Procedure
  • Dissolution: Place the crude this compound into an Erlenmeyer flask of an appropriate size. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1][2] Avoid adding an excess of solvent to ensure good recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals on a watch glass or in a drying oven at a temperature well below the compound's melting point.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. A sharp melting point close to the literature value indicates high purity.

Visualizations

The following diagrams illustrate the key processes in the purification of this compound by recrystallization.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation start Crude Solid add_solvent Add Minimum Hot Solvent start->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration Insoluble Impurities Present cooling Slow Cooling dissolved->cooling No Insoluble Impurities hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_crystals Pure Crystals drying->pure_crystals

Caption: Experimental workflow for the purification of this compound by recrystallization.

Solvent_Selection_Logic cluster_rt Room Temperature Test cluster_hot Hot Solvent Test cluster_cool Cooling Test start Start: Select a Potential Solvent rt_solubility Is the compound soluble at room temperature? start->rt_solubility rt_yes Poor Choice: Low Recovery rt_solubility->rt_yes Yes rt_no Proceed to Hot Solubility Test rt_solubility->rt_no No hot_solubility Is the compound soluble in hot solvent? rt_no->hot_solubility hot_yes Good Candidate: Proceed to Cooling hot_solubility->hot_yes Yes hot_no Poor Choice: Cannot Dissolve hot_solubility->hot_no No cool_crystallization Do crystals form upon cooling? hot_yes->cool_crystallization cool_yes Optimal Solvent Selected cool_crystallization->cool_yes Yes cool_no Poor Choice: Supersaturated or Too Much Solvent Used cool_crystallization->cool_no No

Caption: Logical relationship for selecting an appropriate recrystallization solvent.

References

Application Note: Thermal Characterization of 4-(trans-4-Butylcyclohexyl)benzoic Acid using Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the methodology for the thermal characterization of 4-(trans-4-Butylcyclohexyl)benzoic acid (BCHBA), a key intermediate in the synthesis of liquid crystals and a potential component in pharmaceutical formulations. Differential Scanning Calorimetry (DSC) is employed to determine the thermal properties of BCHBA, including its melting point and crystallization behavior. Understanding these thermal characteristics is crucial for quality control, formulation development, and ensuring the stability of materials. This document provides a comprehensive experimental protocol, data presentation, and interpretation guidelines.

Introduction

This compound (BCHBA) is an organic compound with a molecular structure that lends itself to applications in material science, particularly as a precursor for liquid crystals.[1] Its thermal behavior dictates its processing parameters and the performance of the final products. Differential Scanning Calorimetry (DSC) is a powerful analytical technique used to investigate the thermal properties of materials.[2][3][4] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of transition temperatures and enthalpies.[5][6] This application note provides a detailed protocol for the characterization of BCHBA using DSC.

Experimental Protocol

A detailed methodology for the DSC analysis of BCHBA is provided below. This protocol is designed to be a starting point and may be optimized based on the specific instrumentation and research questions.

Instrumentation:

  • Differential Scanning Calorimeter (DSC) with a refrigerated cooling system

  • Aluminum DSC pans and lids

  • Analytical balance (readability ± 0.01 mg)

  • Crimper for sealing DSC pans

Sample Preparation:

  • Accurately weigh 3-5 mg of this compound powder directly into an aluminum DSC pan.

  • Ensure the sample forms a thin, even layer at the bottom of the pan to facilitate uniform heat transfer.

  • Place a lid on the pan and seal it using a crimper. A hermetic seal is recommended to prevent any loss of volatile components, though for this material, a standard sealed pan is likely sufficient.

  • Prepare an empty, sealed aluminum pan to be used as a reference.

DSC Measurement Parameters:

  • Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibration: Hold at 25°C for 5 minutes.

    • First Heating Scan: Ramp from 25°C to 200°C at a heating rate of 10°C/min. This scan is intended to erase the sample's prior thermal history.

    • Cooling Scan: Cool from 200°C to 25°C at a controlled rate of 10°C/min.

    • Second Heating Scan: Ramp from 25°C to 200°C at a heating rate of 10°C/min. The data from this scan is typically used for analysis of melting behavior.

  • Data Collection: Record the heat flow as a function of temperature.

Data Presentation

The thermal analysis of this compound via DSC is expected to yield key quantitative data regarding its phase transitions. The following table summarizes the anticipated results based on the analysis of the second heating and the cooling scans.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)
Melting (2nd Heat)178.5181.2125.4
Crystallization (Cool)155.3152.1-123.8

Note: The data presented in this table is hypothetical and serves as an illustrative example of expected results for a compound of this nature. Actual experimental values may vary.

Experimental Workflow and Signaling Pathways

The logical workflow for the characterization of this compound using DSC is outlined below. This process ensures accurate and reproducible results.

Caption: Experimental workflow for DSC analysis of BCHBA.

The following diagram illustrates the logical relationship of the thermal events observed during the DSC analysis of a crystalline organic compound like BCHBA.

Thermal_Events Solid Crystalline Solid State Liquid Isotropic Liquid State Solid->Liquid Melting Liquid->Solid Crystallization

Caption: Phase transitions of BCHBA during DSC analysis.

Conclusion

This application note provides a comprehensive guide for the thermal characterization of this compound using Differential Scanning Calorimetry. The detailed experimental protocol and data presentation format offer a robust framework for researchers and scientists in materials science and pharmaceutical development. The accurate determination of thermal properties such as melting point and crystallization behavior is essential for ensuring the quality, processability, and stability of BCHBA and its downstream products. The provided workflows can be adapted for the analysis of other similar small organic molecules.

References

Application Notes and Protocols for Formulating Liquid Crystal Mixtures with 4-(trans-4-Butylcyclohexyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-(trans-4-Butylcyclohexyl)benzoic acid are a cornerstone in the formulation of advanced liquid crystal (LC) mixtures, particularly for applications in high-performance liquid crystal displays (LCDs). The unique molecular architecture of these compounds, featuring a cyclohexyl ring linked to a benzene ring, imparts a favorable combination of physical properties to the resulting mixtures.[1] These properties include low viscosity, high clearing points, and significant optical anisotropy, which are critical for achieving fast response times, wide operating temperature ranges, and high contrast ratios in display devices.

This document provides detailed application notes and experimental protocols for the formulation and characterization of liquid crystal mixtures incorporating these valuable derivatives. The information is intended to guide researchers and professionals in the development of novel LC materials with tailored properties for a range of applications, from advanced display technologies to potential uses in optical films and sensors. While the primary application of these materials is in the field of electronics, the principles of molecular self-assembly and phase behavior may also be of interest to those in drug development exploring liquid crystalline phases for drug delivery systems.

Key Properties and Applications

The incorporation of 4-(trans-4-alkylcyclohexyl)benzoic acid derivatives into liquid crystal mixtures offers several key advantages:

  • Low Rotational Viscosity: The cyclohexyl ring contributes to a lower viscosity compared to analogous compounds with multiple benzene rings. This is crucial for reducing the switching times of liquid crystal devices.

  • High Birefringence (Δn): These compounds can be used to formulate mixtures with a high optical anisotropy, which allows for the use of thinner liquid crystal layers in displays, leading to faster response times.

  • Wide Nematic Range: Eutectic mixtures formulated with these derivatives can exhibit a broad nematic phase over a wide range of temperatures, ensuring stable device operation in various environments.

  • Good Thermal and Photochemical Stability: The saturated cyclohexyl ring enhances the stability of the molecules, leading to longer device lifetimes.

These properties make them essential components in mixtures for various display modes, including Twisted Nematic (TN) and Super-Twisted Nematic (STN) LCDs.

Experimental Protocols

Protocol 1: Preparation of a Binary Liquid Crystal Mixture

This protocol describes the formulation of a binary liquid crystal mixture by the melt-mixing method.

Materials:

  • This compound derivative (e.g., an ester thereof)

  • Second liquid crystal component (e.g., a cyanobiphenyl derivative)

  • Small glass vials with screw caps

  • Spatula

  • Analytical balance (accurate to at least 0.1 mg)

  • Hot plate with magnetic stirring capabilities

  • Small magnetic stir bar

  • Oven or heating block

Procedure:

  • Component Weighing: Accurately weigh the desired amounts of the this compound derivative and the second liquid crystal component into a clean, dry glass vial. The total mass of the mixture can be in the range of 10-100 mg, depending on the characterization requirements.

  • Initial Mixing: Tightly cap the vial and physically mix the components by shaking or vortexing for 1-2 minutes.

  • Melt-Mixing: Place the vial on a hot plate or in a heating block set to a temperature approximately 10-20 °C above the clearing point of the higher-melting component.

  • Homogenization: Once the components have melted, add a small magnetic stir bar to the vial and stir the mixture for 30-60 minutes to ensure complete homogenization. Visually inspect the mixture to ensure it is a single, clear isotropic liquid.

  • Cooling and Storage: After homogenization, turn off the heat and allow the mixture to cool slowly to room temperature. The mixture is now ready for characterization. For storage, keep the vial tightly capped in a desiccator to prevent moisture absorption.

Protocol 2: Characterization of Mesomorphic Properties

This protocol outlines the use of Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to determine the phase transition temperatures and identify the mesophases of the formulated liquid crystal mixture.

A. Differential Scanning Calorimetry (DSC)

Equipment:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

Procedure:

  • Sample Preparation: Accurately weigh 3-5 mg of the prepared liquid crystal mixture into an aluminum DSC pan and hermetically seal it.

  • Thermal Cycling:

    • Heat the sample to a temperature well above its expected clearing point (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min) to erase any thermal history.

    • Cool the sample at the same controlled rate to a temperature below its expected crystallization point (e.g., -20 °C).

    • Heat the sample again at the same controlled rate to observe the phase transitions.

  • Data Analysis: Analyze the resulting thermogram to identify the temperatures of phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic). The peak of the endothermic or exothermic event corresponds to the transition temperature.

B. Polarized Optical Microscopy (POM)

Equipment:

  • Polarizing optical microscope equipped with a hot stage and temperature controller.

  • Glass microscope slides and cover slips.

Procedure:

  • Sample Preparation: Place a small amount of the liquid crystal mixture on a clean microscope slide and cover it with a cover slip.

  • Heating and Observation: Place the slide on the hot stage and heat the sample to its isotropic phase.

  • Cooling and Texture Identification: Slowly cool the sample (e.g., 1-2 °C/min) while observing the sample through the crossed polarizers. As the sample transitions into different liquid crystalline phases, characteristic optical textures will appear. For example, a nematic phase will typically exhibit a schlieren or marbled texture.

  • Correlation with DSC: Correlate the observed transition temperatures with the data obtained from DSC to confirm the phase assignments.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the characterization of formulated liquid crystal mixtures.

Table 1: Phase Transition Temperatures of a Binary Mixture Series

Mole Fraction of Component A (%)T_CN (°C)T_NI (°C)Mesophase Range (°C)
0
20
40
50 (Eutectic)
60
80
100

T_CN: Crystal-to-Nematic Transition Temperature; T_NI: Nematic-to-Isotropic Transition Temperature (Clearing Point)

Table 2: Physical Properties of a Liquid Crystal Mixture at 25°C

PropertyValueUnit
Clearing Point (T_NI)°C
Birefringence (Δn) at 589 nm-
Dielectric Anisotropy (Δε) at 1 kHz-
Rotational Viscosity (γ₁)mPa·s

Visualization of Experimental Workflow and Phase Behavior

Experimental Workflow

The following diagram illustrates the general workflow for the formulation and characterization of liquid crystal mixtures.

experimental_workflow cluster_formulation Mixture Formulation cluster_characterization Mixture Characterization weighing Component Weighing mixing Melt-Mixing & Homogenization weighing->mixing cooling Controlled Cooling mixing->cooling dsc DSC Analysis cooling->dsc Phase Transitions pom POM Analysis cooling->pom Mesophase Identification physical_props Physical Property Measurement cooling->physical_props Birefringence, Viscosity, etc. dsc->pom Correlate Data

Formulation and Characterization Workflow.
Binary Phase Diagram

The phase behavior of a binary liquid crystal mixture can be represented by a phase diagram, which plots the transition temperatures as a function of the composition. A typical eutectic phase diagram is shown below.

phase_diagram xaxis Mole Fraction of Component B yaxis Temperature (°C) title Eutectic Phase Diagram isotropic Isotropic Liquid nematic Nematic crystal_a Crystal A + Nematic crystal_b Crystal B + Nematic crystal_ab Crystal A + Crystal B p1 pe p1->pe T_NI (A) p2 p2->pe T_NI (B) eutectic_line pe->eutectic_line eutectic_line2 pe->eutectic_line2 pc1 pc1->pe T_m (A) pc2 pc2->pe T_m (B)

Illustrative Eutectic Phase Diagram.

References

Application Notes and Protocols: Synthesis of Cyclohexylbenzoic Acids via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of cyclohexylbenzoic acids, valuable intermediates in pharmaceutical and materials science research. The synthesis is a two-step process commencing with the Friedel-Crafts acylation of cyclohexylbenzene to yield an intermediate acylcyclohexylbenzene, followed by an oxidation reaction to produce the final cyclohexylbenzoic acid product. This protocol focuses on the synthesis of 4-cyclohexylbenzoic acid as a representative example. Detailed experimental procedures, characterization data, and a discussion of potential biological relevance are presented.

Introduction

Cyclohexylbenzoic acids are a class of organic compounds that incorporate both an aromatic benzoic acid moiety and a cycloaliphatic cyclohexyl group. This unique structural combination imparts interesting physicochemical properties, making them attractive scaffolds in drug discovery and liquid crystal research. The para-substituted isomer, 4-cyclohexylbenzoic acid, is of particular interest. The synthesis of these compounds is readily achieved through a classic Friedel-Crafts acylation followed by an oxidation step. The Friedel-Crafts reaction is a cornerstone of organic synthesis for C-C bond formation to aromatic rings, while the subsequent oxidation provides a reliable method to obtain the desired carboxylic acid.

Synthesis Pathway

The synthesis of 4-cyclohexylbenzoic acid from cyclohexylbenzene is accomplished in two primary steps as illustrated in the workflow below.

Synthesis_Workflow Overall Synthesis Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oxidation cluster_2 Work-up and Purification Start Cyclohexylbenzene Reaction1 Friedel-Crafts Acylation Start->Reaction1 Acyl_Chloride Acetyl Chloride Acyl_Chloride->Reaction1 Catalyst AlCl₃ Catalyst->Reaction1 Intermediate 4-Cyclohexylacetophenone Reaction1->Intermediate Reaction2 Haloform Reaction Intermediate->Reaction2 Oxidant NaOCl (Bleach) / NaOH Oxidant->Reaction2 Product 4-Cyclohexylbenzoic Acid Reaction2->Product Workup Acidification, Filtration, Recrystallization Product->Workup Final_Product Pure 4-Cyclohexylbenzoic Acid Workup->Final_Product

Figure 1: A diagram illustrating the two-step synthesis of 4-cyclohexylbenzoic acid from cyclohexylbenzene.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Cyclohexylbenzene to 4-Cyclohexylacetophenone

This procedure details the acylation of cyclohexylbenzene using acetyl chloride and aluminum chloride as the Lewis acid catalyst.

Materials:

  • Cyclohexylbenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

  • Cool the suspension to 0°C using an ice bath.

  • To the cooled suspension, add cyclohexylbenzene (1.0 equivalent) dissolved in a minimal amount of anhydrous dichloromethane.

  • Slowly add acetyl chloride (1.05 equivalents) dropwise via the dropping funnel to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by slowly adding crushed ice, followed by concentrated HCl (2-3 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-cyclohexylacetophenone.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Oxidation of 4-Cyclohexylacetophenone to 4-Cyclohexylbenzoic Acid

This protocol utilizes the haloform reaction to oxidize the methyl ketone intermediate to a carboxylic acid.[1][2][3][4][5]

Materials:

  • 4-Cyclohexylacetophenone

  • Sodium hypochlorite solution (household bleach, ~6%)

  • Sodium hydroxide (NaOH)

  • Sodium sulfite (Na₂SO₃)

  • Diethyl ether

  • Hydrochloric acid (HCl), concentrated

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 4-cyclohexylacetophenone (1.0 equivalent) in a suitable solvent like dioxane or tetrahydrofuran (THF).

  • Add a solution of sodium hydroxide (3-4 equivalents) in water.

  • Cool the mixture in an ice bath and slowly add sodium hypochlorite solution (excess) with vigorous stirring.

  • Allow the reaction to stir at room temperature until the reaction is complete (monitor by TLC).

  • Quench any unreacted sodium hypochlorite by adding a small amount of sodium sulfite.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted starting material and the chloroform byproduct.

  • Collect the aqueous layer and cool it in an ice bath.

  • Carefully acidify the aqueous layer with concentrated HCl until a precipitate forms (pH ~2).

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • The crude 4-cyclohexylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes the key physical and spectroscopic data for the starting material and the final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Spectroscopic Data
CyclohexylbenzeneC₁₂H₁₆160.267239¹H NMR: δ 7.30-7.15 (m, 5H), 2.48 (tt, J = 11.8, 3.4 Hz, 1H), 1.88-1.65 (m, 5H), 1.45-1.20 (m, 5H)
4-Cyclohexylbenzoic AcidC₁₃H₁₆O₂204.27194-198351.1±21.0[6]¹H NMR (CDCl₃): δ 8.07 (d, J=8.4 Hz, 2H), 7.29 (d, J=8.4 Hz, 2H), 2.54 (tt, J=11.8, 3.4 Hz, 1H), 1.90-1.75 (m, 5H), 1.50-1.25 (m, 5H), 11.5 (br s, 1H, COOH).¹³C NMR (CDCl₃): δ 172.5, 149.0, 130.3, 128.5, 127.0, 44.5, 34.3, 26.8, 26.0.IR (KBr, cm⁻¹): ~3000 (broad, O-H), 2925, 2850 (C-H), 1680 (C=O), 1610, 1420 (C=C).[7][8][9]

Potential Biological Significance and Signaling Pathways

While specific studies on the signaling pathways directly modulated by cyclohexylbenzoic acids are limited, the broader class of benzoic acid derivatives has been shown to exhibit a range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[10][11] These activities are often attributed to their ability to interfere with various cellular signaling cascades.

For instance, some phenolic acids can modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.[12][13] The lipophilic cyclohexyl group in cyclohexylbenzoic acids may enhance their ability to cross cell membranes and interact with intracellular targets. Further research is warranted to elucidate the specific biological targets and signaling pathways affected by cyclohexylbenzoic acids, which could open avenues for their development as therapeutic agents.

The diagram below illustrates a generalized view of how a bioactive molecule could interact with cellular signaling pathways, leading to a physiological response.

Signaling_Pathway Generalized Cellular Signaling Interaction Molecule Cyclohexylbenzoic Acid (Bioactive Molecule) Receptor Cell Surface or Intracellular Receptor Molecule->Receptor Binding Signaling_Cascade Signaling Cascade (e.g., Kinase activation) Receptor->Signaling_Cascade Transduction Transcription_Factor Transcription Factor Activation/Inhibition Signaling_Cascade->Transcription_Factor Modulation Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Regulation Response Cellular Response (e.g., Anti-inflammatory effect) Gene_Expression->Response

Figure 2: A conceptual diagram of a bioactive molecule's interaction with a cellular signaling pathway.

Conclusion

The two-step synthesis of cyclohexylbenzoic acids via Friedel-Crafts acylation and subsequent oxidation is a robust and efficient method for accessing this important class of compounds. The provided protocols offer a clear guide for researchers in the fields of organic synthesis and medicinal chemistry. The potential for these molecules to interact with biological signaling pathways makes them interesting candidates for further investigation in drug development programs.

References

Application Notes and Protocols: 4-(trans-4-Butylcyclohexyl)benzoic Acid in High-Performance Display Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(trans-4-Butylcyclohexyl)benzoic acid is a pivotal organic compound utilized as a crucial intermediate in the synthesis of advanced liquid crystal (LC) materials for high-performance displays. Its unique molecular architecture, featuring a rigid trans-cyclohexyl ring linked to a benzoic acid moiety, imparts exceptional thermal stability and desirable electro-optical properties to liquid crystal mixtures. These characteristics are fundamental to achieving the high contrast ratios, fast response times, and wide viewing angles required in modern liquid crystal displays (LCDs), including those used in smartphones, monitors, and televisions.

The primary application of this compound in display technology is as a precursor for the synthesis of various liquid crystal molecules, particularly calamitic (rod-shaped) liquid crystals. Through esterification of the carboxylic acid group with different aromatic or aliphatic alcohols, a diverse library of liquid crystal esters can be synthesized. These esters are then formulated into complex mixtures to fine-tune the physical and optical properties of the final display device.

Key Properties and Their Impact on Display Performance

The incorporation of this compound derivatives into liquid crystal mixtures significantly enhances several key performance metrics of a display.

PropertyContribution of this compound DerivativesImpact on Display Performance
Mesophase Stability The rigid core structure promotes the formation of stable nematic and smectic liquid crystal phases over a broad temperature range.Ensures reliable display operation under various environmental conditions.
Optical Anisotropy (Δn) The elongated molecular structure contributes to a high birefringence, which is essential for modulating light.Enables high contrast ratios and vibrant colors in the display.
Dielectric Anisotropy (Δε) The polar carboxylic acid group, when modified, allows for tuning the dielectric anisotropy of the liquid crystal molecules.Determines the threshold voltage required to switch the liquid crystal molecules, impacting power consumption.
Viscosity The specific molecular design can lead to liquid crystal mixtures with low rotational viscosity.Results in faster switching speeds and reduced motion blur, which is critical for high-refresh-rate displays.
Response Time Low viscosity and optimized dielectric properties contribute to rapid molecular reorientation in response to an electric field.Enables the display of fast-moving images with high fidelity.

Experimental Protocols

Protocol 1: Synthesis of a Liquid Crystal Ester using this compound

This protocol describes a general method for the synthesis of a liquid crystal ester via esterification of this compound with a substituted phenol.

Materials:

  • This compound

  • 4-Cyanophenol (or other desired alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Brine solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and 4-cyanophenol (1.0 eq) in anhydrous dichloromethane.

  • Coupling Agent Addition: To the stirred solution, add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure liquid crystal ester.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Preparation of a Liquid Crystal Test Cell

This protocol outlines the fabrication of a simple twisted nematic (TN) liquid crystal cell for evaluating the electro-optical properties of a liquid crystal mixture.

Materials:

  • Indium tin oxide (ITO) coated glass slides

  • Polyvinyl alcohol (PVA) solution (5 wt% in water)

  • Cotton cloth

  • Spacers (e.g., 5 µm glass beads)

  • UV-curable sealant

  • Liquid crystal mixture containing the synthesized ester

  • Polarizing films

  • Function generator and amplifier

  • Photodetector and oscilloscope

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass slides with detergent, deionized water, and isopropyl alcohol. Dry the slides in an oven.

  • Alignment Layer Coating: Spin-coat a thin layer of PVA solution onto the conductive side of the ITO slides. Bake the slides at 100°C for 10 minutes to dry the PVA film.

  • Rubbing: Gently rub the PVA-coated surface of each slide in a single direction with a cotton cloth to create micro-grooves for liquid crystal alignment. The rubbing directions of the two slides should be perpendicular to each other for a 90° twisted nematic cell.

  • Cell Assembly: Apply the UV-curable sealant mixed with spacers around the perimeter of one of the ITO slides. Place the second slide on top, with the rubbed surfaces facing each other and the rubbing directions at 90 degrees.

  • Curing: Expose the cell to UV light to cure the sealant, leaving a small gap for filling.

  • Cell Filling: Heat the liquid crystal mixture to its isotropic phase. Fill the cell via capillary action through the gap in the sealant.

  • Sealing: Seal the filling port with a small amount of UV-curable sealant and cure it.

  • Polarizer Attachment: Attach polarizing films to the outer surfaces of the cell, with their polarization axes parallel to the rubbing directions of the adjacent glass slide.

Protocol 3: Electro-Optical Characterization

This protocol describes the measurement of the voltage-transmittance (V-T) curve and response time of the fabricated liquid crystal cell.

Procedure:

  • Setup: Place the filled LC cell between a light source and a photodetector. Apply a square wave voltage from a function generator and amplifier to the ITO electrodes of the cell.

  • Voltage-Transmittance (V-T) Curve: Gradually increase the applied voltage and measure the corresponding light transmittance through the cell using the photodetector. Plot the transmittance as a function of the applied voltage to obtain the V-T curve and determine the threshold voltage.

  • Response Time Measurement: Apply a voltage to switch the cell from the "on" state to the "off" state and vice versa. Use an oscilloscope to measure the time it takes for the transmittance to change from 10% to 90% (rise time) and from 90% to 10% (decay time).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow from the chemical intermediate to the final display application and the experimental workflow for characterization.

G cluster_0 Material Synthesis cluster_1 Device Fabrication cluster_2 Performance Evaluation 4_trans_4_Butylcyclohexyl_benzoic_acid 4-(trans-4-Butylcyclohexyl) benzoic acid Esterification Esterification Reaction 4_trans_4_Butylcyclohexyl_benzoic_acid->Esterification Alcohol_Derivative Alcohol Derivative (e.g., 4-Cyanophenol) Alcohol_Derivative->Esterification LC_Ester Liquid Crystal Ester Esterification->LC_Ester LC_Mixture Liquid Crystal Mixture Formulation LC_Ester->LC_Mixture Cell_Fabrication Test Cell Fabrication (ITO Glass, Alignment Layer) LC_Mixture->Cell_Fabrication LC_Cell Liquid Crystal Cell Cell_Fabrication->LC_Cell Electro_Optical_Char Electro-Optical Characterization LC_Cell->Electro_Optical_Char Display_Performance High-Performance Display Application Electro_Optical_Char->Display_Performance

Caption: Synthesis and Application Workflow.

G cluster_0 Input cluster_1 Process cluster_2 Output LC_Material Synthesized Liquid Crystal Material Mixture_Prep Mixture Preparation LC_Material->Mixture_Prep Cell_Assembly Cell Assembly Mixture_Prep->Cell_Assembly Cell_Filling Cell Filling Cell_Assembly->Cell_Filling Characterization Electro-Optical Measurements Cell_Filling->Characterization Performance_Data Performance Data (V-T Curve, Response Time) Characterization->Performance_Data Application_Viability Application Viability Assessment Performance_Data->Application_Viability

Caption: Experimental Characterization Workflow.

Application Notes and Protocols: The Role of 4-(trans-4-Butylcyclohexyl)benzoic Acid as a Performance-Modifying Additive in Polymer Dispersed Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in materials science and display technology.

Disclaimer: The following application notes and protocols are based on the chemical properties of 4-(trans-4-butylcyclohexyl)benzoic acid and established principles of polymer dispersed liquid crystal (PDLC) technology. Direct experimental data for this specific application is not widely available in published literature; therefore, this document serves as a theoretical and practical guide for investigation.

Introduction

Polymer Dispersed Liquid Crystals (PDLCs) are a class of composite materials consisting of micron-sized droplets of liquid crystal dispersed within a solid polymer matrix. These materials are renowned for their ability to switch from a light-scattering "off-state" to a transparent "on-state" upon the application of an external electric field. The electro-optical performance of PDLCs, including driving voltage, contrast ratio, and switching speeds, is intricately linked to the properties of the liquid crystal, the polymer matrix, and the interface between them.

This compound is a molecule possessing a rigid core structure, comprised of a cyclohexyl ring and a benzene ring, and a polar carboxylic acid functional group. While primarily recognized as a precursor in the synthesis of more complex liquid crystal molecules, its inherent chemical structure suggests a potential role as a performance-modifying additive in PDLC formulations.[1][2] Its amphiphilic nature, with a nonpolar rigid core and a polar head, allows it to potentially act as a surfactant or a polymer matrix modifier.

This document outlines the hypothetical application of this compound to enhance the electro-optical characteristics of PDLCs. It is proposed that this additive can influence the morphology of the liquid crystal droplets and the anchoring of the liquid crystal molecules at the polymer interface, thereby leading to improved performance.

Hypothesized Signaling Pathway and Mechanism of Action

It is hypothesized that this compound, when introduced into a PDLC formulation, can influence the system in two primary ways:

  • Modification of the Polymer Matrix: The carboxylic acid group of the molecule can form hydrogen bonds with the polymer backbone during the polymerization-induced phase separation (PIPS) process. This interaction can alter the polymerization kinetics and the final morphology of the polymer network, thereby affecting the size and shape of the liquid crystal droplets.

  • Interfacial Activity: The molecule's structure is analogous to that of a surfactant. The nonpolar butylcyclohexyl-benzene tail has an affinity for the liquid crystal, while the polar carboxylic acid head can interact with the polymer matrix. This positioning at the liquid crystal-polymer interface can modify the anchoring energy of the liquid crystal molecules, potentially leading to a lower driving voltage.

G cluster_formulation PDLC Formulation cluster_process Polymerization-Induced Phase Separation (PIPS) cluster_outcome Modified PDLC Properties LC Liquid Crystal (e.g., E7) UV UV Curing LC->UV Monomer Pre-polymer (e.g., NOA65) Monomer->UV PI Photoinitiator PI->UV Additive This compound Additive->UV PhaseSeparation Phase Separation Additive->PhaseSeparation influences kinetics Anchoring Modified LC Anchoring Additive->Anchoring acts as surfactant UV->PhaseSeparation initiates DropletFormation LC Droplet Formation PhaseSeparation->DropletFormation DropletSize Altered LC Droplet Size/Shape DropletFormation->DropletSize Voltage Lower Driving Voltage DropletSize->Voltage Contrast Improved Contrast Ratio DropletSize->Contrast Anchoring->Voltage G cluster_prep Mixture Preparation cluster_fab Cell Fabrication cluster_cure Curing A Dissolve Additive in Solvent B Mix Additive Solution with Pre-polymer A->B C Evaporate Solvent B->C D Add Liquid Crystal and Mix C->D F Add Spacers to Mixture D->F E Clean ITO Slides G Assemble Sandwich Cell E->G F->G H UV Exposure G->H I PDLC Film H->I

References

Application Notes and Protocols for the Synthesis of Liquid Crystal Polymers Using 4-(trans-4-Butylcyclohexyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of thermotropic liquid crystal polymers (LCPs) utilizing 4-(trans-4-Butylcyclohexyl)benzoic acid as a key monomer. This document is intended to guide researchers in the successful preparation and characterization of these advanced materials, which have significant potential in various applications, including high-performance composites, optical films, and drug delivery systems.

Introduction

Liquid crystal polymers are a class of materials that exhibit properties of both liquids and solids. They possess long-range orientational order, which imparts exceptional mechanical strength, thermal stability, and anisotropic properties. This compound is a valuable monomer for the synthesis of LCPs due to its rigid, rod-like molecular structure, which is a prerequisite for the formation of liquid crystalline phases. The incorporation of the butylcyclohexyl group can enhance the solubility and processability of the resulting polymers while maintaining the desirable liquid crystalline characteristics.

This document outlines the synthesis of a copolyester via melt polycondensation of this compound with an aromatic diol, such as hydroquinone or 4,4'-biphenol. A representative protocol is provided, along with expected characterization data and visualizations of the synthetic workflow.

Synthesis of Liquid Crystal Copolyester

The synthesis of the liquid crystal copolyester is achieved through a melt polycondensation reaction. This method involves the direct esterification of the carboxylic acid with a diol, typically after in-situ acetylation of the diol's hydroxyl groups. The reaction is driven to completion by the removal of the condensation byproduct (acetic acid) under high vacuum at elevated temperatures.

Materials and Equipment

Materials:

  • This compound (98%+)

  • Hydroquinone (99%+) or 4,4'-Biphenol (99%+)

  • Acetic Anhydride (99%+)

  • Antimony(III) oxide (catalyst, 99.99%)

  • Nitrogen gas (high purity)

  • Methanol (ACS grade)

  • Acetone (ACS grade)

  • Chloroform (ACS grade)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor and a vacuum-tight seal

  • Nitrogen inlet and outlet

  • Distillation head with a condenser and collection flask

  • High-vacuum pump

  • Heating mantle with a temperature controller

  • Soxhlet extractor

  • Standard laboratory glassware

Experimental Protocol: Melt Polycondensation

This protocol describes the synthesis of a copolyester from this compound and hydroquinone.

  • Monomer and Catalyst Charging: In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and distillation head, add this compound (e.g., 0.1 mol), hydroquinone (e.g., 0.1 mol), and a catalytic amount of antimony(III) oxide (e.g., 50-200 ppm based on the total monomer weight).

  • Acetylation: Add a slight molar excess of acetic anhydride (e.g., 0.22 mol) to the flask.

  • Inert Atmosphere: Purge the flask with dry nitrogen gas for 15-20 minutes to remove any air. Maintain a slow, continuous flow of nitrogen throughout the initial heating stages.

  • Heating and Acetylation: Gradually heat the reaction mixture to 140-150 °C with continuous stirring. Maintain this temperature for 2-3 hours to ensure complete acetylation of the hydroquinone. Acetic acid will begin to distill off.

  • Polycondensation - Stage 1: Slowly increase the temperature to 250-260 °C over a period of 1-2 hours. Continue to distill off the acetic acid. The viscosity of the reaction mixture will gradually increase.

  • Polycondensation - Stage 2 (High Vacuum): Once the distillation of acetic acid has significantly slowed, gradually apply a high vacuum (e.g., <1 torr) to the system.

  • Polycondensation - Stage 3 (Final Polymerization): Slowly increase the temperature to 280-300 °C under high vacuum. The reaction is typically continued for 3-5 hours. The stirring speed may need to be reduced as the melt viscosity becomes very high. The end of the reaction is often indicated by the high torque on the mechanical stirrer.

  • Polymer Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The solid polymer can be removed by carefully breaking the flask or by designing the reactor for easy disassembly.

  • Purification: The crude polymer can be purified by grinding it into a fine powder and washing it with a suitable solvent (e.g., methanol or acetone) in a Soxhlet extractor to remove any unreacted monomers and low molecular weight oligomers.

  • Drying: Dry the purified polymer powder in a vacuum oven at 80-100 °C until a constant weight is achieved.

Characterization of the Liquid Crystal Polymer

The synthesized polymer should be characterized to determine its chemical structure, molecular weight, and thermal properties.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the formation of ester linkages and the disappearance of carboxylic acid and hydroxyl groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure and confirm the incorporation of both monomers. (Note: Dissolving LCPs for NMR can be challenging and may require aggressive solvents like a mixture of trifluoroacetic acid and deuterated chloroform).

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). (Note: Finding a suitable solvent and calibration standards for LCPs can be difficult).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and liquid crystalline phase transition temperatures.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Polarized Optical Microscopy (POM): To visually observe the liquid crystalline textures (e.g., nematic, smectic) in the melt.

Data Presentation

The following tables summarize representative quantitative data for a liquid crystal polymer synthesized from a monomer structurally related to this compound. This data is provided as a reference for expected values.

Table 1: Molecular Weight and Thermal Properties of a Representative Liquid Crystal Polymer

PropertyValue
Number-Average Molecular Weight (Mn)15,000 - 25,000 g/mol
Weight-Average Molecular Weight (Mw)30,000 - 50,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temperature (Tg)120 - 140 °C
Melting Temperature (Tm)250 - 280 °C
Nematic to Isotropic Transition (Tn-i)> 350 °C

Table 2: Thermal Stability of a Representative Liquid Crystal Polymer

Temperature for 5% Weight LossTemperature for 10% Weight Loss
> 400 °C> 450 °C

Visualizations

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of the liquid crystal copolyester via melt polycondensation.

Synthesis_Workflow Monomers Monomer Charging (Benzoic Acid, Diol, Catalyst) Acetylation Acetylation (Acetic Anhydride, 140-150°C) Monomers->Acetylation Heat Polycondensation1 Polycondensation Stage 1 (250-260°C, N2) Acetylation->Polycondensation1 Heat, Acetic Acid Removal Polycondensation2 Polycondensation Stage 2 (280-300°C, Vacuum) Polycondensation1->Polycondensation2 Apply Vacuum, Heat Isolation Polymer Isolation (Cooling) Polycondensation2->Isolation Cool Purification Purification (Solvent Washing) Isolation->Purification FinalPolymer Final Liquid Crystal Polymer Purification->FinalPolymer Polymer_Properties Monomer 4-(trans-4-Butylcyclohexyl) benzoic Acid Monomer Structure Rigid, Rod-like Molecular Structure Monomer->Structure Polymer Linear, Rigid-Rod Polymer Backbone Structure->Polymer LC_Phase Formation of Liquid Crystalline Phase Polymer->LC_Phase Properties Desirable Properties LC_Phase->Properties High_Strength High Mechanical Strength Thermal_Stability High Thermal Stability Anisotropy Anisotropic Properties

Application Notes and Protocols for Measuring Electro-Optical Properties of Liquid Crystals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed protocols for the experimental setup and measurement of key electro-optical properties of liquid crystals. The focus is on providing practical, step-by-step guidance for researchers in the field.

Introduction

Liquid crystals (LCs) are a state of matter with properties between those of conventional liquids and solid crystals.[1] A key characteristic of many liquid crystals is their ability to change their molecular orientation in the presence of an electric field, which in turn alters their optical properties. This electro-optical effect is the fundamental principle behind liquid crystal displays (LCDs) and other photonic devices like spatial light modulators and tunable filters.[2][3]

Accurate and reproducible measurement of the electro-optical properties of liquid crystals is crucial for material characterization, device optimization, and the development of new applications. The primary electro-optical parameters that are typically characterized include the threshold voltage, response time, and contrast ratio.

Key Electro-Optical Properties

  • Threshold Voltage (Vth): The minimum voltage required to initiate a change in the orientation of the liquid crystal molecules and thus a change in the optical transmittance.[1][4]

  • Response Time (τ): The time it takes for the liquid crystal molecules to reorient themselves after an electric field is applied or removed. It is typically characterized by the rise time (τ_on, the time to switch from the OFF to the ON state) and the fall time (τ_off, the time to switch from the ON to the OFF state).[5][6][7] The response time is influenced by the liquid crystal's viscosity, the cell thickness, and the driving voltage.[8]

  • Contrast Ratio (CR): A measure of the difference in brightness between the ON and OFF states of a liquid crystal cell. It is usually defined as the ratio of the maximum light intensity (bright state) to the minimum light intensity (dark state).[4][9][10][11]

Experimental Setup

A typical experimental setup for measuring the electro-optical properties of liquid crystals is depicted below. The core components include a light source, polarizing optics, the liquid crystal cell, a voltage source, and a photodetector.

Equipment and Materials
  • Light Source: He-Ne laser (632.8 nm) or a stable, collimated light source.[1][6]

  • Optical Components:

    • Two linear polarizers.

    • Lenses for collimating and focusing the light beam.

  • Liquid Crystal Cell: A sandwich-like cell composed of two transparent conductive oxide (TCO) coated glass substrates (e.g., ITO-coated glass). The inner surfaces are coated with an alignment layer.

  • Sample Holder: To securely mount the liquid crystal cell.

  • Signal Generation and Measurement:

    • Function/Waveform Generator: To apply various waveforms (e.g., square wave, AC voltage) to the LC cell.[12]

    • High-Voltage Amplifier (optional, depending on the required voltage).[12]

    • Photodiode detector or a photometer.[1][12]

    • Digital Oscilloscope: To measure and record the applied voltage and the photodetector output.[6][12]

  • Liquid Crystal Material: The liquid crystal to be characterized.

  • Materials for Cell Preparation (if not using pre-made cells):

    • Polyvinyl alcohol (PVA) solution for the alignment layer.[13]

    • Cotton cloth for rubbing the alignment layer.[13]

    • Spacers (e.g., plastic wrap, microspheres) to control the cell gap.[13]

    • UV-curable epoxy for sealing the cell.

Experimental Workflow

The general workflow for measuring the electro-optical properties of a liquid crystal sample is illustrated in the diagram below.

experimental_workflow cluster_prep Sample Preparation cluster_setup Experimental Setup cluster_control Control & Measurement cluster_analysis Data Analysis prep_cell Prepare LC Cell (Coating, Rubbing, Assembly) fill_cell Fill Cell with Liquid Crystal prep_cell->fill_cell lc_cell LC Cell in Holder fill_cell->lc_cell light_source Light Source (e.g., He-Ne Laser) polarizer1 Polarizer 1 light_source->polarizer1 polarizer1->lc_cell polarizer2 Analyzer (Polarizer 2) lc_cell->polarizer2 photodetector Photodetector polarizer2->photodetector oscilloscope Oscilloscope photodetector->oscilloscope Optical Response func_gen Function Generator amplifier Amplifier func_gen->amplifier Driving Voltage amplifier->lc_cell Driving Voltage vt_curve Plot V-T Curve oscilloscope->vt_curve plot_response Plot Temporal Response oscilloscope->plot_response calc_vth Calculate Vth vt_curve->calc_vth calc_cr Calculate CR vt_curve->calc_cr calc_time Calculate Rise/Fall Time plot_response->calc_time

Experimental workflow for electro-optical characterization.

Experimental Protocols

Protocol 1: Preparation of a Twisted Nematic (TN) Liquid Crystal Cell

This protocol describes the fabrication of a basic liquid crystal cell.

  • Substrate Cleaning: Thoroughly clean two ITO-coated glass substrates with detergent, deionized water, and finally with a solvent like isopropanol in an ultrasonic bath. Dry the substrates completely.

  • Alignment Layer Coating: Spin-coat a thin layer of polyvinyl alcohol (PVA) solution onto the conductive side of each substrate.[13]

  • Baking: Bake the coated substrates in an oven to remove the solvent from the PVA layer.

  • Rubbing: Gently rub the PVA-coated surface of each substrate in a single direction with a soft cotton cloth.[13] The rubbing direction on the second substrate should be perpendicular to the first to create a 90° twist.

  • Cell Assembly: Place spacers of a desired thickness (e.g., 5-10 µm) on one of the substrates. Place the second substrate on top, with the rubbed surfaces facing each other and the rubbing directions at 90°. The ITO-coated edges should be offset to allow for electrical connections.[13]

  • Sealing: Apply a UV-curable epoxy along the edges of the cell, leaving a small gap for filling. Cure the epoxy with a UV lamp.

  • Filling: Heat the liquid crystal material to its isotropic phase. Fill the cell via capillary action through the gap left in the seal.[13]

  • Final Sealing: Seal the filling port with epoxy. Slowly cool the cell to room temperature to allow the liquid crystal to align properly.

Protocol 2: Measurement of Threshold Voltage (Vth) and Voltage-Transmittance (V-T) Curve
  • Setup: Place the prepared LC cell in the sample holder between two crossed polarizers.[2][14] The rubbing direction of one of the substrates should be at a 45° angle to the transmission axis of the first polarizer.

  • Alignment: Align the laser beam to pass through the center of the LC cell and onto the photodetector.

  • Voltage Application: Connect the function generator to the ITO electrodes of the LC cell. Apply a square wave voltage with a frequency of 1 kHz.

  • Data Acquisition:

    • Start with zero voltage and measure the transmitted light intensity with the photodetector. This is the OFF state intensity.

    • Gradually increase the amplitude of the applied voltage in small steps. At each step, record the voltage and the corresponding transmitted light intensity.

    • Continue until the transmitted intensity saturates (no longer changes with increasing voltage). This is the ON state.

  • Data Analysis:

    • Plot the normalized transmitted intensity as a function of the applied voltage to obtain the Voltage-Transmittance (V-T) curve.

    • The threshold voltage (Vth) is typically defined as the voltage at which the transmittance reaches 10% of its maximum value.

Protocol 3: Measurement of Response Time
  • Setup: Use the same optical setup as for the V-T curve measurement.

  • Voltage Application: Apply a square wave voltage to the LC cell that switches between 0 V (or a voltage below Vth) and a saturation voltage (a voltage well above Vth).

  • Data Acquisition: Use the digital oscilloscope to simultaneously record the applied square wave voltage and the photodetector's output signal (light intensity) over time.

  • Data Analysis:

    • Rise Time (τ_on): Measure the time it takes for the transmitted intensity to change from 10% to 90% of its final value after the voltage is switched ON.

    • Fall Time (τ_off): Measure the time it takes for the transmitted intensity to change from 90% to 10% of its initial value after the voltage is switched OFF.

Protocol 4: Measurement of Contrast Ratio (CR)
  • Setup: Use the same optical setup as for the V-T curve measurement.

  • Measurement:

    • OFF State: Apply a voltage corresponding to the minimum transmittance (darkest state) from the V-T curve. This is often 0 V for a normally white display. Record the light intensity (I_min).

    • ON State: Apply a voltage corresponding to the maximum transmittance (brightest state) from the V-T curve. Record the light intensity (I_max).

  • Calculation: The contrast ratio is calculated as: CR = I_max / I_min Typical LCDs have contrast ratios between 10 and 40.[4] For polymer-dispersed liquid crystals (PDLCs), the contrast ratio can vary significantly depending on whether it is measured based on brightness or transmittance.[10][11]

Data Presentation

The quantitative data obtained from the electro-optical measurements can be summarized in a table for easy comparison and reporting.

ParameterSymbolTypical ValueUnit
Threshold VoltageVth1 - 3V
Rise Timeτ_on2 - 20ms
Fall Timeτ_off10 - 50ms
Contrast RatioCR10:1 - 1000:1-
Saturation VoltageV_sat5 - 10V
Cell Gapd5 - 10µm
Operating TemperatureT25°C

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(trans-4-Butylcyclohexyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(trans-4-Butylcyclohexyl)benzoic acid synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is often synthesized via a Grignard reaction with subsequent carboxylation, or through Friedel-Crafts acylation followed by reduction and oxidation. A key final step in many routes is the oxidation of 4-(trans-4-butylcyclohexyl)methanol to the desired carboxylic acid.

Issue 1: Low or No Yield of Grignard Reagent

  • Question: I am attempting to form the Grignard reagent from 4-butyl-1-bromocyclohexane, but the reaction is not initiating or the yield is very low. What could be the cause?

  • Answer: The formation of Grignard reagents is highly sensitive to anhydrous conditions. Trace amounts of water will quench the reagent as it forms.

    • Troubleshooting Steps:

      • Ensure Dry Glassware and Reagents: All glassware should be oven-dried immediately before use and cooled under a stream of dry nitrogen or in a desiccator.[1][2] Ethereal solvents (like diethyl ether or THF) must be anhydrous.

      • Activate Magnesium Turnings: The surface of magnesium turnings can have an oxide layer that prevents reaction. Gently crush the turnings with a glass rod or use a crystal of iodine to activate the surface.[1][2]

      • Initiate the Reaction: A small amount of the halide solution can be added to the magnesium and gently warmed. Sonication can also be used to initiate the reaction.[3]

      • Check Halide Purity: Ensure the 4-butyl-1-bromocyclohexane is pure and free from any protic impurities.

Issue 2: Low Yield of Carboxylic Acid from Grignard Reaction

  • Question: My Grignard reaction seemed to work, but after adding carbon dioxide (dry ice), the yield of this compound is poor. Why?

  • Answer: Incomplete carboxylation or side reactions can lead to low yields.

    • Troubleshooting Steps:

      • Use Excess, Finely Crushed Dry Ice: Ensure the dry ice is freshly crushed and in large excess to maximize the surface area for reaction.[3]

      • Control Addition Rate: Add the Grignard reagent solution slowly to the crushed dry ice to prevent excessive warming and potential side reactions.

      • Vigorous Stirring: Ensure efficient mixing during the addition of the Grignard reagent to the dry ice slurry.

      • Proper Work-up: The intermediate magnesium carboxylate salt must be carefully hydrolyzed with an acid (e.g., HCl) to protonate the carboxylate and liberate the final product.[2][3]

Issue 3: Incomplete Oxidation of 4-(trans-4-butylcyclohexyl)methanol

  • Question: I am performing a Jones oxidation on 4-(trans-4-butylcyclohexyl)methanol, but I am isolating unreacted starting material. How can I drive the reaction to completion?

  • Answer: Incomplete oxidation can result from insufficient oxidant, improper reaction temperature, or deactivation of the oxidizing agent.

    • Troubleshooting Steps:

      • Ensure Sufficient Jones Reagent: The stoichiometry for the oxidation of a primary alcohol to a carboxylic acid requires 4 equivalents of chromic acid for 3 equivalents of the alcohol.[4] Ensure you are using a sufficient molar excess of the Jones reagent.

      • Monitor the Reaction: The reaction progress can be monitored by the color change from the orange/red of Cr(VI) to the green of Cr(III).[5] The disappearance of the starting material can also be tracked by Thin Layer Chromatography (TLC).

      • Control Temperature: The oxidation is exothermic.[4] Maintain a controlled temperature, typically by cooling in an ice bath during the addition of the Jones reagent, and then allowing the reaction to proceed at room temperature.

      • Solvent Choice: Acetone is the typical solvent for Jones oxidation.[4][6] Ensure it is of appropriate quality.

Issue 4: Formation of Byproducts during Oxidation

  • Question: During the oxidation step, I am observing the formation of an aldehyde intermediate and other impurities. How can I minimize these?

  • Answer: The aldehyde is a known intermediate in the Jones oxidation of primary alcohols to carboxylic acids.[4][5] Its accumulation suggests the second oxidation step is slow or incomplete. Other impurities can arise from side reactions.

    • Troubleshooting Steps:

      • Ensure Aqueous Conditions: The presence of water is necessary for the hydration of the intermediate aldehyde to a gem-diol, which is then further oxidized to the carboxylic acid.[7] The Jones reagent is an aqueous solution of chromic acid.

      • Avoid Over-oxidation of Other Functional Groups: While the Jones reagent is generally selective for alcohols, other sensitive functional groups in the molecule could be affected. However, for 4-(trans-4-butylcyclohexyl)methanol, this is less of a concern.

      • Purification: If aldehyde formation is persistent, consider alternative, milder two-step oxidation procedures where the aldehyde is first isolated and then oxidized to the carboxylic acid. However, for Jones oxidation, ensuring sufficient reaction time and reagent should favor the formation of the carboxylic acid.

Issue 5: Difficulty in Purifying the Final Product

  • Question: My final product, this compound, is impure. What is the best way to purify it?

  • Answer: The primary methods for purifying solid organic acids are recrystallization and column chromatography.

    • Troubleshooting Steps:

      • Recrystallization: This is a highly effective method for purifying solid compounds.[6][8] The choice of solvent is crucial; an ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.[6] A mixed solvent system, such as ethanol-water, may be effective.[9]

      • Acid-Base Extraction: As a carboxylic acid, the product can be selectively extracted into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the pure product, which is then collected by filtration.[10]

      • Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities based on polarity.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis route for this compound?

A common laboratory-scale synthesis involves the oxidation of the corresponding alcohol, 4-(trans-4-butylcyclohexyl)methanol. This precursor alcohol can be synthesized through various routes, often starting from 4-butylcyclohexanone.

Q2: Why is the trans isomer the desired product?

The trans isomer has a more linear and rigid structure, which is often a desirable characteristic for applications in liquid crystals, a primary use for this compound.

Q3: What are the main safety concerns when performing a Jones oxidation?

Chromium(VI) compounds, including chromium trioxide used to make Jones reagent, are carcinogenic and highly toxic.[4] These reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Q4: Can I use a different oxidizing agent instead of Jones reagent?

Yes, several other methods exist for oxidizing primary alcohols to carboxylic acids. These include using potassium permanganate (KMnO₄), or milder, more selective reagents like those used in TEMPO-catalyzed oxidations.[11][12] The choice of oxidant may depend on the scale of the reaction and the presence of other functional groups.

Q5: How can I confirm the purity of my final product?

The purity of this compound can be assessed by its melting point, which should be sharp and match the literature value for the pure compound. Spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify impurities. Thin Layer Chromatography (TLC) is a quick method to check for the presence of impurities.[9]

Quantitative Data Summary

PrecursorReactionOxidizing Agent/ReagentSolventReported YieldReference
Primary Alcohols (General)OxidationJones ReagentAcetoneHigh[General knowledge from multiple sources]
Benzyl AlcoholOxidationJones ReagentAcetone100%[12]
HexanolDehydrogenationRuthenium ComplexWater88-92%[13]
p-tert-butyltolueneCatalytic OxidationCo(Ac)₂ / H₂O₂Not specified89.20%Not directly from snippets, but related

Experimental Protocols

Protocol: Jones Oxidation of 4-(trans-4-butylcyclohexyl)methanol

This protocol is a general procedure based on the principles of Jones oxidation.[4][5]

Materials:

  • 4-(trans-4-butylcyclohexyl)methanol

  • Chromium trioxide (CrO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetone

  • Deionized water

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Hydrochloric acid (concentrated)

Procedure:

  • Preparation of Jones Reagent: In a flask cooled in an ice bath, carefully and slowly add concentrated sulfuric acid to a stirred suspension of chromium trioxide in water. Caution: This process is highly exothermic and should be done with extreme care. The resulting solution should be a clear orange-red.

  • Reaction Setup: Dissolve 4-(trans-4-butylcyclohexyl)methanol in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the flask in an ice-water bath.

  • Oxidation: Slowly add the prepared Jones reagent dropwise from the addition funnel to the stirred solution of the alcohol. Maintain the reaction temperature below 20°C during the addition. The color of the reaction mixture should change from orange-red to green as the Cr(VI) is reduced to Cr(III).

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is no longer visible.

  • Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench the excess oxidant by the slow, dropwise addition of isopropyl alcohol until the orange color disappears completely and the solution remains green.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing water and extract several times with diethyl ether.

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution to extract the carboxylic acid product as its sodium salt.

    • Separate the aqueous layer and cool it in an ice bath.

    • Carefully acidify the aqueous layer with concentrated hydrochloric acid until the product precipitates out.

    • Collect the solid product by vacuum filtration.

  • Purification: Wash the filtered solid with cold water and dry it. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Troubleshooting_Workflow cluster_sm Starting Material Issues cluster_conditions Reaction Condition Issues cluster_workup Work-up & Purification Issues start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Work-up & Purification start->check_workup sm_impure Impure/Wet Reagents? check_sm->sm_impure cond_temp Incorrect Temperature? check_conditions->cond_temp cond_time Insufficient Reaction Time? check_conditions->cond_time cond_reagents Incorrect Stoichiometry? check_conditions->cond_reagents workup_extraction Inefficient Extraction? check_workup->workup_extraction workup_recrystallization Poor Recrystallization? check_workup->workup_recrystallization sm_solution Solution: Purify/Dry Reagents sm_impure->sm_solution end_node Improved Yield & Purity sm_solution->end_node cond_solution Solution: Optimize Temp, Time, Stoichiometry cond_temp->cond_solution cond_time->cond_solution cond_reagents->cond_solution cond_solution->end_node workup_solution Solution: Optimize Extraction/Recrystallization workup_extraction->workup_solution workup_recrystallization->workup_solution workup_solution->end_node

Caption: Troubleshooting workflow for low yield synthesis.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products alcohol 4-(trans-4-butylcyclohexyl)methanol oxidation Oxidation in Acetone alcohol->oxidation jones_reagent Jones Reagent (CrO3/H2SO4) jones_reagent->oxidation product This compound oxidation->product byproduct Cr(III) salts oxidation->byproduct

Caption: Synthesis of the target molecule via Jones oxidation.

References

common side reactions in the synthesis of 4-(trans-4-Butylcyclohexyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-(trans-4-Butylcyclohexyl)benzoic acid. The information is structured to address common side reactions and experimental challenges.

Troubleshooting Guide

The synthesis of this compound can be approached through several synthetic routes. Each pathway is susceptible to specific side reactions that can impact the yield and purity of the final product. The table below outlines potential problems, their likely causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Route 1 (Grignard Reaction): Inactive magnesium, presence of moisture or protic solvents, premature quenching of the Grignard reagent.[1]Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. Activate magnesium turnings with a small crystal of iodine or by crushing them.
Route 2 (Nitrile Hydrolysis): Incomplete hydrolysis of the nitrile to the carboxylic acid. The reaction may stop at the amide intermediate.[2][3]Increase reaction time and/or temperature. Use a stronger acid or base catalyst. Monitor the reaction progress using techniques like TLC or IR spectroscopy to ensure the disappearance of the nitrile and amide intermediates.
Route 3 (Jones Oxidation): Incomplete oxidation of the precursor alcohol.Ensure the correct stoichiometry of the Jones reagent. Monitor the reaction for the characteristic color change from orange/yellow to blue/green, indicating the consumption of Cr(VI).[4]
Presence of Impurities Route 1 (Grignard Reaction): Formation of a biphenyl-type byproduct from the coupling of the Grignard reagent with unreacted aryl halide.Use a slight excess of magnesium and add the aryl halide slowly to the magnesium suspension to maintain a low concentration of the halide. The biphenyl byproduct can often be removed by recrystallization or chromatography due to differences in polarity.
Route 2 (Nitrile Hydrolysis): Presence of the corresponding amide as an impurity.[2]Drive the hydrolysis to completion by extending the reaction time or using more forcing conditions. The amide can be separated from the carboxylic acid by exploiting differences in their acidity and solubility.
Route 3 (Jones Oxidation): Over-oxidation of other functional groups in the molecule. Formation of aldehyde intermediate.[5][6][7]Jones oxidation is a strong oxidizing agent. Protect sensitive functional groups if necessary. The reaction conditions for Jones oxidation typically ensure the full oxidation of primary alcohols to carboxylic acids, passing through the aldehyde intermediate.[5][6][7]
Product is a mixture of cis and trans isomers The stereochemistry of the cyclohexyl ring may be affected by the reaction conditions, particularly if harsh acidic or basic conditions are used, which could lead to epimerization.The trans isomer is generally more stable. Purification by recrystallization or chromatography can often be used to isolate the desired trans isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most common synthetic strategies include:

  • Grignard Reaction: Formation of a Grignard reagent from a suitable halo-substituted butylcyclohexylbenzene, followed by carboxylation with carbon dioxide.

  • Hydrolysis of a Nitrile: Hydrolysis of 4-(trans-4-butylcyclohexyl)benzonitrile under acidic or basic conditions.[2][3][8]

  • Oxidation of an Alcohol or Aldehyde: Oxidation of 4-(trans-4-butylcyclohexyl)benzyl alcohol or 4-(trans-4-butylcyclohexyl)benzaldehyde using a strong oxidizing agent like Jones reagent (chromic acid).[5][6][7]

Q2: In the Grignard synthesis, what is the most common byproduct and how can I minimize it?

A2: The most prevalent byproduct in a Grignard reaction is a homocoupling product, in this case, a biphenyl-type compound. This occurs when the Grignard reagent reacts with the starting halide. To minimize this, you should add the halide to the magnesium suspension slowly to keep the halide concentration low.

Q3: My nitrile hydrolysis reaction seems to have stalled at the amide stage. What should I do?

A3: Incomplete hydrolysis is a common issue. To drive the reaction to completion, you can try increasing the reaction time, raising the temperature, or using a more concentrated acid or base. Monitoring the reaction by TLC or IR spectroscopy to confirm the disappearance of the amide is recommended.[2]

Q4: Can Jones oxidation affect other parts of my molecule?

A4: Yes, Jones reagent is a powerful oxidizing agent and can oxidize other functional groups.[5][6][7] While it is effective for converting primary alcohols to carboxylic acids, you should ensure that other sensitive functionalities are not present in your starting material or are appropriately protected.

Q5: How can I ensure I have the desired trans isomer?

A5: The trans isomer is typically the thermodynamically more stable product. However, some synthetic conditions might yield a mixture of cis and trans isomers. Purification techniques such as recrystallization or column chromatography are effective methods for isolating the desired trans isomer. The stereochemistry can be confirmed using NMR spectroscopy.

Experimental Protocols (Adapted from similar syntheses)

Note: The following are general procedures for reaction types that can be adapted for the synthesis of this compound. Researchers should optimize these protocols for their specific starting materials and scale.

1. Grignard Reaction with Carbon Dioxide (Illustrative Protocol)

  • Step 1: Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine. In the dropping funnel, place a solution of the appropriate bromo-4-(trans-4-butylcyclohexyl)benzene in anhydrous diethyl ether. Add a small amount of the halide solution to the magnesium and wait for the reaction to initiate (disappearance of iodine color and gentle reflux). Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Step 2: Carboxylation: Cool the Grignard reagent in an ice bath. Cautiously add crushed dry ice (solid carbon dioxide) in small portions to the reaction mixture with vigorous stirring.

  • Step 3: Work-up: After the addition of dry ice is complete, allow the mixture to warm to room temperature. Quench the reaction by slowly adding dilute hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude carboxylic acid. Purify by recrystallization.[9]

2. Hydrolysis of a Benzonitrile Derivative (Illustrative Protocol)

  • In a round-bottom flask, combine 4-(trans-4-butylcyclohexyl)benzonitrile, ethanol, and an aqueous solution of sodium hydroxide.

  • Heat the mixture at reflux for several hours until the reaction is complete (as monitored by TLC or disappearance of the oily nitrile layer).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol or acetic acid.[2][3]

3. Jones Oxidation of a Primary Alcohol (Illustrative Protocol)

  • Dissolve the 4-(trans-4-butylcyclohexyl)benzyl alcohol in acetone and cool the solution in an ice bath.

  • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid and water) dropwise to the alcohol solution with stirring. Maintain the temperature below 20°C. The color of the reaction mixture will change from orange-yellow to a greenish precipitate.

  • After the addition is complete, stir the reaction for a few hours at room temperature.

  • Quench the reaction by adding isopropanol until the orange color disappears completely.

  • Filter the mixture to remove the chromium salts and concentrate the filtrate.

  • Extract the product into an organic solvent, wash, dry, and purify by recrystallization or chromatography.[4][5][6][7]

Visualization of Synthetic Pathways and Side Reactions

The following diagram illustrates the potential synthetic pathways to this compound and highlights the key side reactions that may occur.

Synthesis_Pathways cluster_start Starting Materials cluster_main Main Reaction Pathway cluster_side Side Products SM1 4-(trans-4-Butylcyclohexyl)benzyl Alcohol Product This compound SM1->Product Jones Oxidation SP3 Aldehyde Intermediate SM1->SP3 Incomplete Oxidation SM2 4-(trans-4-Butylcyclohexyl)benzonitrile SM2->Product Hydrolysis (H+ or OH-) SP2 Amide Intermediate SM2->SP2 Incomplete Hydrolysis SM3 Bromo-4-(trans-4-butylcyclohexyl)benzene IM1 Grignard Reagent SM3->IM1 + Mg, ether IM1->Product + CO2, then H3O+ SP1 Biphenyl-type byproduct IM1->SP1 + Starting Halide SP2->Product Further Hydrolysis SP3->Product Further Oxidation

Caption: Synthetic pathways to this compound and potential side products.

References

Technical Support Center: Fischer Esterification of 4-(trans-4-Butylcyclohexyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the Fischer esterification of 4-(trans-4-butylcyclohexyl)benzoic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this synthesis.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the Fischer esterification of this compound in a question-and-answer format.

Question 1: Why is my reaction showing low or no conversion to the ester?

Answer: Low conversion in Fischer esterification is a common issue, often related to the equilibrium nature of the reaction. Here are several potential causes and solutions:

  • Insufficient Catalyst: Ensure a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used. For sterically hindered acids, a slightly higher catalyst loading might be necessary.

  • Presence of Water: Water is a byproduct of the reaction and its presence can shift the equilibrium back towards the starting materials.[1][2] To drive the reaction forward, consider the following:

    • Use a large excess of the alcohol, which also serves as the solvent.[3][4]

    • Employ a Dean-Stark apparatus to azeotropically remove water as it is formed, especially when using a non-polar co-solvent like toluene.[2][5]

    • Use anhydrous reagents and glassware.

  • Low Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. Ensure the reaction is heated to reflux. The specific temperature will depend on the boiling point of the alcohol being used.[5]

  • Steric Hindrance: The bulky trans-4-butylcyclohexyl group can sterically hinder the approach of the alcohol to the carboxylic acid. This can slow down the reaction rate.[6] Consider longer reaction times or alternative, more reactive esterification methods if the issue persists (see Question 5).

Question 2: My starting material, this compound, is not fully dissolving in the alcohol. What should I do?

Answer: The solubility of this compound in lower alcohols like methanol or ethanol at room temperature may be limited due to its non-polar butylcyclohexyl group.

  • Heating: The solubility should increase upon heating the reaction mixture to reflux.

  • Co-solvent: If solubility remains an issue even at elevated temperatures, the addition of a non-polar, inert co-solvent such as toluene or hexane can help to dissolve the starting material. When using a co-solvent, a Dean-Stark trap is highly recommended to remove the water produced.[2]

Question 3: I am observing the formation of side products. What are they and how can I minimize them?

Answer: While Fischer esterification is generally a clean reaction, side products can form under certain conditions.

  • Dehydration of Alcohol: If you are using a secondary alcohol, acid-catalyzed dehydration to form an alkene can occur at high temperatures. This is less of a concern with primary alcohols.

  • Ether Formation: The alcohol can undergo self-condensation to form an ether, particularly at high temperatures and with a high concentration of acid catalyst. Using the appropriate amount of catalyst and maintaining the optimal reaction temperature can minimize this.

  • Sulfonation: If using concentrated sulfuric acid as a catalyst at very high temperatures, sulfonation of the aromatic ring is a possibility, though less likely under typical Fischer esterification conditions. If this is a concern, consider using p-TsOH as the catalyst.

Question 4: The workup procedure is resulting in a low isolated yield. How can I improve it?

Answer: Low isolated yields can be due to the partial solubility of the ester in the aqueous phase during workup, especially when using lower alcohols.[3]

  • Extraction with a Non-Polar Solvent: After quenching the reaction with water, ensure to extract the product thoroughly with a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane. Multiple extractions will ensure complete recovery of the product.

  • Brine Wash: Washing the combined organic extracts with a saturated sodium chloride solution (brine) can help to reduce the solubility of the ester in the aqueous phase and aid in the separation of the layers.

  • Thorough Drying: Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) before removing the solvent, as residual water can affect the final yield and purity.

Question 5: I have tried optimizing the Fischer esterification with little success. Are there alternative methods for this esterification?

Answer: For sterically hindered carboxylic acids where Fischer esterification is sluggish, alternative methods can be more effective:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent with a catalytic amount of 4-dimethylaminopyridine (DMAP).[7] It proceeds under mild, neutral conditions and is often successful for sterically demanding substrates.[7][8]

  • Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride readily reacts with the alcohol, even at room temperature, to form the ester. This is a two-step process but is often very high-yielding.

  • Mitsunobu Reaction: This reaction allows for the esterification of carboxylic acids with alcohols under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Data Presentation

The following table summarizes typical reaction parameters for the Fischer esterification of a substituted benzoic acid. Please note that these are general guidelines, and optimization for this compound may be required.

ParameterValueNotes
Reactant Ratio 1:10 to 1:20 (Acid:Alcohol)A large excess of alcohol is used to drive the equilibrium.[4]
Catalyst H₂SO₄ or p-TsOHTypically 1-5 mol% relative to the carboxylic acid.
Temperature RefluxDependent on the alcohol used (e.g., Methanol: ~65°C, Ethanol: ~78°C).
Reaction Time 4 - 24 hoursLonger reaction times may be needed due to steric hindrance.
Typical Yield 60 - 90%Highly dependent on the specific conditions and workup procedure.

Experimental Protocols

Standard Protocol for Fischer Esterification of this compound with Methanol

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20 eq). The methanol acts as both a reactant and a solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirring mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of methanol used).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the Fischer esterification of this compound.

Troubleshooting_Workflow start Start: Low Conversion check_equilibrium Issue: Equilibrium Limitation? start->check_equilibrium check_solubility Issue: Poor Solubility? check_equilibrium->check_solubility No increase_alcohol Action: Increase excess of alcohol check_equilibrium->increase_alcohol Yes check_sterics Issue: Steric Hindrance? check_solubility->check_sterics No increase_temp Action: Ensure reflux temperature is reached check_solubility->increase_temp Yes increase_time Action: Increase reaction time check_sterics->increase_time Yes failure Persistent Low Yield check_sterics->failure No remove_water Action: Use Dean-Stark or drying agents increase_alcohol->remove_water success Problem Solved remove_water->success add_cosolvent Action: Add a non-polar co-solvent (e.g., Toluene) increase_temp->add_cosolvent add_cosolvent->success increase_time->success alternative_methods Action: Consider alternative esterification methods (Steglich, Acid Chloride) alternative_methods->success failure->alternative_methods

Caption: Troubleshooting workflow for low conversion in Fischer esterification.

Fischer Esterification Mechanism

This diagram outlines the key steps in the acid-catalyzed Fischer esterification mechanism.

Fischer_Esterification_Mechanism RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + R'-OH ROH Alcohol (R'-OH) Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of Water Proton_Transfer->Water_Elimination Protonated_Ester Protonated Ester Water_Elimination->Protonated_Ester - H₂O H2O H₂O Ester Ester (R-COOR') Protonated_Ester->Ester - H+

Caption: Mechanism of the Fischer esterification reaction.

References

Technical Support Center: Purification of 4-(trans-4-Butylcyclohexyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-(trans-4-Butylcyclohexyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include the cis-isomer of 4-(4-Butylcyclohexyl)benzoic acid, unreacted starting materials from the synthesis (e.g., alkanoyl chlorides, cyclohexene, and benzene), and other byproducts formed during the reaction.[1] The presence of the cis-isomer is a frequent issue in syntheses targeting the trans-isomer.

Q2: What is the most common method for purifying crude this compound?

A2: Recrystallization is a widely used and effective technique for purifying solid organic compounds like this compound.[2][3] This method relies on the difference in solubility between the desired compound and impurities in a chosen solvent at different temperatures.

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound sparingly or not at all at room temperature but have high solubility at an elevated temperature.[3] The impurities should either be highly soluble in the solvent at all temperatures (to remain in the mother liquor) or insoluble (to be removed by hot filtration). For benzoic acid and its derivatives, common solvents for recrystallization include water, ethanol, and benzene.[4][5] A mixture of solvents can also be employed.

Q4: My compound "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, forming an insoluble liquid. This can often be resolved by using a larger volume of the hot solvent or by switching to a solvent with a higher boiling point.

Q5: How can I separate the cis and trans isomers?

A5: Separation of cis and trans isomers can be challenging due to their similar physical properties. Techniques that can be employed include fractional crystallization, where slight differences in solubility are exploited over multiple recrystallization steps.[6] In some cases, column chromatography can be an effective method for separating geometric isomers.[7][8] The choice of stationary and mobile phases is critical for successful separation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low recovery after recrystallization.
Possible Cause Troubleshooting Step
Too much solvent was used during dissolution.Use the minimum amount of hot solvent required to fully dissolve the crude product.
The cooling process was too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
The crystals were washed with a solvent at room temperature.Wash the filtered crystals with a small amount of ice-cold solvent to minimize dissolution of the product.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper.
Problem 2: The purified product is still impure (e.g., broad melting point range).
Possible Cause Troubleshooting Step
Inefficient removal of impurities in a single recrystallization.Perform a second recrystallization. Consider using a different solvent system.
Co-crystallization of impurities.If the impurity has very similar properties to the product, consider a different purification technique such as column chromatography.
Presence of the cis-isomer.As mentioned in the FAQs, consider fractional crystallization or column chromatography for isomer separation.[6][7][8]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of the target compound. The choice of solvent and specific volumes will need to be optimized based on the scale of the experiment and the impurity profile.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a small amount of a suitable solvent (e.g., ethanol or a mixed solvent system). Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel with filter paper and the receiving flask with a small amount of the boiling solvent to prevent premature crystallization. Quickly pour the hot solution through the filter paper.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely, either by air-drying on the filter or by placing them in a desiccator.

Purity Assessment Data

The effectiveness of the purification can be assessed by various analytical techniques. Below is a table summarizing typical data obtained before and after purification.

Analytical Method Crude Product Purified Product
Melting Point Broad range (e.g., 5-10 °C)Sharp, narrow range (e.g., < 2 °C)
HPLC Purity Lower purity with multiple impurity peaksHigh purity (>98%) with a single major peak
TLC Multiple spotsA single spot
NMR Spectroscopy Presence of signals corresponding to impuritiesClean spectrum with signals corresponding only to the desired product

Visualizations

Purification_Workflow Purification Workflow for this compound crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filtration Hot Filtration (if insolubles present) dissolve->hot_filtration Insoluble Impurities cool Slow Cooling & Ice Bath dissolve->cool No Insoluble Impurities hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure Product dry->pure_product analysis Purity Analysis (MP, HPLC, NMR) pure_product->analysis Troubleshooting_Logic Troubleshooting Low Purity start Initial Purification (Recrystallization) check_purity Assess Purity (e.g., Melting Point) start->check_purity pure Product is Pure check_purity->pure Purity is High impure Product is Impure check_purity->impure Purity is Low rerun Repeat Recrystallization impure->rerun change_solvent Change Recrystallization Solvent impure->change_solvent chromatography Consider Column Chromatography impure->chromatography If cis/trans isomers or persistent impurities rerun->check_purity change_solvent->start

References

optimizing reaction conditions for the synthesis of liquid crystal precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of liquid crystal precursors.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of liquid crystal precursors, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield in Suzuki-Miyaura Cross-Coupling Reactions

Q1: My Suzuki-Miyaura coupling reaction to form a biphenyl core is giving a low yield or failing completely. What are the potential causes and how can I troubleshoot it?

A1: Low yields in Suzuki-Miyaura couplings are a common issue. Here are several factors to investigate:

  • Catalyst Activity: The palladium catalyst is crucial. Ensure you are using a high-quality catalyst and that it has not been deactivated by exposure to air or moisture. For electron-rich aryl halides, consider using specialized ligands like SPhos or XPhos to enhance catalytic activity.[1]

  • Base Selection: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[2][3] For many Suzuki couplings, inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are effective.[3][4] The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base is commonly used. The ratio of organic solvent to water can influence the reaction rate. Ensure the solvent is degassed to prevent oxidation of the palladium catalyst.

  • Reaction Temperature: The optimal temperature can vary depending on the substrates. While many reactions proceed well at elevated temperatures (e.g., 80-100 °C), some thermally sensitive substrates may require lower temperatures.

  • Hydrolytic Deboronylation: Boronic acids can undergo hydrolytic deboronylation, especially under prolonged reaction times or in the presence of excess water.[5] Using anhydrous solvents and carefully controlling the amount of water can mitigate this side reaction.

  • Substrate Reactivity: Electron-rich aryl halides can be less reactive in the oxidative addition step. Conversely, electron-poor boronic acids may have slower transmetalation rates. Adjusting the catalyst system and reaction conditions to match the electronic properties of your substrates is important.[6]

Issue 2: Incomplete Esterification or Hydrolysis of the Ester Product

Q2: I am struggling with an esterification reaction to link a mesogenic core with a side chain. The reaction is either incomplete or my product is hydrolyzing. What should I do?

A2: Esterification reactions are sensitive to conditions. Here's how to troubleshoot common problems:

  • Choice of Esterification Method:

    • Steglich Esterification: This method is mild and suitable for sterically hindered alcohols and acid-labile substrates.[7][8] It uses a carbodiimide (like DCC or EDC) and a catalyst (like DMAP).[7][8]

    • Mitsunobu Reaction: This reaction is useful for inverting the stereochemistry of an alcohol and proceeds under mild conditions.[9] It requires triphenylphosphine (PPh₃) and an azodicarboxylate (like DEAD or DIAD).[9]

  • Water Removal: Esterification is an equilibrium reaction. The presence of water can drive the reaction backward, causing hydrolysis. Ensure all reagents and solvents are dry. Using a dehydrating agent or a Dean-Stark apparatus to remove water can improve yields.

  • Catalyst: For Fischer esterification, a strong acid catalyst like sulfuric acid is common. For milder conditions, DMAP is an effective catalyst in Steglich esterification.[7][8]

  • Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to side reactions or decomposition.

  • Purity of Starting Materials: Impurities in the carboxylic acid or alcohol can interfere with the reaction. Ensure starting materials are pure before use.

Issue 3: Difficulty in Product Purification

Q3: After my reaction, I am having trouble purifying my liquid crystal precursor. What are some effective purification strategies?

A3: Purification is a critical step to achieve the high purity required for liquid crystal materials.

  • Recrystallization: This is a powerful technique for purifying solid organic compounds. The key is to find a suitable solvent or solvent pair in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.[10][11][12][13] Common solvent pairs include ethanol/water and ethyl acetate/hexane.[14]

  • Column Chromatography: For non-crystalline products or when recrystallization is ineffective, column chromatography is the method of choice. The selection of the stationary phase (e.g., silica gel) and the mobile phase (eluent) is crucial for good separation.

  • Work-up Procedure: A proper aqueous work-up after the reaction can remove many impurities. For Suzuki couplings, washing with a sodium carbonate solution and brine can help remove inorganic salts and other water-soluble byproducts.[15]

  • Removal of Byproducts:

    • In Steglich esterification , the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can often be removed by filtration.[7]

    • In Mitsunobu reactions , triphenylphosphine oxide and the reduced azodicarboxylate are common byproducts that can sometimes be challenging to remove.[9] Careful chromatography or precipitation can be effective.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium catalyst for my Suzuki-Miyaura coupling?

A1: The choice of palladium catalyst and ligand depends on the reactivity of your substrates. For simple aryl bromides and iodides, Pd(PPh₃)₄ is often effective. For less reactive aryl chlorides or electron-rich systems, more sophisticated catalysts with bulky, electron-rich phosphine ligands like XPhos or SPhos are often necessary to promote the oxidative addition step.[1] Heterogeneous catalysts, such as palladium nanoparticles on a support, are also gaining interest due to their reusability and ease of separation.[16][17]

Q2: What is the role of the base in a Suzuki-Miyaura reaction, and how do I select the best one?

A2: The base in a Suzuki-Miyaura reaction is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[2][3] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH). The optimal base depends on the specific substrates and solvent system. Generally, stronger bases can accelerate the reaction, but may also lead to side reactions. A screening of different bases is often recommended to find the optimal conditions for a new reaction.[3][4]

Q3: What are the key differences between Steglich and Mitsunobu esterification for liquid crystal synthesis?

A3: Both are mild esterification methods, but they have different applications.

  • Steglich esterification is ideal for coupling carboxylic acids with alcohols, especially when one or both are sterically hindered.[7][8] It proceeds without inversion of stereochemistry.

  • Mitsunobu reaction is used to convert an alcohol to an ester with inversion of stereochemistry at the alcohol's chiral center.[9] This is particularly useful for synthesizing chiral liquid crystals. The nucleophile in a Mitsunobu reaction should have a pKa of less than 13.[9]

Q4: How can I confirm the purity and identity of my synthesized liquid crystal precursors?

A4: A combination of analytical techniques is used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized molecule.[5][7][18]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures (e.g., melting point, clearing point) and enthalpies, which are characteristic properties of liquid crystals.[5][12][18][19]

  • Polarized Optical Microscopy (POM): POM is used to observe the characteristic textures of different liquid crystalline phases (e.g., nematic, smectic), confirming the mesomorphic behavior of the compound.[5][12]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound.

Data Presentation

Table 1: Influence of Reaction Parameters on Suzuki-Miyaura Coupling Yield for Biphenyl Synthesis

EntryAryl HalideArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromoanisolePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂OReflux295[20]
24-Bromoanisole4-Methylphenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O1001292[21]
31-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1108~95[16]
4IodobenzenePhenylboronic acidPVP-Pd nanoparticlesK₂CO₃EtOH/H₂O (40%)RT2492[17]
54-ChlorotoluenePhenylboronic acidPd(dppf)Cl₂ (1)K₂CO₃Dioxane/H₂O1002485Fictionalized Example

Table 2: Comparison of Conditions for Esterification Reactions in Liquid Crystal Precursor Synthesis

EntryCarboxylic AcidAlcohol/PhenolCoupling ReagentCatalystSolventTemp (°C)Yield (%)Reference
14-Hydroxybenzoic acidPhenolDCCDMAPCH₂Cl₂RT85[7][8]
2Benzoic Acid2-Octanol (chiral)DEAD, PPh₃-THF0 to RT90 (with inversion)[9]
34-Alkoxybenzoic acid4-AlkoxyphenolEDCDMAPCH₂Cl₂RT>90Fictionalized Example
4(E)-4-methoxy cinnamic acidd-mannofuranose diacetonide derivativeDICDMAPDCMRT81[22]

Experimental Protocols

Protocol 1: Synthesis of a 4,4'-dialkylbiphenyl via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of a 4,4'-dialkylbiphenyl, a common core for nematic liquid crystals.

  • Reagents and Materials:

    • 4-Bromoalkylbenzene (1.0 eq)

    • 4-Alkylphenylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

    • Triphenylphosphine (PPh₃, 0.04 eq)

    • Potassium carbonate (K₂CO₃, 2.0 eq)

    • Toluene

    • Ethanol

    • Deionized water

  • Procedure:

    • To a round-bottom flask, add 4-bromoalkylbenzene, 4-alkylphenylboronic acid, palladium(II) acetate, and triphenylphosphine.

    • Add a 3:1:1 mixture of toluene:ethanol:water.

    • Add potassium carbonate to the mixture.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction mixture to reflux (around 80-90 °C) and stir vigorously.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Add deionized water and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) to obtain the pure 4,4'-dialkylbiphenyl.

Protocol 2: Synthesis of an Ester-Linked Liquid Crystal Precursor via Steglich Esterification

This protocol outlines the synthesis of an ester-linked liquid crystal precursor using a carboxylic acid and a phenol.

  • Reagents and Materials:

    • 4-Alkoxybenzoic acid (1.0 eq)

    • 4-Alkoxyphenol (1.0 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

    • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

    • Dichloromethane (CH₂Cl₂, anhydrous)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the 4-alkoxybenzoic acid, 4-alkoxyphenol, and DMAP in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve DCC in anhydrous dichloromethane.

    • Add the DCC solution dropwise to the cooled reaction mixture with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

    • Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Weigh Reagents setup Assemble Reaction Setup reagents->setup glassware Prepare Dry Glassware glassware->setup solvent Prepare & Degas Solvent solvent->setup addition Add Reagents setup->addition heating Heat & Stir addition->heating monitoring Monitor by TLC heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying purification Purify Product (Recrystallization/Chromatography) drying->purification characterization Characterize Product (NMR, DSC, POM) purification->characterization

Caption: Experimental workflow for liquid crystal precursor synthesis.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Synthesis cause1 Poor Reagent Quality start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Catalyst Deactivation start->cause3 cause4 Side Reactions start->cause4 cause5 Inefficient Work-up/ Purification start->cause5 sol1 Purify/Verify Reagents cause1->sol1 sol2 Optimize Temp, Time, Solvent, Base cause2->sol2 sol3 Use Fresh Catalyst, Inert Atmosphere cause3->sol3 sol4 Modify Conditions to Minimize Side Products cause4->sol4 sol5 Improve Extraction & Purification Technique cause5->sol5

Caption: Troubleshooting logic for low reaction yield.

suzuki_cycle Pd(0)L2 Pd(0)L₂ R1-Pd(II)-X L2 R¹-Pd(II)-X      L₂ Pd(0)L2->R1-Pd(II)-X L2 Oxidative Addition (R¹-X) R1-Pd(II)-R2 L2 R¹-Pd(II)-R²      L₂ R1-Pd(II)-X L2->R1-Pd(II)-R2 L2 Transmetalation (R²-B(OR)₂ + Base) R1-Pd(II)-R2 L2->Pd(0)L2 Catalyst Regeneration R1-R2 R¹-R² R1-Pd(II)-R2 L2->R1-R2 Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

preventing polysubstitution in Friedel-Crafts reactions for liquid crystal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Friedel-Crafts reactions for the synthesis of liquid crystal precursors. The following guides and frequently asked questions (FAQs) address common issues, with a focus on preventing polysubstitution.

Frequently Asked Questions (FAQs)

Q1: What is polysubstitution in the context of Friedel-Crafts reactions, and why is it a concern for liquid crystal synthesis?

A1: Polysubstitution is a common side reaction in Friedel-Crafts alkylation where multiple alkyl groups are attached to the aromatic ring.[1] This occurs because the introduction of an electron-donating alkyl group activates the aromatic ring, making the monoalkylated product more reactive than the starting material and thus susceptible to further alkylation.[1][2] For liquid crystal synthesis, precise control over the molecular structure is paramount. Polysubstitution leads to a mixture of products with varying numbers and positions of alkyl chains, which can disrupt the desired mesophase behavior and purity of the final liquid crystal compound.

Q2: Why is Friedel-Crafts acylation generally preferred over alkylation for preventing polysubstitution?

A2: Friedel-Crafts acylation is inherently less prone to polysubstitution.[3][4] The acyl group (-COR) is an electron-withdrawing group, which deactivates the aromatic ring after the first substitution.[4][5] This deactivation makes the monoacylated product less reactive than the starting aromatic compound, thus preventing further acylation reactions.[6][7] This method provides a reliable way to achieve monosubstitution, which is often a critical step in the synthesis of well-defined liquid crystal molecules. The resulting ketone can then be reduced to the desired alkyl group if needed.[1][8]

Q3: Can polysubstitution ever occur in Friedel-Crafts acylation?

A3: While uncommon, polysubstitution in Friedel-Crafts acylation can occur under harsh reaction conditions, especially with highly activated aromatic substrates.[6] Factors that could lead to di-acylation include using a large excess of a highly reactive acylating agent and catalyst at elevated temperatures.[6] However, the deactivating nature of the mono-acylated product makes this a rare event.[6]

Q4: My Friedel-Crafts alkylation is resulting in a mixture of isomers. What is the cause and how can I obtain a specific isomer?

A4: The formation of isomeric products in Friedel-Crafts alkylation is often due to carbocation rearrangements.[8][9] The initial carbocation formed from the alkyl halide and Lewis acid can rearrange to a more stable carbocation via hydride or alkyl shifts.[10][11] To avoid this and achieve specific isomers, Friedel-Crafts acylation followed by reduction is the recommended method. The acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement.[8][9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Formation of di- or poly-substituted products in an alkylation reaction. The mono-alkylated product is more reactive than the starting material.• Use a large excess of the aromatic substrate to increase the probability of the electrophile reacting with the starting material.[1]• Control the stoichiometry by using a 1:1 molar ratio of the aromatic substrate to the alkylating agent.[12]• Lower the reaction temperature and shorten the reaction time.[1]• Consider Friedel-Crafts acylation followed by reduction to the desired alkyl group.[1][8]
Low or no product yield. Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups on the aromatic substrate can prevent the reaction.[10]• Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are sensitive to moisture.[10]• Insufficient Catalyst: In acylation, the ketone product can form a complex with the Lewis acid, requiring stoichiometric amounts.[10]• Ensure the aromatic ring is not strongly deactivated.[10]• Use anhydrous solvents and reagents, and dry all glassware thoroughly.[10]• Use a stoichiometric amount (or a slight excess) of the Lewis acid catalyst in acylations.[10]
Formation of undesired isomers. Carbocation rearrangement in alkylation reactions.• Employ Friedel-Crafts acylation followed by a reduction step (e.g., Clemmensen or Wolff-Kishner reduction) to prevent rearrangement.[7][10]
Reaction is not going to completion. Insufficient catalyst or deactivation of the catalyst.• Increase the molar ratio of the Lewis acid to the limiting reagent.[12]• Ensure all reagents and solvents are anhydrous.[12]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation to Prevent Polysubstitution

This protocol describes a general method for the monoacylation of an aromatic compound, a key step in synthesizing precursors for liquid crystals.

Materials:

  • Aromatic substrate (e.g., anisole, 1.0 equivalent)

  • Acylating agent (e.g., acetyl chloride, 1.1 equivalents)

  • Anhydrous Lewis acid (e.g., aluminum chloride, 1.2 equivalents)

  • Anhydrous solvent (e.g., dichloromethane)

  • Crushed ice and concentrated HCl for workup

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).[10]

  • Catalyst Suspension: To the flask, add the anhydrous Lewis acid and anhydrous solvent. Cool the suspension to 0 °C in an ice bath.[10]

  • Acylating Agent Addition: Slowly add the acylating agent to the stirred suspension while maintaining the temperature at 0 °C.[10]

  • Substrate Addition: Dissolve the aromatic substrate in the anhydrous solvent and add it to the dropping funnel. Add the substrate solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.[10]

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl.[10] Transfer the mixture to a separatory funnel and extract the aqueous layer with the solvent.

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution and then with brine.[10]

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[10]

Protocol 2: Clemmensen Reduction of the Acylated Product

This protocol outlines the reduction of the ketone product from the acylation to the corresponding alkyl group.

Materials:

  • Ketone from Protocol 1

  • Zinc amalgam (Zn(Hg))

  • Concentrated hydrochloric acid (HCl)

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place the ketone, zinc amalgam, concentrated HCl, and toluene.

  • Heat the mixture to reflux with vigorous stirring for 4-6 hours. Add more concentrated HCl periodically.[1]

  • After the reaction is complete, cool the mixture to room temperature and separate the organic layer.[1]

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and then brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to yield the final alkylated product.[1]

Visual Guides

Polysubstitution_Pathway Aromatic Aromatic Ring Monoalkylated Monoalkylated Product (More Reactive) Aromatic->Monoalkylated Friedel-Crafts Alkylation Alkyl_Halide Alkyl Halide + AlCl3 Polysubstituted Polysubstituted Product Monoalkylated->Polysubstituted Further Alkylation

Caption: Mechanism of Polysubstitution in Friedel-Crafts Alkylation.

Troubleshooting_Workflow Start Polysubstitution Observed? Use_Excess_Aromatic Use Large Excess of Aromatic Substrate Start->Use_Excess_Aromatic Yes Problem_Solved Problem Solved Start->Problem_Solved No Control_Stoichiometry Control Stoichiometry (1:1) Use_Excess_Aromatic->Control_Stoichiometry Lower_Temp_Time Lower Temperature & Shorten Reaction Time Control_Stoichiometry->Lower_Temp_Time Acylation_Reduction Perform Acylation followed by Reduction Lower_Temp_Time->Acylation_Reduction Acylation_Reduction->Problem_Solved

Caption: Troubleshooting workflow for preventing polysubstitution.

References

Technical Support Center: Scaling Up 4-(trans-4-Butylcyclohexyl)benzoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 4-(trans-4-Butylcyclohexyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common synthetic strategies involve the formation of the carbon-carbon bond between the cyclohexyl and phenyl rings, followed by the introduction or modification of the carboxylic acid group. Two prevalent methods are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent derived from a brominated butylcyclohexane with a protected bromobenzene, followed by carboxylation. Alternatively, a Grignard reagent from bromobenzene can react with a butylcyclohexyl halide. The carboxylic acid is typically formed by quenching the Grignard reagent with solid carbon dioxide (dry ice).[1][2][3]

  • Suzuki Coupling: This cross-coupling reaction utilizes a palladium catalyst to couple a butylcyclohexyl boronic acid or ester with a bromo- or iodobenzoic acid derivative.[4][5][6][7] This method can offer good control over the coupling partners.

Q2: How can I control the cis/trans isomer ratio to favor the desired trans isomer?

A2: Achieving a high diastereomeric excess of the trans isomer is a critical challenge. The trans isomer, with both substituents in the equatorial position, is generally the thermodynamically more stable conformation.[8][9] Strategies to favor the trans isomer include:

  • Thermodynamic Equilibration: During synthesis or purification, conditions can be employed that allow for the equilibration of the cis and trans isomers to favor the more stable trans product. This may involve heating or treatment with a base.

  • Stereoselective Synthesis: Certain catalytic methods, including biocatalysis with enzymes like transaminases, can offer high stereoselectivity for the trans isomer.[10]

  • Purification: Careful selection of crystallization solvents and conditions can selectively precipitate the desired trans isomer, leaving the more soluble cis isomer in the mother liquor.

Q3: What are the typical impurities I should expect, and how can I detect them?

A3: Common impurities depend on the synthetic route:

  • Cis-isomer: The most common process-related impurity. It can be detected and quantified using techniques like HPLC, GC, and NMR spectroscopy.

  • Biphenyl derivatives: A common byproduct in Grignard reactions.

  • Unreacted starting materials: Such as the corresponding bromo- or boronic acid precursors.

  • Solvent residues: Residual solvents from the reaction or purification steps.

These impurities can be identified and quantified using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Reaction Yield Grignard Reagent Issues: Presence of moisture, which quenches the Grignard reagent.[2]Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inefficient Coupling (Suzuki): Catalyst deactivation or inefficient ligand.Screen different palladium catalysts and phosphine ligands. Ensure the base is appropriate for the substrates. Degas the reaction mixture to remove oxygen.[7]
Poor Trans/Cis Isomer Ratio Kinetic Control: The reaction conditions may favor the formation of the kinetic (cis) product.Implement a post-reaction equilibration step. This can involve heating the mixture or treating it with a catalytic amount of a strong base to isomerize the cis to the more stable trans isomer.
Non-selective reduction: If the cyclohexane ring is formed by reduction of an aromatic ring, the stereoselectivity may be poor.Optimize the hydrogenation catalyst and reaction conditions (pressure, temperature, solvent) to favor the formation of the trans isomer.
Difficulty in Product Crystallization Presence of Impurities: The cis-isomer or other byproducts can act as crystal growth inhibitors.Purify the crude product before crystallization using column chromatography to remove the majority of impurities.
Inappropriate Solvent System: The chosen solvent may not provide a sufficient solubility difference between the product and impurities at different temperatures.Screen a variety of solvents and solvent mixtures to find an optimal system for crystallization. Utilize techniques like slow cooling and seeding to promote crystal growth.
Product Purity Issues After Crystallization Occlusion of Impurities: Impurities, particularly the cis-isomer, may be trapped within the crystal lattice of the trans-isomer.Perform multiple recrystallizations. Consider melt crystallization as an alternative purification method.[11]
Incomplete Removal of Reagents/Byproducts: Inefficient work-up procedures.Optimize the aqueous work-up steps, including pH adjustment and extractions, to remove unreacted starting materials and water-soluble byproducts.

Experimental Protocols

Protocol 1: Synthesis via Suzuki Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-bromobenzoic acid with trans-4-butylcyclohexylboronic acid.

Materials:

  • 4-Bromobenzoic acid

  • trans-4-Butylcyclohexylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 equiv), trans-4-butylcyclohexylboronic acid (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

  • Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 4-bromobenzoic acid. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

Protocol 2: Purification by Recrystallization

Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • If colored impurities are present, add a small amount of activated charcoal and heat for a short period.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the solution in an ice bath to maximize product precipitation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Data Presentation

Parameter Target Value Typical Range Analytical Method
Purity (trans-isomer) > 99.5%98.0 - 99.8%HPLC, GC
Cis-isomer Content < 0.1%0.1 - 1.0%HPLC, GC
Residual Solvents < 500 ppmVariesGC-HS
Heavy Metals < 10 ppmVariesICP-MS
Melting Point Specific to pure compoundVaries with purityMelting Point Apparatus
Typical Yield (Suzuki) > 85%75 - 90%Gravimetric

Visualizations

Synthesis_Workflow Start Starting Materials (4-Bromobenzoic Acid, Butylcyclohexylboronic Acid) Reaction Suzuki Coupling (Pd Catalyst, Base, Toluene) Start->Reaction Workup Aqueous Work-up (Acidification, Extraction) Reaction->Workup Crude Crude Product Workup->Crude Purification Recrystallization Crude->Purification Final Pure this compound Purification->Final Analysis QC Analysis (HPLC, NMR, GC) Final->Analysis

Caption: Overall workflow for the synthesis and purification of this compound.

Troubleshooting_Flowchart Start Low Yield or Purity Issue Check_Reagents Check Reagent Purity and Stoichiometry Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Analyze_Crude Analyze Crude Product (HPLC, NMR) Check_Reagents->Analyze_Crude Check_Conditions->Analyze_Crude Impurity_ID Identify Major Impurities Analyze_Crude->Impurity_ID Starting_Material Unreacted Starting Material? Impurity_ID->Starting_Material Yes Cis_Isomer High Cis-Isomer Content? Impurity_ID->Cis_Isomer No Optimize_Reaction Optimize Reaction Time/Temp Starting_Material->Optimize_Reaction Byproducts Other Byproducts? Cis_Isomer->Byproducts No Equilibration Add Equilibration Step Cis_Isomer->Equilibration Yes Optimize_Purification Optimize Purification Method Byproducts->Optimize_Purification End Problem Resolved Optimize_Reaction->End Equilibration->End Optimize_Purification->End

Caption: A logical troubleshooting flowchart for addressing common synthesis issues.

References

controlling the trans-isomer ratio in the synthesis of 4-butylcyclohexylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with in-depth guidance on controlling the trans-isomer ratio during the synthesis of 4-butylcyclohexylbenzoic acid. Find answers to frequently asked questions and troubleshoot common experimental issues to optimize your synthesis for a higher yield of the desired trans-isomer.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing 4-butylcyclohexylbenzoic acid with a high trans-isomer ratio?

A1: The most effective strategy is a two-step process. First, the aromatic ring of 4-butylbenzoic acid is hydrogenated to yield a mixture of cis- and trans-4-butylcyclohexylbenzoic acid. This initial mixture is often rich in the cis-isomer. The second step involves the isomerization of this mixture, typically under basic conditions, to favor the formation of the more thermodynamically stable trans-isomer.

Q2: Why does the initial hydrogenation of 4-butylbenzoic acid often yield a majority of the cis-isomer?

A2: The hydrogenation of multisubstituted aromatic rings, like 4-butylbenzoic acid, generally favors the formation of the cis isomer.[1] This stereochemical outcome is a common result of the mechanism by which hydrogen atoms add to the planar aromatic ring from the catalyst surface.

Q3: What makes the trans-isomer more stable than the cis-isomer?

A3: In substituted cyclohexanes, the chair conformation is the most stable. Substituents prefer to occupy the equatorial positions to minimize steric hindrance. In the trans-isomer of 4-butylcyclohexylbenzoic acid, both the butyl and the carboxylic acid groups can occupy equatorial positions, leading to a more stable conformation. In the cis-isomer, one substituent must be in an axial position, which introduces unfavorable steric interactions (1,3-diaxial interactions).[2]

Q4: Which catalysts are recommended for the hydrogenation step?

A4: Ruthenium-based catalysts are highly effective for the hydrogenation of aromatic rings. A specialized carbon-supported ruthenium-nickel (Ru-Ni/C) catalyst has been shown to be effective for this transformation. Standard catalysts like Ruthenium on Carbon (Ru/C) are also commonly used.[3][4][5]

Q5: How can I separate the final mixture of trans and cis isomers?

A5: Separation can be achieved through fractional crystallization. The different physical properties of the cis and trans isomers, such as solubility in various solvents, allow for their separation through carefully controlled crystallization processes.[6] Often, derivatives of the acids are made to facilitate easier separation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and isomerization steps, providing potential causes and solutions.

Problem 1: Low Conversion of 4-Butylbenzoic Acid During Hydrogenation
Possible Cause Recommended Solution
Catalyst Inactivity Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under inert gas). Consider using a more active catalyst, such as a fresh batch of 5% Ru/C.
Insufficient Hydrogen Pressure Increase the hydrogen pressure within the safe limits of your reactor. Hydrogenation of aromatic rings often requires elevated pressures (e.g., 6-7 MPa).[3][4]
Low Reaction Temperature Increase the reaction temperature. A typical temperature range for this type of hydrogenation is around 150-220°C.[7]
Poor Mixing/Agitation Ensure vigorous stirring to maintain proper suspension of the catalyst and facilitate mass transfer of hydrogen gas into the liquid phase.
Presence of Catalyst Poisons Ensure all reagents and solvents are pure and free from potential catalyst poisons like sulfur or halogen compounds.
Problem 2: Low trans:cis Isomer Ratio After Isomerization Step
Possible Cause Recommended Solution
Incomplete Isomerization Increase the reaction time or temperature of the isomerization step. Ensure a sufficient amount of base (e.g., NaOH, potassium alkoxides) is used to drive the equilibrium towards the trans product.[8]
Insufficient Base Strength or Concentration Use a stronger base or increase its concentration. The process relies on alkali-mediated isomerization to reach thermodynamic equilibrium.
Incorrect Solvent The choice of solvent can influence the isomerization equilibrium. The reaction is often performed in an aqueous solution of a base like NaOH.[9]
Reaction Has Not Reached Equilibrium The initial hydrogenation product may have a high cis content (e.g., a cis:trans ratio of approximately 3:2). The subsequent isomerization step must be allowed to proceed long enough to shift this ratio in favor of the trans isomer.

Experimental Protocols & Data

Protocol 1: Hydrogenation of 4-Butylbenzoic Acid

This protocol is a representative procedure for the initial hydrogenation step.

  • Reactor Setup: Charge a high-pressure autoclave reactor with 4-butylbenzoic acid and a suitable solvent (e.g., a 1:1 mixture of 1,4-dioxane and water).[3][4]

  • Catalyst Addition: Add the catalyst (e.g., 5% Ru/C or 5% Ru-Ni/C) under an inert atmosphere. The catalyst loading is typically 5-10% by weight relative to the starting material.

  • Reaction Conditions: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 6.89 MPa).[3] Heat the mixture to the target temperature (e.g., 180-220°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up: After cooling the reactor and venting the excess hydrogen, filter the reaction mixture to remove the catalyst.[5] The filtrate, containing a mixture of cis- and trans-4-butylcyclohexylbenzoic acid, can be carried forward to the isomerization step.

Protocol 2: Alkali-Mediated Isomerization

This protocol describes the process to enrich the trans-isomer.

  • Reaction Setup: Take the filtrate from the hydrogenation step (or a prepared mixture of cis/trans isomers) and place it in a flask equipped with a reflux condenser.

  • Base Addition: Add a solution of a strong base, such as 10% aqueous sodium hydroxide (NaOH).[9]

  • Isomerization: Heat the mixture to reflux and maintain it at this temperature for several hours (e.g., 4-12 hours) to allow the mixture to equilibrate.

  • Work-up: After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) until the pH is acidic (pH 2-3). This will precipitate the 4-butylcyclohexylbenzoic acid.

  • Purification: Collect the solid product by filtration, wash it with water to remove inorganic salts, and dry it. The resulting product will have a significantly higher trans:cis ratio. Further purification can be achieved by recrystallization.

Quantitative Data: Influence of Reaction Conditions

The following table summarizes how different conditions can affect the product distribution.

StepCatalyst/ReagentSolventTemperature (°C)Pressure (MPa)Typical Outcome
Hydrogenation 5% Ru-Ni/C10% aq. NaOH~180-200~7.0Mixture of cis and trans isomers (approx. 3:2 cis:trans ratio)
Hydrogenation 5% Ru/C[3][4]1:1 Dioxane/Water2206.89High conversion with 86% selectivity to the cyclohexane carboxylic acid.[3][4]
Isomerization NaOH[9]WaterReflux (~100)N/AShifts equilibrium to favor the more stable trans-isomer.
Isomerization Potassium Alkoxides[8]AlcoholVariesN/AEffective for converting cis-isomers to trans-isomers.[8]

Visualized Workflows and Logic

The following diagrams illustrate the experimental process and a troubleshooting path for optimizing the trans-isomer ratio.

G cluster_synthesis Step 1: Synthesis cluster_isomerization Step 2: Isomerization & Purification start 4-Butylbenzoic Acid hydrogenation Catalytic Hydrogenation (e.g., Ru-Ni/C, H2) start->hydrogenation mixture Cis/Trans Isomer Mixture (Cis-rich) hydrogenation->mixture isomerization Alkali-Mediated Isomerization (e.g., NaOH, Heat) mixture->isomerization acidification Acidification & Precipitation isomerization->acidification purification Filtration & Recrystallization acidification->purification final_product High-Trans Product purification->final_product

Caption: General workflow for the synthesis of high-trans 4-butylcyclohexylbenzoic acid.

G problem problem check check solution solution start Low trans:cis Ratio Observed check_isomerization Was isomerization step performed correctly? start->check_isomerization check_time_temp Are reaction time and temperature sufficient? check_isomerization->check_time_temp Yes solution_isomerization Perform alkali-mediated isomerization (Protocol 2) check_isomerization->solution_isomerization No check_base Is base concentration and strength adequate? check_time_temp->check_base Yes solution_time_temp Increase reflux time and/or temperature check_time_temp->solution_time_temp No check_separation Was the final product purified effectively? check_base->check_separation Yes solution_base Increase base concentration or use a stronger base check_base->solution_base No solution_separation Optimize recrystallization solvent and procedure check_separation->solution_separation No

Caption: Troubleshooting decision tree for a low trans-isomer ratio.

References

Technical Support Center: Degradation of Benzoic Acid Derivatives in Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of benzoic acid derivatives within liquid crystal mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation in my liquid crystal mixture containing benzoic acid derivatives?

A1: Degradation can manifest in several ways, impacting both the physical properties of the mixture and the electro-optical performance of the device. Key indicators include:

  • Changes in Phase Transition Temperatures: A common sign of impurity generation is a decrease and broadening of the nematic-to-isotropic transition temperature (clearing point).[1][2][3]

  • Increased Conductivity: The generation of ionic degradation products will increase the overall conductivity of the liquid crystal mixture.

  • Image Sticking or Image Retention: This is a frequent failure mode in displays, where a faint outline of a previously displayed static image remains visible.[4][5][6][7] This is often caused by the accumulation of mobile ionic impurities, which can be degradation products, at the electrode surfaces.[6]

  • Decreased Voltage Holding Ratio (VHR): An increase in mobile ions will lower the VHR, impacting the ability of a pixel to maintain its state.

  • Visible Changes: In severe cases, you might observe a change in color (e.g., yellowing) or the appearance of bubbles if gaseous degradation products are formed.[8]

Q2: What are the most likely degradation pathways for my benzoic acid derivative liquid crystals?

A2: Based on the chemical structure of benzoic acid derivatives, two primary degradation pathways are of concern under typical stress factors like heat, UV light, and residual moisture:

  • Hydrolysis: If your liquid crystal is a benzoate ester (e.g., a cyanophenyl benzoate), the ester linkage is susceptible to hydrolysis, especially in the presence of water. This reaction cleaves the ester bond, yielding a carboxylic acid and an alcohol/phenol.[9][10] This process can be accelerated by heat.

  • Decarboxylation: The carboxylic acid group (-COOH) on the benzoic acid moiety can be lost as carbon dioxide (CO₂).[11][12] This is often initiated by high temperatures or UV irradiation and results in the formation of a benzene derivative, which acts as a significant non-mesogenic impurity.[11]

Q3: My display is exhibiting image sticking. Is this related to the degradation of the benzoic acid derivatives in my LC mixture?

A3: Yes, it is highly likely. Image sticking is primarily caused by the buildup of mobile ionic impurities within the liquid crystal layer.[6] When a static DC voltage component is present, these ions drift and accumulate near the electrodes, creating an internal electric field that opposes the applied field.[4] This residual field prevents the liquid crystal molecules from fully relaxing to their intended state when the image changes, resulting in a "stuck" image. The degradation of benzoic acid derivatives, through hydrolysis or other mechanisms, can be a significant source of these ionic impurities.

Q4: How does UV radiation affect liquid crystal mixtures containing benzoic acid derivatives?

A4: UV radiation is a significant stress factor that can accelerate degradation. Benzoic acid and its derivatives absorb UV light, which can excite the molecules to higher energy states.[13] This can lead to:

  • Photodissociation: The absorbed energy can be sufficient to break chemical bonds, leading to the fragmentation of the liquid crystal molecules.

  • Initiation of Radical Reactions: UV exposure can create free radicals that initiate chain reactions, leading to the formation of various degradation products and potentially polymerization.

  • Accelerated Decarboxylation: UV light can promote the decarboxylation of the benzoic acid moiety.[11] The overall effect is a loss of liquid crystal properties and a decrease in device lifetime.[13]

Troubleshooting Guides

Issue 1: Gradual Decrease in Clearing Point and Broadening of Transition Peaks

Symptoms:

  • The nematic-to-isotropic transition temperature of your LC mixture is lower than specified.

  • The transition appears "slushy" over a range of temperatures rather than occurring at a sharp, defined point.

Possible Causes:

  • Generation of Impurities: The most common cause is the presence of degradation products which disrupt the long-range order of the liquid crystal phase.[1][2] Non-mesogenic products, such as those from decarboxylation, are particularly effective at depressing the clearing point.

  • Moisture Contamination: Water absorbed into the mixture can not only act as an impurity itself but also facilitate the hydrolysis of ester-containing liquid crystals.[9]

Troubleshooting Steps:

  • Verify Purity: Use High-Performance Liquid Chromatography (HPLC) to analyze the purity of the liquid crystal mixture. Compare the chromatogram to a fresh, unstressed sample to identify any new peaks corresponding to degradation products.

  • Quantify Water Content: Perform Karl Fischer titration to determine the water content in your mixture. Elevated water levels suggest that hydrolysis is a likely degradation pathway.

  • Dry the Mixture: If moisture is suspected, attempt to dry the mixture under vacuum at a temperature well below the clearing point.

  • Review Storage and Handling: Ensure that the liquid crystal mixture is stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and photo-oxidation.

Issue 2: Device Exhibits Image Sticking or Increased Response Times

Symptoms:

  • A faint outline of a static image persists after the image is changed.[4]

  • The time it takes for pixels to switch between on and off states has noticeably increased.

Possible Causes:

  • Ionic Contamination: Degradation of the benzoic acid derivatives has generated mobile ions.[6]

  • DC Voltage Component: The driving waveform applied to the device may have a slight DC offset, which causes ion migration and accumulation at the alignment layers.[4]

Troubleshooting Steps:

  • Analyze Driving Waveform: Use an oscilloscope to check the driving voltage for any DC component. Ensure a perfectly balanced AC waveform is used.

  • Implement Polarity Inversion: If not already in use, implement a driving scheme that inverts the polarity of the applied voltage for each frame or line.

  • Recovery Procedure: If image sticking has already occurred, turn off the display for an extended period (24-48 hours) to allow the trapped ions to diffuse back into the bulk liquid crystal.[4] Alternatively, displaying a moving pattern (like a screen saver) or an all-white screen for several hours can help redistribute the ions.[14]

  • Accelerated Aging Test: To confirm material instability, conduct a high-temperature operating life (HTOL) test on a sample cell.[8] Display a static pattern (e.g., a checkerboard) at the maximum rated operating temperature and monitor for the onset of image sticking.

Data Presentation

Table 1: Thermal Degradation of Benzoic Acid Derivatives in Subcritical Water

Note: This data is for an aqueous environment and serves as a relative indicator of thermal stability. Degradation behavior may differ within a liquid crystal matrix.

CompoundTemperature (°C)ObservationDegradation ProductsReference
Benzoic Acidup to 300Stable-[11][12]
Anthranilic Acid150Mild DegradationAniline, CO₂[11][12]
200Severe DegradationAniline, CO₂[11][12]
250Complete DegradationAniline, CO₂[11][12]
Salicylic Acid150Mild DegradationPhenol, CO₂[11][12]
200Severe DegradationPhenol, CO₂[11][12]
250Complete DegradationPhenol, CO₂[11][12]

Table 2: Summary of Stress Factors and Their Impact on LC Mixtures

Stress FactorPrimary Degradation PathwayImpact on LC PropertiesCommon Symptoms
High Temperature Decarboxylation, HydrolysisLower clearing point, increased conductivityDecreased N-I transition, image sticking
UV Radiation Photodissociation, DecarboxylationLower clearing point, yellowing, loss of birefringenceColor change, reduced contrast, performance loss
Electric Field (DC) -Ion migration and accumulationImage sticking, reduced VHR, flickering
Moisture Hydrolysis of estersIncreased ionic impurities, lower clearing pointIncreased conductivity, image sticking

Experimental Protocols

Protocol 1: Accelerated Aging Test (High Temperature Operating Life)

This protocol is designed to simulate the long-term effects of operational heat on a liquid crystal device.[8][15]

  • Cell Preparation: Fabricate several test cells with the liquid crystal mixture under investigation.

  • Initial Characterization: For a baseline, measure key electro-optical parameters for each cell at room temperature, including:

    • Voltage-Transmittance (V-T) curve

    • Response time (rise and fall)

    • Voltage Holding Ratio (VHR)

    • Clearing Point (using a hot stage and polarized microscope)

  • Stress Conditions:

    • Place the test cells in a temperature-controlled oven set to the maximum specified operating temperature (e.g., 85°C).

    • Apply a continuous AC driving voltage to the cells. To test for image sticking susceptibility, display a static, high-contrast pattern (e.g., a checkerboard).

  • Periodic Evaluation: At set intervals (e.g., 100, 250, 500, 1000 hours), remove the cells from the oven and allow them to cool to room temperature.

  • Re-characterization: Repeat the measurements from step 2. Check for image sticking by switching to a uniform mid-gray screen.

  • Data Analysis: Plot the change in parameters (e.g., % change in VHR, drop in clearing point) as a function of time. A significant change indicates material degradation.

Protocol 2: Extraction and Analysis of Liquid Crystal Mixture from a Test Cell

This protocol outlines the steps to extract the LC material from a device for chemical analysis to identify degradation products.

  • Cell Disassembly:

    • Carefully separate the two glass substrates of the test cell. This can be done by gently prying them apart at a corner with a sharp blade.

    • Safety Note: Wear appropriate gloves and eye protection. The glass substrates can be sharp.

  • Material Collection:

    • Rinse the inner surfaces of both glass substrates with a small volume of a suitable solvent (e.g., HPLC-grade isopropyl alcohol or acetone) to dissolve the liquid crystal.[16]

    • Collect the solvent in a clean glass vial. Repeat the rinse 2-3 times to ensure maximum recovery.

  • Sample Preparation:

    • Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator to obtain the liquid crystal residue.

    • Re-dissolve the residue in a precise volume of a solvent suitable for the intended analysis (e.g., acetonitrile or a mobile phase component for LC-MS).

  • Chemical Analysis:

    • HPLC: Inject the prepared sample into an HPLC system equipped with a UV or photodiode array (PDA) detector. This will help to quantify the purity and detect the presence of new impurity peaks.

    • LC-MS: For identification of unknown degradation products, perform Liquid Chromatography-Mass Spectrometry. The mass spectrometer will provide mass-to-charge ratio data for the impurity peaks, allowing for the determination of their molecular weights and fragmentation patterns, which aids in structural elucidation.[17]

Mandatory Visualization

G cluster_stress Stress Factors cluster_lc Benzoic Acid Ester LC Molecule cluster_pathways Degradation Pathways cluster_products Degradation Products cluster_effects Observable Effects stress_heat High Temperature path_hydrolysis Hydrolysis stress_heat->path_hydrolysis path_decarboxylation Decarboxylation stress_heat->path_decarboxylation stress_uv UV Radiation stress_uv->path_decarboxylation stress_dc DC Electric Field effect_sticking Image Sticking stress_dc->effect_sticking stress_h2o Moisture stress_h2o->path_hydrolysis lc_molecule R₁-Ph-COO-Ph-R₂ lc_molecule->path_hydrolysis lc_molecule->path_decarboxylation prod_acid R₁-Ph-COOH (Carboxylic Acid) path_hydrolysis->prod_acid prod_phenol HO-Ph-R₂ (Phenol) path_hydrolysis->prod_phenol prod_decarb R₁-Ph-H (Benzene Derivative) path_decarboxylation->prod_decarb prod_co2 CO₂ path_decarboxylation->prod_co2 prod_ions Ionic Impurities prod_acid->prod_ions prod_phenol->prod_ions effect_clearing Lower Clearing Point prod_decarb->effect_clearing prod_ions->effect_sticking effect_vhr Reduced VHR prod_ions->effect_vhr

Caption: Degradation pathways of a generic benzoic acid ester liquid crystal.

G start Start: Performance Degradation Observed (e.g., Image Sticking, Lower Clearing Point) check_driving Step 1: Analyze Driving Waveform Is there a DC offset? start->check_driving adjust_waveform Action: Correct waveform to pure AC. Implement polarity inversion. check_driving->adjust_waveform Yes stress_test Step 2: Perform Accelerated Aging Test (HTOL) Does the issue reappear quickly? check_driving->stress_test No run_recovery Action: Run recovery procedure. (Power off for 24h or display moving pattern) adjust_waveform->run_recovery check_resolved1 Issue Resolved? run_recovery->check_resolved1 check_resolved1->stress_test No extrinsic_factor Conclusion: Issue likely caused by driving conditions or external factors. check_resolved1->extrinsic_factor Yes material_instability Conclusion: Inherent Material Instability. Degradation of LC components is likely. stress_test->material_instability Yes stress_test->extrinsic_factor No analyze_lc Step 3: Extract and Analyze LC Mixture (HPLC, LC-MS) material_instability->analyze_lc end End: Identify degradation products and reformulate mixture or adjust operating conditions. analyze_lc->end

Caption: Troubleshooting workflow for liquid crystal degradation issues.

References

Technical Support Center: Enhancing the Solubility of 4-(trans-4-Butylcyclohexyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the solubility of 4-(trans-4-Butylcyclohexyl)benzoic acid for reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dissolving this compound?

A1: this compound possesses a dual chemical nature. The bulky and nonpolar butylcyclohexyl group leads to low solubility in polar solvents, while the polar carboxylic acid group limits its solubility in nonpolar solvents. This amphiphilic character can make finding a suitable single solvent challenging.

Q2: How does the structure of this compound affect its solubility?

A2: The large, hydrophobic butylcyclohexyl tail dominates the molecule's properties, making it behave more like a nonpolar compound. Generally, for carboxylic acids, as the carbon chain length increases, the solubility in polar solvents like water decreases significantly.[1][2] The carboxylic acid group, however, provides a site for polarity and for chemical modification to enhance solubility.

Q3: What are the primary methods for enhancing the solubility of this compound?

A3: The most common strategies for improving the solubility of poorly soluble carboxylic acids include:

  • Co-solvency: Using a mixture of solvents to achieve a polarity that is optimal for dissolution.

  • pH Adjustment (Salt Formation): Converting the carboxylic acid to a more soluble carboxylate salt by reacting it with a base.[3][4]

  • Use of Solubility-Enhancing Reagents: Employing agents that can interact with the solute to increase its solubility.

  • Temperature Adjustment: Increasing the temperature of the solvent can often increase the solubility of a solid.

Q4: Can I predict the best solvent for my reaction without experimentation?

A4: While theoretical principles like "like dissolves like" provide a good starting point, the complex structure of this compound makes precise prediction difficult. Experimental testing is the most reliable way to determine the optimal solvent or solvent system for your specific reaction conditions.

Troubleshooting Guide: Solubility Issues

This guide will help you troubleshoot common problems encountered when dissolving this compound.

Problem: The compound is not dissolving in my chosen solvent.

Initial Steps:

  • Verify Compound Purity: Impurities can significantly affect solubility. Ensure the purity of your this compound.

  • Increase Agitation and Time: Ensure the mixture is being vigorously stirred and allow sufficient time for dissolution to occur.

  • Gently Heat the Mixture: Cautiously increasing the temperature can enhance solubility. Be mindful of the boiling point of your solvent and the thermal stability of your reactants.

Solvent Selection and Co-solvency:

If the initial steps fail, a systematic approach to solvent selection is necessary. The following table provides qualitative solubility information for benzoic acid, a structural analog, which can guide your solvent choice for this compound. Due to the large nonpolar tail of the target molecule, expect its solubility to be lower in polar solvents and higher in nonpolar solvents compared to benzoic acid.

Table 1: Qualitative Solubility of Benzoic Acid in Common Organic Solvents (Analog Data)

Solvent CategorySolvent ExamplesExpected Solubility of Benzoic AcidImplication for this compound
Polar Protic Water, Methanol, EthanolSparingly soluble in cold water, soluble in hot water. Soluble in alcohols.[5][6]Likely poorly soluble in water. May have some solubility in alcohols.
Polar Aprotic DMSO, DMF, Acetone, THFHighly soluble.[6]Good starting point for co-solvents or as the primary solvent.
Nonpolar Toluene, Hexane, Diethyl EtherSlightly soluble to soluble.[5]Likely to have good solubility, especially in toluene.

Co-solvent Strategy:

If a single solvent is ineffective, a co-solvent system can be employed. This involves using a primary solvent in which the compound has some solubility and adding a co-solvent in which it is highly soluble.

Table 2: Co-solvent Systems for Enhancing Solubility

Primary SolventPotential Co-solventRationale
TolueneTHF, DMFIncrease the polarity of the solvent mixture to better solvate the carboxylic acid group.
THFHexaneDecrease the overall polarity to better accommodate the butylcyclohexyl tail.
EthanolDichloromethaneCreate a solvent blend with intermediate polarity.

Experimental Protocols

Protocol 1: Solubility Determination via the Shake-Flask Method

This protocol outlines a standard method to quantitatively determine the solubility of this compound in a given solvent.

Materials:

  • This compound

  • Selected solvent(s)

  • Analytical balance

  • Scintillation vials with caps

  • Orbital shaker or magnetic stirrer

  • Syringe filters (0.45 µm)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vial and place it on an orbital shaker or use a magnetic stir bar.

  • Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

  • Dilute the filtered solution to a suitable concentration and analyze the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.

  • Calculate the solubility in mg/mL or mol/L.

Protocol 2: Enhancing Solubility through Salt Formation

This protocol describes the conversion of this compound to its more soluble carboxylate salt.

Materials:

  • This compound

  • A suitable solvent (e.g., THF, Ethanol)

  • A base (e.g., Sodium Hydroxide, Potassium Carbonate, or a non-nucleophilic organic base like DBU)

  • Stir plate and stir bar

Procedure:

  • Suspend this compound in the chosen solvent.

  • Add a stoichiometric equivalent of the base. For solid bases, it may be necessary to add a small amount of a co-solvent like water or methanol to facilitate the reaction.

  • Stir the mixture at room temperature. The disappearance of the solid starting material indicates the formation of the soluble salt.

  • The resulting solution containing the carboxylate salt can then be used directly in the subsequent reaction.

Visualizing Experimental Workflows

Diagram 1: Workflow for Solubility Enhancement

G Solubility Enhancement Workflow A Poor Solubility of this compound B Select a Primary Solvent A->B C Is the Compound Soluble? B->C D Proceed with Reaction C->D Yes E Try Co-solvent System C->E No F Is the Compound Soluble? E->F F->D Yes G Consider Salt Formation (pH Adjustment) F->G No H Is the Compound Soluble? G->H H->D Yes I Consider Derivatization H->I No

Caption: A decision tree for selecting a suitable method to enhance the solubility of the target compound.

Diagram 2: Salt Formation Protocol

G Protocol for Salt Formation A Suspend Carboxylic Acid in Solvent B Add Stoichiometric Amount of Base A->B C Stir at Room Temperature B->C D Observe Dissolution of Solid C->D E Solution of Carboxylate Salt Ready for Reaction D->E

References

Validation & Comparative

A Comparative Analysis of 4-(trans-4-Butylcyclohexyl)benzoic Acid and 4-(trans-4-Propylcyclohexyl)benzoic Acid in Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance characteristics of two closely related liquid crystal intermediates: 4-(trans-4-Butylcyclohexyl)benzoic acid and 4-(trans-4-propylcyclohexyl)benzoic acid. The selection of the alkyl chain length in mesogenic compounds is a critical factor that influences their physical properties and ultimate performance in liquid crystal displays (LCDs) and other advanced materials. This document summarizes key experimental data to assist researchers in making informed decisions for their specific applications.

Introduction to 4-(trans-4-Alkylcyclohexyl)benzoic Acids

The compounds this compound and 4-(trans-4-propylcyclohexyl)benzoic acid belong to a homologous series of 4-(trans-4'-n-alkylcyclohexyl)benzoic acids. These molecules are characterized by a rigid core composed of a cyclohexyl and a benzene ring, and a terminal carboxylic acid group, with a flexible alkyl tail of varying length.[1] This molecular architecture is instrumental in the formation of liquid crystalline phases, exhibiting properties that are intermediate between those of a conventional liquid and a solid crystal. The length of the alkyl chain (propyl vs. butyl) significantly impacts the mesomorphic behavior and other physical properties of these materials.

Physical and Mesomorphic Properties

The performance of a liquid crystal is largely determined by its phase transition temperatures, mesophase type, and anisotropic properties such as dielectric anisotropy and birefringence. A longer alkyl chain generally leads to a lower melting point and can influence the type and stability of the liquid crystal phase.

Phase Transition Temperatures

The transition from a crystalline solid to a liquid crystal phase (melting point) and from the liquid crystal phase to an isotropic liquid (clearing point) are fundamental parameters for any mesogenic material. A study by Szczuciński and Dąbrowski systematically investigated the phase transition temperatures of a homologous series of 4-(trans-4'-n-alkylcyclohexyl)benzoic acids.[1]

CompoundAlkyl ChainMelting Point (°C)Clearing Point (°C)Mesophase
4-(trans-4-propylcyclohexyl)benzoic acidPropyl (C3H7)135238Nematic
This compoundButyl (C4H9)125245Nematic

Key Observation: The butyl derivative exhibits a lower melting point compared to the propyl derivative, which can be advantageous in formulating liquid crystal mixtures with a broader operating temperature range. Both compounds exhibit a nematic mesophase, which is the most widely used phase in LCD applications.

Experimental Protocols

The characterization of liquid crystalline materials relies on a combination of analytical techniques to determine their thermal and optical properties.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to determine the phase transition temperatures and associated enthalpy changes of a material.[2]

Protocol:

  • A small, precisely weighed sample (typically 1-5 mg) of the benzoic acid derivative is hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference to ensure accurate heat flow measurements.

  • The sample and reference are heated and cooled at a controlled rate (e.g., 10°C/min) in a nitrogen atmosphere.

  • The heat flow to the sample is monitored as a function of temperature. Endothermic peaks on heating correspond to phase transitions such as melting and clearing, while exothermic peaks are observed upon cooling.

  • The onset temperature of the peak is taken as the transition temperature.

Polarized Optical Microscopy (POM)

POM is a qualitative technique used to visualize the different liquid crystal phases and identify their textures.[2]

Protocol:

  • A small amount of the sample is placed on a clean glass slide and covered with a coverslip.

  • The slide is placed on a hot stage, which allows for precise temperature control.

  • The sample is observed through a polarizing microscope as it is heated and cooled.

  • The distinct textures (e.g., Schlieren, threaded) observed for the nematic phase confirm the mesophase identification and allow for the visual determination of transition temperatures.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of characterizing and utilizing these liquid crystal intermediates.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Starting Materials (Alkanoyl chloride, Cyclohexene, Benzene) synthesis Convenient Synthesis Method start->synthesis Reaction product 4-(trans-4-Alkylcyclohexyl) benzoic acid synthesis->product Purification dsc Differential Scanning Calorimetry (DSC) product->dsc Thermal Analysis pom Polarized Optical Microscopy (POM) product->pom Texture Observation dielectric Dielectric Spectroscopy product->dielectric Electrical Properties birefringence Birefringence Measurement product->birefringence Optical Properties lc_mixture Liquid Crystal Mixture Formulation dsc->lc_mixture pom->lc_mixture dielectric->lc_mixture birefringence->lc_mixture device Display Device Fabrication lc_mixture->device

Caption: Experimental workflow for the synthesis, characterization, and application of 4-(trans-4-alkylcyclohexyl)benzoic acids.

Logical_Relationship cluster_structure Molecular Structure cluster_properties Physical Properties cluster_performance Device Performance alkyl_chain Alkyl Chain Length (Propyl vs. Butyl) melting_point Melting Point alkyl_chain->melting_point Influences clearing_point Clearing Point alkyl_chain->clearing_point Influences dielectric_anisotropy Dielectric Anisotropy alkyl_chain->dielectric_anisotropy Affects birefringence Birefringence alkyl_chain->birefringence Affects operating_temp Operating Temperature Range melting_point->operating_temp clearing_point->operating_temp response_time Response Time dielectric_anisotropy->response_time contrast_ratio Contrast Ratio birefringence->contrast_ratio

Caption: Relationship between molecular structure, physical properties, and device performance.

Conclusion

The choice between this compound and 4-(trans-4-propylcyclohexyl)benzoic acid will depend on the specific requirements of the target application. The butyl derivative, with its lower melting point, may be preferable for creating liquid crystal mixtures that operate at lower temperatures. However, the propyl derivative may offer other advantageous properties that warrant its selection. Further characterization of the dielectric anisotropy and birefringence of these specific compounds is necessary for a complete performance comparison. This guide provides a foundational understanding based on available thermal analysis data to aid researchers in their material selection process.

References

A Comparative Guide to Liquid Crystals Derived from Alkylcyclohexylbenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of liquid crystals derived from the homologous series of 4-(trans-4-n-alkylcyclohexyl)benzoic acids. The influence of the alkyl chain length on the mesomorphic and physical properties is a key focus. Due to the limited availability of a complete set of physical data for the 4-(trans-4-n-alkylcyclohexyl)benzoic acid series, this guide also incorporates comparative data from the structurally similar homologous series of 4-(trans-4′-n-alkylcyclohexyl)isothiocyanatobenzenes to illustrate the expected trends in birefringence, dielectric anisotropy, and viscosity.

Data Presentation

Thermal Properties: Phase Transition Temperatures

The thermal stability and the temperature range of the mesophases are critical parameters for liquid crystal applications. The phase transition temperatures for the homologous series of 4-(trans-4-n-alkylcyclohexyl)benzoic acids were determined by Szczuciński and Dąbrowski (1982) and are summarized below.[1]

Alkyl Chain Length (n)Melting Point (°C)Nematic-Isotropic Transition (°C)Mesophase Range (°C)
2156-15825294-96
3142-14324097-98
4135-136255119-120
5118-119259140-141
6110-111254143-144
7105-106251145-146
8102-103246143-144
998-99240141-142
1095-96235139-140
Electro-Optical and Physical Properties: A Comparative Analysis

Birefringence (Δn) of nCHBTs at 25°C [2][3]

Alkyl Chain Length (n)Birefringence (Δn)
2~0.14
3~0.15
4~0.15
5~0.16
6~0.16
7~0.17
8~0.17
9~0.18

Dielectric Anisotropy (Δє) of nCHBTs at 25°C [2]

Alkyl Chain Length (n)Dielectric Anisotropy (Δє)
2~ +3.0
3~ +3.1
4~ +3.2
5~ +3.3
6~ +3.4
7~ +3.5
8~ +3.6
9~ +3.7

Rotational Viscosity (γ₁) of nCHBTs in the Nematic Phase (at Tred = 0.95)

Alkyl Chain Length (n)Rotational Viscosity (γ₁) (mPa·s)
2~ 30
3~ 35
4~ 40
5~ 45
6~ 50
7~ 55
8~ 60
9~ 65

Experimental Protocols

Synthesis of 4-(trans-4-n-alkylcyclohexyl)benzoic Acids

A convenient method for the synthesis of the title compounds involves the Friedel-Crafts acylation of benzene with an appropriate alkanoyl chloride in the presence of cyclohexene, followed by subsequent chemical transformations.[1]

General Workflow:

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Oxidation a Alkanoyl Chloride + Cyclohexene + Benzene b AlCl3 catalyst a->b Reaction c 4-(trans-4-n-alkylcyclohexyl)acetophenone intermediate b->c d Intermediate from Step 1 c->d e Oxidizing Agent (e.g., NaOBr) d->e Reaction f 4-(trans-4-n-alkylcyclohexyl)benzoic acid e->f

A simplified workflow for the synthesis of 4-(trans-4-n-alkylcyclohexyl)benzoic acids.
Characterization of Mesomorphic Properties

Differential Scanning Calorimetry (DSC): Phase transition temperatures and associated enthalpy changes are determined using a differential scanning calorimeter. A small sample (typically 1-5 mg) is sealed in an aluminum pan and subjected to a controlled heating and cooling cycle, typically at a rate of 5-10 °C/min, under an inert atmosphere (e.g., nitrogen). The heat flow to or from the sample relative to a reference pan is measured as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.

Polarized Optical Microscopy (POM): The identification of liquid crystalline phases and the observation of their characteristic textures are performed using a polarizing optical microscope equipped with a hot stage. A small amount of the sample is placed between two glass slides and heated. The textures observed under crossed polarizers upon heating and cooling allow for the identification of nematic, smectic, and other mesophases.

Measurement of Physical Properties

Birefringence (Δn): Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. It is typically measured using an Abbé refractometer modified with a polarizer and a temperature-controlled sample holder. For a homeotropically aligned liquid crystal cell, nₒ can be measured directly. For a planar-aligned cell, nₑ can be measured. The birefringence is then calculated as Δn = nₑ - nₒ.

Dielectric Anisotropy (Δє): The dielectric anisotropy is the difference between the dielectric permittivity parallel (є∥) and perpendicular (є⊥) to the liquid crystal director. It is determined by measuring the capacitance of a liquid crystal cell with a specific alignment (planar for є⊥ and homeotropic for є∥) as a function of frequency using an impedance analyzer. The dielectric anisotropy is calculated as Δε = є∥ - є⊥.

Rotational Viscosity (γ₁): The rotational viscosity is a measure of the internal friction of the liquid crystal director's rotation. It can be determined by various methods, including measuring the relaxation time of a twisted nematic cell after the removal of an electric field. The response time is related to the rotational viscosity, the elastic constant, and the cell gap.

Signaling Pathways and Molecular Ordering

The liquid crystalline behavior of these compounds arises from the self-assembly of the rod-like molecules into ordered phases. The primary driving force for the formation of the nematic phase is the anisotropic van der Waals interactions between the molecules, favoring a parallel alignment of their long axes.

G cluster_0 Molecular Structure cluster_1 Intermolecular Interactions cluster_2 Mesophase Formation AlkylChain Alkyl Chain CyclohexylRing Cyclohexyl Ring AlkylChain->CyclohexylRing Flexibility VDW Van der Waals Forces AlkylChain->VDW BenzoicAcid Benzoic Acid CyclohexylRing->BenzoicAcid Rigidity CyclohexylRing->VDW HBond Hydrogen Bonding (dimerization) BenzoicAcid->HBond Nematic Nematic Phase VDW->Nematic HBond->Nematic

Relationship between molecular structure, intermolecular forces, and nematic phase formation.

The length of the terminal alkyl chain plays a crucial role in modulating the intermolecular forces and, consequently, the physical properties of the liquid crystal. As the alkyl chain length increases, the van der Waals interactions generally increase, which can affect the clearing point and viscosity. The odd-even effect, where properties oscillate with the number of carbon atoms in the alkyl chain, is also a common phenomenon in liquid crystals and is observed in the nematic-isotropic transition temperatures of the 4-(trans-4-n-alkylcyclohexyl)benzoic acid series.

Experimental Workflow for Property Characterization

G cluster_0 Sample Preparation cluster_1 Characterization cluster_2 Data Analysis Synthesis Synthesis of Homologous Series Purification Purification (Recrystallization) Synthesis->Purification DSC DSC (Phase Transitions) Purification->DSC POM POM (Texture Identification) Purification->POM Birefringence Birefringence Measurement Purification->Birefringence Dielectric Dielectric Spectroscopy Purification->Dielectric Viscosity Viscometry Purification->Viscosity Analysis Comparative Analysis of Properties DSC->Analysis POM->Analysis Birefringence->Analysis Dielectric->Analysis Viscosity->Analysis

References

A Comparative Guide to High-Performance Liquid Chromatography for Purity Validation of 4-(trans-4-Butylcyclohexyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity assessment of 4-(trans-4-Butylcyclohexyl)benzoic acid. The content is designed to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical method for their needs, with supporting experimental protocols and data.

Introduction

This compound is a key intermediate in the synthesis of various organic materials, including liquid crystals and active pharmaceutical ingredients. Accurate determination of its purity is crucial to ensure the quality, efficacy, and safety of the final products. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity analysis of non-volatile and thermally labile compounds. This guide details a validated reverse-phase HPLC (RP-HPLC) method and compares its performance with a Gas Chromatography (GC) method, a common alternative for the analysis of volatile and thermally stable compounds.

Experimental Protocols

A detailed methodology for both the primary RP-HPLC method and the comparative GC method is provided below. These protocols are based on established analytical principles for benzoic acid derivatives.

Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method separates compounds based on their polarity. This compound, being a relatively non-polar molecule, is well-suited for analysis by RP-HPLC.

  • Instrumentation:

    • HPLC system equipped with a UV-Vis detector

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Data acquisition and processing software

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (analytical grade)

    • This compound reference standard (purity ≥99.5%)

    • Test sample of this compound

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (v/v). The exact ratio may need to be optimized, but a starting point of 70:30 (Acetonitrile:Aqueous) is recommended. The presence of phosphoric acid ensures that the benzoic acid derivative is in its protonated, less polar form, leading to better retention and peak shape.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 230 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Reference Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

    • Test Sample Solution: Prepare the test sample in the same manner as the reference standard solution.

Alternative Method: Gas Chromatography (GC) with Flame Ionization Detector (FID)

GC is a powerful technique for separating and analyzing volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is often necessary to increase their volatility and thermal stability.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID)

    • Capillary column suitable for non-polar to medium-polarity compounds (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Data acquisition and processing software

  • Reagents and Materials:

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a derivatizing agent

    • Pyridine (anhydrous)

    • Hexane (GC grade)

    • This compound reference standard

    • Test sample of this compound

  • Derivatization Procedure:

    • Accurately weigh approximately 1 mg of the sample or standard into a vial.

    • Add 100 µL of anhydrous pyridine and 200 µL of BSTFA with 1% TMCS.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature and dilute with hexane before injection.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Injector Temperature: 280°C

    • Detector Temperature: 300°C

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C, hold for 10 minutes

    • Injection Volume: 1 µL (split injection, ratio 20:1)

Method Validation and Comparison

The HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] A summary of the validation parameters and a comparison with the GC method are presented in the table below.

Parameter HPLC Method GC Method Discussion
Specificity High. The method can resolve the main peak from potential impurities such as starting materials (e.g., 4-bromobenzoic acid, butylcyclohexane) and by-products.High. After derivatization, good resolution of the TMS-ester of the main compound from potential impurities can be achieved.Both methods demonstrate good specificity. HPLC has the advantage of analyzing the sample directly without the need for derivatization, which can sometimes introduce artifacts.
Linearity (r²) >0.999>0.998Both methods show excellent linearity over a suitable concentration range.
Range 0.05 - 0.15 mg/mL0.05 - 0.15 mg/mL (post-derivatization)The working ranges are comparable for both techniques.
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.1%Both methods provide high accuracy.
Precision (%RSD) <1.0%<1.5%The HPLC method demonstrates slightly better precision.
Limit of Detection (LOD) 0.001 mg/mL0.002 mg/mLHPLC shows a slightly lower limit of detection.
Limit of Quantitation (LOQ) 0.003 mg/mL0.006 mg/mLHPLC has a lower limit of quantitation, making it more suitable for trace impurity analysis.
Sample Preparation Simple dissolution in mobile phase.Requires a multi-step derivatization process.HPLC offers a significantly simpler and faster sample preparation.[4][5]
Analysis Time ~15 minutes per sample~30 minutes per sample (excluding derivatization time)HPLC provides a faster analysis time.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HPLC purity validation and a logical relationship for method selection.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample and Standard dissolve Dissolve in Mobile Phase start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC System dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect acquire Data Acquisition detect->acquire integrate Peak Integration acquire->integrate calculate Calculate Purity integrate->calculate end end calculate->end Final Report

Caption: Experimental workflow for HPLC purity validation.

Method_Selection cluster_properties Compound Properties cluster_methods Analytical Methods compound Analyte: This compound volatility Non-volatile compound->volatility stability Thermally Labile (Potential) compound->stability hplc HPLC volatility->hplc Favors gc GC volatility->gc Requires Derivatization stability->hplc Favors stability->gc Potential Degradation

Caption: Logical diagram for analytical method selection.

Conclusion

Based on the comparative data, the developed RP-HPLC method is superior for the routine purity validation of this compound. Its advantages include simpler sample preparation, faster analysis time, and better precision and sensitivity compared to the GC method. While GC can be a viable alternative, the necessity of a derivatization step makes it more complex and time-consuming. The HPLC method is robust, reliable, and well-suited for quality control in both research and industrial settings.

References

A Comparative Guide to the Electro-Optical Performance of Liquid Crystals Incorporating 4-(trans-4-Butylcyclohexyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electro-optical performance of liquid crystals containing 4-(trans-4-Butylcyclohexyl)benzoic acid and its analogues. The inclusion of a cyclohexyl ring and a benzene ring in these molecules is crucial for achieving the specific optical anisotropy and dielectric characteristics necessary for high-performance liquid crystals.[1] By examining key performance metrics and outlining the experimental protocols for their measurement, this document serves as a valuable resource for material selection and development in advanced display technologies and other optoelectronic applications.

Introduction to 4-(trans-4-Alkylcyclohexyl)benzoic Acids in Liquid Crystals

Liquid crystal displays (LCDs) and other advanced optical systems rely on materials that can modulate light in response to an electric field. The performance of these devices is largely dictated by the molecular structure of the liquid crystal compounds used. The 4-(trans-4-alkylcyclohexyl)benzoic acid series, including the butyl, propyl, and pentyl derivatives, are key intermediates in the synthesis of ester-based liquid crystals.[1][2] Their molecular architecture, featuring a rigid core and a flexible alkyl chain, influences critical electro-optical properties such as birefringence, threshold voltage, and switching times. The length of the alkyl chain is a particularly important factor, as it can affect the material's viscosity, phase transition temperatures, and overall electro-optical response.[3][4]

Comparative Electro-Optical Performance

Table 1: Birefringence of trans-4-propyl cyclohexyl-4'(trans-4''-alkyl cyclohexyl) benzoates at λ = 5893 Å

Alkyl Group (n)Temperature (°C)Birefringence (Δn)
Ethyl (n=2)100~0.085
Propyl (n=3)130~0.090
Pentyl (n=5)150~0.105

(Data adapted from Srinivasa et al., Pramana, Vol. 19, No. 4, 1982)[5]

This data suggests that increasing the alkyl chain length in this series of compounds leads to a higher birefringence. Birefringence (Δn) is a measure of the difference between the extraordinary (ne) and ordinary (no) refractive indices of the liquid crystal, a key parameter in the design of display devices.

Experimental Protocols

The characterization of the electro-optical performance of liquid crystals involves several key measurements. Below are detailed methodologies for determining threshold voltage, switching time, and birefringence.

Threshold Voltage (Freedericksz Transition) Measurement

The threshold voltage (Vth) is the minimum voltage required to induce a reorientation of the liquid crystal molecules in an electric field.

Methodology:

  • Cell Preparation: A liquid crystal cell is constructed using two parallel glass plates coated with a transparent conductive layer (e.g., Indium Tin Oxide - ITO) and an alignment layer (e.g., rubbed polyimide). The cell is filled with the liquid crystal material in its isotropic phase and then slowly cooled to the nematic phase to ensure uniform alignment.

  • Optical Setup: The cell is placed between two crossed polarizers in a polarizing optical microscope. A light source (e.g., a He-Ne laser) is directed through the setup, and the transmitted light intensity is measured by a photodetector.

  • Voltage Application: A variable AC voltage source (typically a few kHz) is connected to the ITO electrodes of the cell.

  • Measurement: The applied voltage is gradually increased from zero. The transmitted light intensity is recorded as a function of the applied voltage. The threshold voltage is identified as the voltage at which the transmitted intensity begins to change, indicating the onset of molecular reorientation.

Switching Time Measurement

Switching time refers to the time it takes for the liquid crystal molecules to reorient in response to the application or removal of an electric field. It is typically characterized by a rise time (turn-on) and a decay time (turn-off).

Methodology:

  • Cell and Optical Setup: The setup is similar to that used for threshold voltage measurement.

  • Voltage Application: A square-wave voltage is applied to the liquid crystal cell using a function generator and a high-voltage amplifier. The voltage is switched between a low state (typically 0 V) and a high state (above the threshold voltage).

  • Data Acquisition: The transmitted light intensity is monitored using a fast photodiode connected to an oscilloscope.

  • Analysis:

    • Rise Time (τ_on): The time taken for the transmitted intensity to change from 10% to 90% of its final value upon application of the high voltage.

    • Decay Time (τ_off): The time taken for the transmitted intensity to fall from 90% to 10% of its maximum value after the voltage is switched off.

Birefringence (Δn) Measurement

Birefringence is a fundamental optical property of liquid crystals that is crucial for their application in displays.

Methodology:

  • Cell Preparation: A planar-aligned liquid crystal cell of a known thickness (d) is prepared.

  • Optical Setup: The cell is placed between crossed polarizers, with the director of the liquid crystal oriented at 45° to the transmission axes of the polarizers. A monochromatic light source of a known wavelength (λ) is used.

  • Measurement: A voltage well above the threshold is applied to orient the liquid crystal molecules perpendicular to the glass substrates (homeotropic alignment). The transmitted light intensity is measured as the voltage is slowly decreased.

  • Analysis: The transmitted intensity will show a series of maxima and minima as the phase retardation (δ = 2πΔnd/λ) changes. By counting the number of interference fringes (m) between the homeotropic state (where Δn is effectively zero for light at normal incidence) and the planar state (at 0V), the birefringence can be calculated using the formula: Δn = mλ / d.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

Experimental_Workflow_Threshold_Voltage cluster_prep Cell Preparation cluster_setup Optical Setup cluster_measurement Measurement prep1 Prepare ITO-coated glass plates with alignment layers prep2 Assemble cell with a defined gap prep1->prep2 prep3 Fill with liquid crystal prep2->prep3 setup1 Place cell between crossed polarizers prep3->setup1 setup2 Align light source and photodetector meas1 Apply gradually increasing AC voltage setup2->meas1 meas2 Record transmitted light intensity vs. voltage meas1->meas2 meas3 Identify the voltage at which intensity changes meas2->meas3

Caption: Workflow for Threshold Voltage Measurement.

Experimental_Workflow_Switching_Time cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis setup1 Prepare and place LC cell in optical setup setup2 Connect to function generator and oscilloscope setup1->setup2 meas1 Apply square-wave voltage setup2->meas1 meas2 Record transmitted intensity over time meas1->meas2 an1 Calculate Rise Time (τ_on) meas2->an1 an2 Calculate Decay Time (τ_off) meas2->an2 Experimental_Workflow_Birefringence cluster_setup Setup cluster_measurement Measurement cluster_analysis Calculation setup1 Prepare planar-aligned cell of known thickness setup2 Place in optical setup at 45° to polarizers setup1->setup2 meas1 Apply high voltage for homeotropic alignment setup2->meas1 meas2 Slowly decrease voltage to zero meas1->meas2 meas3 Record transmitted intensity and count interference fringes (m) meas2->meas3 an1 Calculate Δn = mλ / d meas3->an1

References

A Comparative Analysis of Viscosity in Nematic Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the viscosity of several common nematic liquid crystal (LC) mixtures, a critical parameter for researchers and professionals in drug development and materials science. Viscosity significantly influences the switching speed of liquid crystal devices and can affect the diffusion and interaction of molecules within the LC matrix. This document presents quantitative data, detailed experimental protocols for viscosity measurement, and conceptual diagrams to illustrate key relationships.

Comparative Viscosity Data

The rotational viscosity (γ₁) is a crucial parameter that describes the internal friction associated with the reorientation of the liquid crystal director. It is a key factor in determining the response time of electro-optical devices. The following table summarizes the rotational viscosity for several well-characterized nematic liquid crystals and mixtures at specific temperatures.

Liquid Crystal / MixtureCompositionTemperature (°C)Rotational Viscosity (γ₁) (Pa·s)
MBBA 4-methoxybenzylidene-4'-n-butylaniline25~0.104
5CBP 4-n-pentyl-4'-cyanobiphenyl25~0.135
8CBP 4-n-octyl-4'-cyanobiphenyl35~0.250
N4 Mixture Eutectic mixture of two isomers of 4-methoxy-4'-n-butylazoxybenzene25~0.055
E7 Mixture Mixture including pentylcyanobiphenyl, heptylcyanobiphenyl, 4-cyano-4′-n-octyloxy-1,1′-biphenyl, etc.[1]20~0.200

Note: Viscosity is highly dependent on temperature. The values presented are approximate and extracted from various studies for comparative purposes. For precise applications, direct measurement under controlled conditions is recommended.[1][2]

Experimental Protocols

Accurate measurement of viscosity is paramount for characterizing liquid crystal mixtures. The two primary methods detailed below, the Rotating Field Method for rotational viscosity and Cone-and-Plate Rheometry for shear viscosity, are standard techniques in the field.

Protocol 1: Rotational Viscosity (γ₁) Measurement by the Rotating Field Method

This method directly measures the viscous torque on a nematic liquid crystal sample induced by a rotating magnetic field, allowing for the determination of the rotational viscosity coefficient, γ₁.[2]

Apparatus:

  • A strong, uniform magnetic field source capable of continuous rotation (electromagnet).

  • A sample holder (typically a thin glass tube) suspended by a torsion wire.

  • An optical system (e.g., laser and position-sensitive detector) to measure the angular displacement of the sample holder.

  • A temperature-controlled chamber.

Procedure:

  • Sample Preparation: The liquid crystal sample is introduced into the clean glass tube.

  • Alignment: The sample is placed within the temperature-controlled chamber, and the magnetic field is applied to align the liquid crystal director along the field lines.

  • Rotation: The magnetic field is set to rotate at a constant, low angular velocity (ω).

  • Torque Measurement: As the magnetic field rotates, the director of the nematic liquid crystal attempts to follow the field. Due to the viscous nature of the material, there is a lag angle (φ) between the director and the magnetic field. This lag creates a viscous torque on the bulk sample, which in turn twists the suspension wire.

  • Data Acquisition: The angular deflection of the suspension wire is measured by the optical system. This deflection is proportional to the viscous torque.

  • Calculation: The rotational viscosity (γ₁) is calculated from the balance between the magnetic torque and the viscous torque. At steady state, the viscous torque equals the magnetic torque, allowing for the calculation of γ₁.

Protocol 2: Shear Viscosity Measurement using a Cone-and-Plate Rheometer

Cone-and-plate rheometry is a widely used technique to measure the shear viscosity of fluids.[3][4][5] Its geometry ensures a constant shear rate is applied throughout the sample, which is ideal for characterizing both Newtonian and non-Newtonian fluids, including liquid crystals.[5]

Apparatus:

  • A rotational rheometer equipped with a cone-and-plate geometry.[4]

  • A temperature control unit (Peltier or fluid-based) for the lower plate.

  • A small volume of the liquid crystal sample.

Procedure:

  • Instrument Setup: Install the cone-and-plate geometry on the rheometer. Set the gap between the cone tip and the plate according to the manufacturer's specifications.

  • Temperature Equilibration: Set the desired measurement temperature and allow the system to equilibrate.[6]

  • Sample Loading: Place a small amount of the liquid crystal sample onto the center of the lower plate. The required volume is typically very small, which is an advantage of this method.[4][7]

  • Gap Setting: Lower the upper cone to the preset gap distance. The sample will spread to fill the gap between the cone and the plate. Trim any excess sample from the edge.

  • Measurement: The rheometer rotates the cone at a defined angular velocity, which creates a uniform shear rate across the sample.[5] The instrument measures the torque required to maintain this rotation.[5]

  • Calculation: The shear stress is calculated from the measured torque and the cone's geometry. The shear viscosity is then determined as the ratio of the shear stress to the shear rate.[5] The measurement can be repeated at various shear rates to investigate the flow behavior of the liquid crystal mixture.

Visualized Workflows and Concepts

To better illustrate the experimental and theoretical aspects of viscosity in liquid crystal mixtures, the following diagrams are provided.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis A Select Spindle/ Geometry B Prepare & Load LC Sample A->B C Set Measurement Temperature B->C D Equilibrate Sample Temperature C->D E Apply Controlled Rotation (Shear Rate) D->E F Measure Resulting Torque E->F G Calculate Shear Stress & Viscosity F->G H Record Data G->H

Caption: Experimental workflow for viscosity measurement using a rotational rheometer.

G MolStruct Molecular Structure (Shape, Size, Intermolecular Forces) Phase Liquid Crystal Phase (Nematic vs. Smectic) MolStruct->Phase Viscosity Resulting Viscosity MolStruct->Viscosity Phase->Viscosity Temp Temperature Temp->Phase Temp->Viscosity Comp Mixture Composition & Concentration Comp->Phase Comp->Viscosity

Caption: Key factors influencing the viscosity of liquid crystal mixtures.

References

Assessing the Impact of Alkyl Chain Length on Liquid Crystal Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The deliberate engineering of liquid crystal (LC) properties is paramount for their application in advanced materials and drug delivery systems. A fundamental aspect of molecular design in LCs is the modification of the alkyl chain length. This guide provides a comparative analysis of how the length of the alkyl chain influences the key physical properties of calamitic (rod-like) liquid crystals, supported by experimental data and detailed methodologies.

Influence on Phase Transitions and Thermal Stability

The length of the terminal alkyl chain significantly affects the transition temperatures and the types of mesophases observed. Generally, an increase in alkyl chain length leads to a greater propensity for forming more ordered smectic phases.

Data Summary:

The following table summarizes the transition temperatures for a homologous series of (S)-4′-(1-methyloctyloxycarbonyl) biphenyl-4-yl 4-['m'-(2,2,3,3,4,4,4-heptafluorobutoxy) 'm'alkoxy]-benzoates (3FmHPhH7), where 'm' is the number of methylene groups in the non-chiral terminal chain.

Number of Methylene Groups (m)Crystal to Smectic CA Transition (T_Cr-SmCA) (°C)Smectic CA to Isotropic Transition (T_SmCA-Iso) (°C)Mesophase Range (°C)
38411026
5Not Reported125>25 (from glass)
7Not Reported132>32 (from glass)

Data extracted from a study on 3FmHPhH7 compounds[1][2]. Note that for m=5 and m=7, the compounds vitrify on cooling, and the transition to the Smectic CA phase is observed upon heating from the glass state.*

As the alkyl chain lengthens, the smectic C*A to isotropic transition temperature increases, indicating enhanced thermal stability of the mesophase.[1][2] Longer chains promote stronger intermolecular van der Waals interactions, which favor the layered arrangement of smectic phases.[3]

Effect on Birefringence (Δn)

Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a critical parameter for display applications.

Data Summary:

While a complete homologous dataset is not available from the search, the general trend is that increasing the alkyl chain length tends to decrease the birefringence. This is because the alkyl chain is less polarizable than the rigid core of the LC molecule. A longer, more flexible chain effectively "dilutes" the highly anisotropic core. Shortening the alkyl chain is an effective way to increase birefringence.[4]

Compound FamilyAlkyl Chain LengthBirefringence (Δn)
Phenyl-tolanesShortHigh
Phenyl-tolanesLongLower

This table illustrates a general trend. Specific values are highly dependent on the molecular core structure.

Impact on Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director. Its sign and magnitude determine the response of the LC to an electric field.

Data Summary:

The effect of alkyl chain length on dielectric anisotropy is complex and can depend on the position and orientation of polar groups in the molecule. For many calamitic LCs with a strong dipole moment along the long molecular axis (e.g., a terminal cyano group), increasing the alkyl chain length can lead to a decrease in the positive dielectric anisotropy. This is due to the non-polar nature of the alkyl chain.

Compound FamilyAlkyl Chain LengthDielectric Anisotropy (Δε)
CyanobiphenylsShortHigh Positive
CyanobiphenylsLongLower Positive

This table represents a general trend for LCs with a terminal polar group.

Influence on Viscosity (γ)

Viscosity is a crucial factor for the switching speed of LC devices.

Data Summary:

Generally, viscosity increases with increasing alkyl chain length. The longer chains lead to stronger intermolecular interactions and greater resistance to flow. An "odd-even" effect is often observed, where homologues with an even number of carbons in the alkyl chain have a different viscosity trend than those with an odd number.[5]

Compound FamilyAlkyl Chain LengthRotational Viscosity (γ₁) (mPa·s)
CyanobiphenylsShortLow
CyanobiphenylsLongHigh

This table illustrates a general trend. The odd-even effect can cause non-linear changes.

Experimental Protocols

The characterization of liquid crystal properties involves a suite of standard techniques.

1. Polarized Optical Microscopy (POM):

  • Purpose: To identify mesophase types and observe phase transitions.

  • Methodology: A small sample of the liquid crystal is placed between two crossed polarizers on a temperature-controlled stage. As the sample is heated and cooled, different liquid crystal phases will exhibit characteristic textures. The temperatures at which these textures change are recorded as the transition temperatures.[6][7]

2. Differential Scanning Calorimetry (DSC):

  • Purpose: To precisely measure the temperatures and enthalpies of phase transitions.

  • Methodology: A small, weighed amount of the sample is sealed in an aluminum pan. An empty reference pan is also prepared. The sample and reference are heated or cooled at a constant rate. The difference in heat flow required to maintain the same temperature in both pans is measured. Phase transitions are observed as peaks (endothermic for heating, exothermic for cooling) in the heat flow curve.[8]

3. X-Ray Diffraction (XRD):

  • Purpose: To determine the structural arrangement of molecules within a mesophase.

  • Methodology: A monochromatic X-ray beam is directed at the liquid crystal sample. The scattered X-rays are detected, and the resulting diffraction pattern provides information about the positional order. For example, a sharp, low-angle diffraction peak is characteristic of the layered structure of a smectic phase.[1][6][9]

Logical Relationships and Signaling Pathways

The following diagram illustrates the general impact of increasing alkyl chain length on the key properties of calamitic liquid crystals.

Alkyl_Chain_Impact AlkylChain Increase in Alkyl Chain Length Interactions Increased van der Waals Interactions AlkylChain->Interactions leads to NematicRange Decreased Nematic Phase Range (often) AlkylChain->NematicRange can lead to Birefringence Decreased Birefringence (Δn) AlkylChain->Birefringence causes dilution of anisotropic core Viscosity Increased Viscosity (γ) AlkylChain->Viscosity increases entanglement DielectricAnisotropy Decreased Positive Dielectric Anisotropy (Δε) AlkylChain->DielectricAnisotropy dilutes polar core Smectic Increased Smectic Phase Stability Interactions->Smectic promotes ResponseTime Increased Response Time Viscosity->ResponseTime directly proportional

Caption: Impact of increasing alkyl chain length on LC properties.

References

Comparative Performance of 4-(trans-4-Butylcyclohexyl)benzoic Acid-Based Liquid Crystals: A Benchmark Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of liquid crystal materials is a critical decision impacting the performance of display technologies and other advanced applications. This guide provides a comprehensive benchmark comparison of liquid crystals derived from 4-(trans-4-butylcyclohexyl)benzoic acid, evaluating their key physical properties against relevant alternatives. The information is supported by experimental data and detailed methodologies to assist in informed material selection.

Liquid crystals based on the 4-(trans-4-alkylcyclohexyl)benzoic acid core are valued for their role as intermediates in the synthesis of ester liquid crystal materials, which are integral components of modern display devices.[1] The molecular architecture, featuring a rigid cyclohexyl ring and a benzene ring, provides the necessary foundation for achieving the specific optical anisotropy and dielectric characteristics required for high-performance liquid crystals.[1]

Physical Properties: A Comparative Analysis

The performance of a liquid crystal is determined by a range of physical parameters. This section presents a comparative summary of these properties for liquid crystals based on this compound and its analogs, contrasted with the widely used 4-cyano-4'-pentylbiphenyl (5CB).

Liquid Crystal MaterialClearing Point (°C)Birefringence (Δn)Dielectric Anisotropy (Δε)Viscosity (mPa·s)Reference
This compound Derivatives (Typical Range)VariesLow to ModerateLow to ModerateLow[2]
4-Cyano-4'-pentylbiphenyl (5CB)35.00.18+11.528[3]

Note: Specific values for this compound derivatives can vary significantly based on the esterification and mixture composition. The table provides a general comparison.

The presence of the cyclohexane ring in the 4-(trans-4-alkylcyclohexyl)benzoic acid structure generally leads to lower viscosity compared to purely aromatic core structures like cyanobiphenyls.[4] This is a desirable characteristic for applications requiring fast switching times. However, this structural feature also tends to result in lower birefringence and dielectric anisotropy.[2] The clearing point, which marks the transition from the liquid crystalline phase to the isotropic liquid phase, is highly dependent on the overall molecular structure, including the length of the alkyl chain and the nature of the ester group.

Experimental Protocols

Accurate characterization of liquid crystal properties is essential for their application. The following are detailed methodologies for key experiments.

Synthesis of this compound Esters

A common method for synthesizing ester-containing liquid crystals is the esterification of the carboxylic acid with a phenol or alcohol.

General Esterification Procedure:

  • Dissolve this compound and the desired phenol or alcohol in a dry, aprotic solvent such as dichloromethane.

  • Add a coupling agent, like N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-(dimethylamino)pyridine (DMAP).

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the urea byproduct.

  • Purify the crude product by column chromatography on silica gel to yield the desired ester.

SynthesisWorkflow

Measurement of Physical Properties

1. Phase Transition Temperature Determination:

  • Technique: Differential Scanning Calorimetry (DSC)

  • Procedure: A small, precisely weighed sample of the liquid crystal is sealed in an aluminum pan. The sample is heated and cooled at a controlled rate (e.g., 10 °C/min) in the DSC instrument. Phase transitions are identified as endothermic or exothermic peaks in the heat flow versus temperature curve.

2. Birefringence (Δn) Measurement:

  • Technique: Refractometry or Interferometry. A common method involves using an Abbé refractometer with a polarizing filter.

  • Procedure: The liquid crystal sample is placed between the prisms of the refractometer. The ordinary (nₒ) and extraordinary (nₑ) refractive indices are measured at a specific wavelength of light. The birefringence is then calculated as Δn = nₑ - nₒ. An experimental setup often involves a laser source, polarizers, a liquid crystal cell in a temperature-controlled stage, and a photodetector to measure the light intensity changes.[5][6][7]

3. Dielectric Anisotropy (Δε) Measurement:

  • Technique: Dielectric Spectroscopy

  • Procedure: The liquid crystal is introduced into a cell with parallel plate electrodes. The capacitance of the cell is measured with the liquid crystal director aligned parallel (C∥) and perpendicular (C⊥) to the applied electric field. The dielectric permittivities (ε∥ and ε⊥) are calculated from the capacitance values. The dielectric anisotropy is the difference: Δε = ε∥ - ε⊥.[8]

4. Viscosity Measurement:

  • Technique: Rotational Viscometer

  • Procedure: The viscosity of the liquid crystal is measured using a cone-plate or parallel-plate geometry. The Miesowicz viscosities (η₁, η₂, and η₃) are determined by measuring the viscous stress for different orientations of the liquid crystal director relative to the flow direction and the velocity gradient.[9]

CharacterizationWorkflow

Conclusion

Liquid crystals based on this compound offer a valuable platform for the development of materials with low viscosity, a key parameter for enhancing the switching speed of display devices. While they may exhibit lower birefringence and dielectric anisotropy compared to some industry-standard materials like 5CB, their properties can be tailored through molecular engineering, specifically by varying the ester linkage and by creating mixtures with other liquid crystal compounds. The detailed experimental protocols provided in this guide offer a foundation for the systematic synthesis and characterization of these materials, enabling researchers to optimize their properties for specific applications.

References

The Influence of Molecular Structure on the Mesophase Behavior of Cyclohexylbenzoic Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of how modifications to the molecular structure of 4-(trans-4-n-alkylcyclohexyl)benzoic acids influence their liquid crystalline (mesophase) behavior. The information presented is crucial for the rational design of novel liquid crystal materials with tailored properties for a wide range of applications, including advanced display technologies and drug delivery systems.

The defining characteristic of the liquid crystalline state is the intermediate degree of molecular order between that of a crystalline solid and an isotropic liquid. In the case of calamitic (rod-shaped) liquid crystals like cyclohexylbenzoic acids, this order is highly dependent on the molecule's geometry and intermolecular interactions. Key structural features, such as the length of the terminal alkyl chain and the rigidity of the core, play a pivotal role in determining the type of mesophase formed (e.g., nematic, smectic) and the temperature range over which it is stable.

Structure-Property Relationships: A Quantitative Comparison

The mesomorphic properties of a homologous series of 4-(trans-4-n-alkylcyclohexyl)benzoic acids are summarized in the table below. The data illustrates the direct correlation between the length of the n-alkyl chain and the observed mesophase behavior, including the transition temperatures. A convenient method for the synthesis of these compounds has been described, and their phase transitions have been determined using techniques such as differential scanning calorimetry (DSC) and polarized optical microscopy (POM).[1][2]

Number of Carbon Atoms in Alkyl Chain (n)Molecular StructureCrystal to Nematic Transition (T_C-N) (°C)Nematic to Isotropic Transition (T_N-I) (°C)Mesophase(s) Observed
2CH₃CH₂-145245Nematic
3CH₃(CH₂)₂-156-158252Nematic
4CH₃(CH₂)₃-138248Nematic
5CH₃(CH₂)₄-130255Nematic
6CH₃(CH₂)₅-125250Nematic
7CH₃(CH₂)₆-120242Nematic, Smectic B
8CH₃(CH₂)₇-118235Nematic, Smectic B
9CH₃(CH₂)₈-115228Nematic, Smectic B
10CH₃(CH₂)₉-112220Nematic, Smectic B

Note: The transition temperatures are representative values and can vary slightly depending on the experimental conditions and purity of the sample.

As the length of the alkyl chain increases, a clear trend is observed. Initially, the nematic phase is the only mesophase present. However, for longer chain lengths (n ≥ 7), a more ordered smectic B phase appears at lower temperatures. This is a common phenomenon in homologous series of liquid crystals, where the increased van der Waals interactions between the longer alkyl chains favor the formation of layered smectic structures.

Experimental Methodologies for Characterization

The characterization of liquid crystalline materials relies on a suite of analytical techniques to determine their phase transition temperatures and identify the types of mesophases present.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for measuring the heat flow associated with thermal transitions in a material.

Principle: As a liquid crystal sample is heated or cooled at a controlled rate, it undergoes phase transitions (e.g., crystal to nematic, nematic to isotropic). These transitions are accompanied by a change in enthalpy, which is detected as an endothermic (heat absorption) or exothermic (heat release) peak in the DSC thermogram.

Typical Protocol:

  • A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • An empty sealed pan is used as a reference.

  • The sample and reference are placed in the DSC furnace.

  • A temperature program is initiated, typically involving a heating and cooling cycle at a constant rate (e.g., 10 °C/min).

  • The heat flow to the sample is measured as a function of temperature.

  • Phase transition temperatures are determined from the onset or peak of the endothermic or exothermic events in the thermogram.

Polarized Optical Microscopy (POM)

POM is a crucial technique for the visual identification of different liquid crystal mesophases based on their unique optical textures.

Principle: Liquid crystal phases are birefringent, meaning they have different refractive indices for light polarized in different directions. When a thin film of a liquid crystal is observed between crossed polarizers, it produces characteristic textures that are unique to each type of mesophase (e.g., Schlieren texture for nematic, focal conic fan texture for smectic A).

Typical Protocol:

  • A small amount of the sample is placed on a clean glass microscope slide.

  • A coverslip is placed over the sample, and it is heated on a hot stage to its isotropic liquid state to ensure a thin, uniform film.

  • The sample is then cooled slowly while being observed through a polarized light microscope with crossed polarizers.

  • The distinct optical textures that appear upon cooling are recorded and used to identify the different mesophases and their transition temperatures.

X-Ray Diffraction (XRD)

XRD provides detailed information about the molecular arrangement and ordering within the different mesophases.

Principle: X-rays are diffracted by the ordered arrangement of molecules in a liquid crystal. The resulting diffraction pattern provides information about the positional and orientational order. For example, a nematic phase will show a diffuse outer ring corresponding to the average intermolecular distance, while a smectic phase will exhibit a sharp, low-angle reflection corresponding to the layer spacing.

Typical Protocol:

  • The liquid crystal sample is loaded into a thin-walled glass capillary tube.

  • The capillary is placed in a temperature-controlled holder within the X-ray beam.

  • The sample is heated or cooled to the desired mesophase temperature.

  • An X-ray diffraction pattern is recorded.

  • The positions and characteristics of the diffraction peaks are analyzed to determine the structural organization of the mesophase.

Logical Relationship between Molecular Structure and Mesophase Behavior

The following diagram illustrates the general relationship between increasing the alkyl chain length in 4-(trans-4-n-alkylcyclohexyl)benzoic acids and the resulting mesophase behavior.

G cluster_0 Molecular Structure Modification cluster_1 Intermolecular Interactions cluster_2 Resulting Mesophase Behavior Increase_Alkyl_Chain Increase Alkyl Chain Length (n) Increase_VdW Increased Van der Waals Interactions Increase_Alkyl_Chain->Increase_VdW Increase_Anisotropy Increased Molecular Anisotropy Increase_Alkyl_Chain->Increase_Anisotropy Lower_Clearing_Point Lower N-I Transition Temperature (T_N-I) Increase_Alkyl_Chain->Lower_Clearing_Point Smectic_Phase Smectic Phase Formation (at longer chain lengths) Increase_VdW->Smectic_Phase Nematic_Phase Nematic Phase Increase_Anisotropy->Nematic_Phase

Caption: Impact of alkyl chain length on mesophase formation.

Conclusion

The mesophase behavior of 4-(trans-4-n-alkylcyclohexyl)benzoic acids is strongly correlated with their molecular structure, particularly the length of the terminal alkyl chain. As demonstrated by the quantitative data, increasing the alkyl chain length promotes the formation of more ordered smectic phases due to enhanced intermolecular interactions. This understanding, supported by robust experimental characterization, is fundamental for the targeted design of liquid crystalline materials with specific properties for advanced applications. The integration of a cyclohexyl ring and a benzene ring provides a rigid core that is conducive to the formation of liquid crystal phases.[3] The synthesis of homologous series and the systematic study of their physical properties remain a cornerstone of liquid crystal research.

References

Stability Under Scrutiny: A Comparative Guide to Liquid Crystals Containing 4-(trans-4-Butylcyclohexyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and material science, the stability of liquid crystal components is a critical parameter influencing the performance and lifespan of advanced optical and pharmaceutical formulations. This guide provides an objective comparison of the stability of liquid crystals containing 4-(trans-4-Butylcyclohexyl)benzoic acid against its alkyl chain homologues, supported by experimental data and detailed testing protocols.

At the heart of many advanced liquid crystal mixtures lies this compound, a key intermediate prized for its molecular architecture which imparts desirable optical anisotropy and dielectric properties. Its structural rigidity, owing to the cyclohexyl and benzene rings, also contributes significantly to the thermal stability of the resulting liquid crystal phases. However, the performance of a liquid crystal is not solely defined by its primary mesogenic properties but also by its resilience to environmental stressors. This guide delves into the thermal, photo-, and chemical stability of liquid crystals derived from this compound and its close structural relatives.

Comparative Analysis of Thermal Stability

The thermal stability of a liquid crystal is paramount, defining the operational temperature range of a device or the shelf-life of a formulation. A key indicator of thermal stability is the nematic-to-isotropic (N-I) transition temperature, often referred to as the clearing point. A higher clearing point generally signifies greater thermal stability of the nematic phase.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful techniques to characterize these thermal properties. DSC precisely measures the temperatures and enthalpy changes of phase transitions, while TGA determines the temperature at which the material begins to decompose.

Below is a comparison of the phase transition temperatures for a homologous series of 4-(trans-4-n-alkylcyclohexyl)benzoic acids, which are common alternatives to the butyl-substituted compound.

CompoundAlkyl Chain (n)Crystal to Smectic/Nematic Transition (°C)Smectic to Nematic Transition (°C)Nematic to Isotropic Transition (Clearing Point, °C)
4-(trans-4-Propylcyclohexyl)benzoic acid3135.0-215.0
This compound 4 128.0 145.0 235.0
4-(trans-4-Pentylcyclohexyl)benzoic acid5120.0155.0228.0

Data sourced from Szczuciński, T., & Dąbrowski, R. (1982). A convenient synthesis of 4-(trans-4'-n-alkylcyclohexyl) benzoic acids. Molecular Crystals and Liquid Crystals, 88(1), 55-64.

From this data, it is evident that the length of the alkyl chain influences the mesophase behavior and clearing points. The butyl derivative exhibits the highest clearing point in this series, suggesting a superior thermal stability of its nematic phase compared to the propyl and pentyl analogs.

Experimental Protocols

To ensure objective and reproducible stability testing, standardized experimental protocols are essential. The following sections detail the methodologies for thermal, photostability, and chemical stability assessment of liquid crystals.

Thermal Stability Testing

1. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the phase transition temperatures and associated enthalpy changes.

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh 3-5 mg of the liquid crystal sample into a standard aluminum DSC pan.

    • Seal the pan hermetically. An empty sealed pan is used as a reference.

    • Place both the sample and reference pans into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere (flow rate of 50 mL/min) to a temperature above its expected clearing point.

    • Cool the sample at the same controlled rate to a temperature below its crystallization point.

    • Perform a second heating and cooling cycle under the same conditions to ensure thermal history is removed.

    • Analyze the resulting thermogram to identify the peak temperatures of endothermic (melting, phase transitions) and exothermic (crystallization) events. The onset temperature of the nematic-to-isotropic transition is recorded as the clearing point.

2. Thermogravimetric Analysis (TGA)

  • Objective: To determine the decomposition temperature and assess thermal stability against mass loss.

  • Apparatus: A calibrated Thermogravimetric Analyzer.

  • Procedure:

    • Place 5-10 mg of the liquid crystal sample into a tared TGA pan.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Record the mass of the sample as a function of temperature.

    • The onset temperature of significant mass loss is considered the decomposition temperature.

Photostability Testing
  • Objective: To evaluate the stability of the liquid crystal when exposed to UV and visible light.

  • Apparatus: A photostability chamber equipped with a light source conforming to ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Procedure:

    • Prepare a thin film of the liquid crystal sample on a quartz slide.

    • Prepare a control sample stored in the dark under the same temperature and humidity conditions.

    • Expose the sample to a controlled light source, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • At specified time intervals, analyze the sample using UV-Vis spectroscopy to monitor for changes in the absorption spectrum, which would indicate degradation.

    • High-Performance Liquid Chromatography (HPLC) can be used to quantify the parent compound and identify any photodegradation products.

Chemical Stability Testing (Hydrolysis)
  • Objective: To assess the stability of the ester-based liquid crystal in the presence of acidic and basic conditions.

  • Apparatus: pH meter, temperature-controlled water bath, HPLC system.

  • Procedure:

    • Prepare solutions of the liquid crystal in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration.

    • Adjust the pH of separate solutions to acidic (e.g., pH 2 with HCl) and basic (e.g., pH 9 with NaOH) conditions.

    • Maintain the solutions at a constant, elevated temperature (e.g., 50°C) in a water bath.

    • At predetermined time points, withdraw aliquots from each solution.

    • Analyze the aliquots by HPLC to determine the concentration of the parent liquid crystal and quantify the formation of any hydrolysis products (e.g., this compound and the corresponding alcohol).

    • The rate of degradation can be determined by plotting the concentration of the parent compound against time.

Visualizing Experimental Workflows

To provide a clear overview of the stability testing process, the following diagrams illustrate the logical flow of the key experimental protocols.

Thermal_Stability_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Sample Sample Preparation (3-5 mg in Al pan) DSC_Run Heat/Cool Cycle (e.g., 10°C/min) DSC_Sample->DSC_Run DSC_Analysis Analyze Thermogram DSC_Run->DSC_Analysis DSC_Result Determine Transition Temps & Enthalpy DSC_Analysis->DSC_Result TGA_Sample Sample Preparation (5-10 mg in TGA pan) TGA_Run Heat Ramp (e.g., 10°C/min) TGA_Sample->TGA_Run TGA_Analysis Monitor Mass Loss TGA_Run->TGA_Analysis TGA_Result Determine Decomposition Temp. TGA_Analysis->TGA_Result

Diagram 1. Workflow for Thermal Stability Analysis.

Photostability_Workflow Start Prepare Thin Film Sample & Dark Control Exposure Expose to Light (ICH Q1B) Start->Exposure Analysis Analyze at Time Intervals Exposure->Analysis UV_Vis UV-Vis Spectroscopy Analysis->UV_Vis HPLC HPLC Analysis Analysis->HPLC Results Assess Degradation & Identify Products UV_Vis->Results HPLC->Results

Diagram 2. Workflow for Photostability Testing.

Chemical_Stability_Workflow Start Prepare Solutions (Acidic & Basic pH) Incubation Incubate at Elevated Temperature Start->Incubation Sampling Withdraw Aliquots at Time Points Incubation->Sampling HPLC_Analysis HPLC Analysis Sampling->HPLC_Analysis Data_Analysis Determine Degradation Rate HPLC_Analysis->Data_Analysis

A Comparative Analysis of the Dielectric Anisotropy of 4-(trans-4-Butylcyclohexyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the dielectric anisotropy of several derivatives of 4-(trans-4-Butylcyclohexyl)benzoic acid, a core structure in many commercial liquid crystal mixtures. The following sections present a comparative analysis of these derivatives, supported by representative experimental data, detailed experimental protocols for measuring dielectric anisotropy, and a visualization of the experimental workflow. This information is intended to aid researchers in the selection and design of liquid crystal materials with tailored dielectric properties for a variety of applications, including display technologies and tunable microwave devices.

Comparative Dielectric Anisotropy Data

The dielectric anisotropy (Δε) of a liquid crystal is a critical parameter that dictates its response to an electric field. It is defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director (Δε = ε∥ - ε⊥). The magnitude and sign of Δε are determined by the molecular structure, particularly the presence and orientation of polar groups.

The following table summarizes the dielectric anisotropy and other relevant physical properties of three representative derivatives of this compound. These derivatives feature different terminal groups attached to the carboxylic acid moiety, which significantly influences their dielectric properties. The data presented is a representative compilation based on typical values found in the literature for similar liquid crystal compounds.

Compound NameDerivative TypeDielectric Anisotropy (Δε) at 25°C, 1 kHzClearing Point (°C)
4-(trans-4-Butylcyclohexyl)benzonitrileNitrile+10.555
Phenyl 4-(trans-4-Butylcyclohexyl)benzoatePhenyl Ester+2.185
This compoundAcid+4.5120

Analysis:

  • 4-(trans-4-Butylcyclohexyl)benzonitrile: The strong polar nitrile (-C≡N) group aligned with the long molecular axis results in a large positive dielectric anisotropy.[1] This makes it highly suitable for applications requiring a strong response to an electric field, such as in twisted nematic (TN) and in-plane switching (IPS) liquid crystal displays.

  • Phenyl 4-(trans-4-Butylcyclohexyl)benzoate: The ester linkage introduces a polar group, but its contribution to the overall dipole moment along the long molecular axis is less pronounced than that of the nitrile group. Consequently, this derivative exhibits a smaller positive dielectric anisotropy.[2]

  • This compound: The carboxylic acid group can form hydrogen-bonded dimers, which can influence the overall dielectric properties. The observed dielectric anisotropy is moderately positive.[3]

Experimental Protocol for Dielectric Anisotropy Measurement

The following protocol outlines a standard method for measuring the dielectric anisotropy of nematic liquid crystals using an impedance analyzer and a liquid crystal cell.

1. Materials and Equipment:

  • Liquid crystal sample

  • Indium tin oxide (ITO) coated glass cells with a known thickness (e.g., 5-20 µm) and area. One cell should have a planar alignment layer (e.g., rubbed polyimide) and another a homeotropic alignment layer.

  • Impedance analyzer or LCR meter

  • Temperature-controlled hot stage

  • Function generator and voltage amplifier (for applying a bias voltage)

  • Polarizing optical microscope

2. Experimental Procedure:

  • Cell Preparation: The liquid crystal material is introduced into the planar and homeotropic alignment cells in its isotropic phase via capillary action. The cells are then slowly cooled to the desired measurement temperature in the nematic phase.

  • Verification of Alignment: The alignment of the liquid crystal in each cell is confirmed using a polarizing optical microscope. The planar cell should exhibit a uniform texture, while the homeotropic cell should appear dark under crossed polarizers.

  • Measurement of Perpendicular Dielectric Permittivity (ε⊥):

    • The planar-aligned cell is placed in the temperature-controlled hot stage.

    • The impedance analyzer is connected to the ITO electrodes of the cell.

    • The capacitance of the cell (C⊥) is measured at a specific frequency (e.g., 1 kHz) and temperature.

    • ε⊥ is calculated using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

  • Measurement of Parallel Dielectric Permittivity (ε∥):

    • Method A: Homeotropic Alignment Cell: The homeotropic-aligned cell is placed in the hot stage, and its capacitance (C∥) is measured. ε∥ is then calculated using the same formula as for ε⊥.

    • Method B: Planar Alignment Cell with Bias Voltage: A sufficiently high AC voltage (well above the Fréedericksz threshold voltage) is applied to the planar-aligned cell to reorient the liquid crystal director parallel to the electric field. The capacitance (C∥) is then measured. This method is useful when homeotropic alignment is difficult to achieve.[4]

  • Calculation of Dielectric Anisotropy (Δε): Δε is calculated as the difference between the parallel and perpendicular dielectric permittivities: Δε = ε∥ - ε⊥.

  • Data Analysis: The measurements are typically repeated at various temperatures and frequencies to fully characterize the dielectric properties of the material.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for evaluating the dielectric anisotropy of a liquid crystal.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Dielectric Measurement cluster_analysis Data Analysis prep_lc Liquid Crystal Sample fill_cells Fill Cells in Isotropic Phase prep_lc->fill_cells prep_planar Planar Alignment Cell prep_planar->fill_cells prep_homeo Homeotropic Alignment Cell prep_homeo->fill_cells cool_cells Cool to Nematic Phase fill_cells->cool_cells verify_alignment Verify Alignment (POM) cool_cells->verify_alignment measure_perp Measure C⊥ (Planar Cell) verify_alignment->measure_perp measure_para Measure C∥ (Homeotropic Cell or Planar Cell with Bias) verify_alignment->measure_para impedance_analyzer Impedance Analyzer measure_perp->impedance_analyzer measure_para->impedance_analyzer calc_perp Calculate ε⊥ impedance_analyzer->calc_perp calc_para Calculate ε∥ impedance_analyzer->calc_para hot_stage Temperature Controller hot_stage->measure_perp hot_stage->measure_para calc_anisotropy Calculate Δε = ε∥ - ε⊥ calc_perp->calc_anisotropy calc_para->calc_anisotropy final_result final_result calc_anisotropy->final_result Final Result

Caption: Experimental workflow for dielectric anisotropy measurement.

References

Safety Operating Guide

Proper Disposal of 4-(trans-4-Butylcyclohexyl)benzoic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information

The proper disposal of 4-(trans-4-Butylcyclohexyl)benzoic acid is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As with many laboratory chemicals, it should be treated as hazardous waste unless explicitly determined otherwise by qualified personnel.[1][2] This guide provides a procedural framework for its safe handling and disposal.

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific chemical.[3] While an SDS for this compound was not specifically located, information for structurally similar compounds like benzoic acid and 4-cyclohexylbenzoic acid, along with general chemical waste guidelines, forms the basis of these recommendations.[4][5][6][7][8][9][10][11][12][13]

Personal Protective Equipment (PPE) Requirements

When handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure risk.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile). Inspect for degradation before use.[9]
Eye Protection Safety glasses with side shields or goggles. A face shield may be necessary for larger quantities.[9]
Lab Coat Standard laboratory coat to protect skin and clothing.
Respiratory Use in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[14]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation, storage, and disposal of this compound waste.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[1][2]

  • Do not mix this waste with other waste streams unless compatibility has been confirmed. Incompatible wastes must be segregated.[1][15]

2. Waste Collection and Containment:

  • Solid Waste: Collect dry this compound waste in a designated, leak-proof, and chemically compatible container.[1] The container must have a secure lid and be kept closed except when adding waste.[1][2]

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, should also be placed in the designated hazardous waste container.[2][6]

  • Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1][2][15] After rinsing, the container can be disposed of as regular trash after defacing the label.[2][15]

3. Labeling of Waste Containers:

  • All hazardous waste containers must be clearly labeled.[1][3]

  • The label should include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[1]

    • The date accumulation started.

    • The name of the generating researcher or laboratory.

4. Temporary Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area near the point of generation.[15][16]

  • Ensure the storage area has secondary containment to prevent spills from reaching drains.[1][2]

  • If temporarily stored in a fume hood, move it to the designated hazardous waste storage area as soon as possible.[16]

5. Disposal Arrangement:

  • Do not dispose of this compound down the drain or in regular trash.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[1][3]

  • Follow all institutional and local regulations for waste pickup and disposal.

Spill Cleanup Procedure

In the event of a spill, follow these steps:

  • Evacuate the immediate area if necessary.

  • Ensure adequate ventilation.[12]

  • Wearing appropriate PPE, sweep up the solid material. Avoid generating dust.[4][6]

  • Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.[6][7]

  • Clean the affected area with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_storage Labeling & Storage cluster_disposal Final Disposal start Waste Generation (Unused chemical, contaminated items) ppe Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe Step 1 container Select Compatible, Labeled Hazardous Waste Container ppe->container Step 2 collect Collect Solid Waste & Contaminated Materials container->collect Step 3 label_waste Label Container: 'Hazardous Waste' Full Chemical Name Date & Generator Info collect->label_waste Step 4 seal Securely Seal Container label_waste->seal Step 5 store Store in Designated Satellite Accumulation Area with Secondary Containment seal->store Step 6 contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs Step 7 pickup Schedule Waste Pickup contact_ehs->pickup Step 8 end_node Proper Disposal by Approved Facility pickup->end_node Completion

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(trans-4-Butylcyclohexyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 4-(trans-4-Butylcyclohexyl)benzoic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure personal safety when handling this compound.

Body PartRecommended PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes, dust, and vapors that can cause serious eye irritation.[1][2][3]
Skin Chemical-resistant gloves (e.g., Nitrile or Neoprene), a lab coat or disposable gown, and closed-toe shoesPrevents skin contact which may cause irritation.[1][3][4] Full body protection is crucial in case of spills.
Respiratory Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for large quantities, a NIOSH-approved respirator with an appropriate cartridge is recommended.Minimizes inhalation of dust or vapors which may cause respiratory irritation.[1][2][3][4]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical for the safe handling of this chemical.

1. Preparation:

  • Ensure the work area is clean and uncluttered.

  • Verify that a chemical fume hood is functioning correctly.[1]

  • Locate the nearest eyewash station and safety shower and confirm they are accessible.[1]

  • Assemble all necessary equipment and reagents before handling the compound.[1]

2. Handling:

  • Don all required PPE as outlined in the table above.[1]

  • Handle the compound exclusively within a chemical fume hood to control exposure.[1]

  • Avoid creating dust.[3][4] Use techniques such as gentle scooping or weighing on appropriate paper to minimize airborne particles.[1]

  • If making a solution, add the solid to the solvent slowly to prevent splashing.[1]

  • Keep containers tightly closed when not in use.[1][2]

3. Post-Handling:

  • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

  • Properly remove and dispose of contaminated PPE.[1]

  • Wash hands and any exposed skin thoroughly with soap and water.[1][3]

Disposal Plan

Proper disposal of chemical waste is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), in a designated, clearly labeled, and sealed hazardous waste container.[1][3]

  • Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) guidelines.

  • Disposal: Dispose of the chemical waste through your institution's EHS-approved hazardous waste disposal program. Do not discharge into drains or the environment.[3][4]

Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase prep_area Clean & Prepare Work Area check_safety Verify Fume Hood & Safety Equipment prep_area->check_safety gather_materials Assemble Equipment & Reagents check_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe use_hood Work in Fume Hood don_ppe->use_hood handle_chemical Handle Chemical (Avoid Dust) use_hood->handle_chemical close_container Keep Container Closed handle_chemical->close_container clean_area Clean Work Area close_container->clean_area dispose_ppe Dispose of Contaminated PPE clean_area->dispose_ppe wash_hands Wash Hands dispose_ppe->wash_hands dispose_waste Dispose of Chemical Waste dispose_ppe->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(trans-4-Butylcyclohexyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
4-(trans-4-Butylcyclohexyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.